Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate
Description
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Properties
IUPAC Name |
acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO10/c1-10(17)22-8-24-12(19)6-16(14(21)26-15(3,4)5)7-13(20)25-9-23-11(2)18/h6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQMGGXGJMESMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate
Abstract: This technical guide provides a detailed methodology for the synthesis and characterization of Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate, a key intermediate in pharmaceutical and chemical research. The compound's structure combines a tert-butoxycarbonyl (Boc) protected nitrogen core with two acetoxymethyl (AM) ester functionalities. AM esters are widely recognized as effective prodrug motifs that enhance cell permeability, with subsequent cleavage by intracellular esterases to release the active molecule.[1][2] This guide offers a robust, two-step synthetic pathway, beginning with the Boc-protection of iminodiacetic acid, followed by a phase-transfer-catalyzed esterification. We provide in-depth, step-by-step protocols, mechanistic insights, and a comprehensive characterization framework including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation and validation of this valuable chemical entity.
Introduction: Strategic Design of a Key Intermediate
The molecular architecture of this compound is deliberately designed for specific applications in synthetic chemistry and drug delivery. Its structure is a composite of two critical functional motifs: the tert-butoxycarbonyl (Boc) protecting group and the acetoxymethyl (AM) ester.
The Acetoxymethyl (AM) Ester: A Prodrug Workhorse
Carboxylic acids are common functionalities in biologically active molecules, but their inherent negative charge at physiological pH often limits their ability to cross lipophilic cell membranes. The acetoxymethyl (AM) ester serves as a bioreversible masking group to overcome this challenge.[2][3] This strategy involves converting the polar carboxyl group into a more lipophilic, uncharged ester. Once inside the cell, ubiquitous intracellular esterases recognize and hydrolyze the AM ester, regenerating the parent carboxylic acid and releasing formaldehyde and acetate as byproducts.[2] This approach has proven invaluable for delivering fluorescent indicators, antibiotics, and other therapeutic agents into living cells.[1]
The Tert-Butoxycarbonyl (Boc) Group: Robust and Reversible Protection
In multi-step organic synthesis, the selective protection of reactive functional groups is paramount. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of reaction conditions, including basic, nucleophilic, and reductive environments.[4] Its key advantage lies in its facile removal under mild acidic conditions (e.g., trifluoroacetic acid), which preserves the integrity of other sensitive functionalities within the molecule.[5] This orthogonal stability makes it an ideal choice in complex synthetic sequences.
Synthetic Strategy and Pathway
The synthesis of the target molecule is logically approached in a two-step sequence starting from commercially available iminodiacetic acid.
-
Step 1: N-Protection. The secondary amine of iminodiacetic acid is protected with a Boc group. This is a critical step to prevent side reactions at the nitrogen atom during the subsequent esterification. The reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
-
Step 2: Dual Acetoxymethyl Esterification. The resulting N-Boc protected diacid is then esterified to install the two acetoxymethyl groups. This transformation is achieved by reacting the diacid with bromomethyl acetate. Given the potential for low solubility of the dicarboxylate salt, a phase-transfer catalyst is employed to facilitate the reaction between the aqueous and organic phases, enhancing reaction efficiency and yield.[1]
Diagram: Overall Synthetic Scheme
The following diagram illustrates the two-step reaction pathway from iminodiacetic acid to the final product.
Caption: Reaction pathway for the synthesis of the target compound.
Experimental Protocols
Disclaimer: All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Step 1: Synthesis of 2,2'-((tert-butoxycarbonyl)azanediyl)diacetic acid
This procedure details the protection of the secondary amine of iminodiacetic acid using Boc anhydride. The use of a strong base like sodium hydroxide deprotonates the carboxylic acids and facilitates the nucleophilic attack of the amine on the Boc anhydride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| Iminodiacetic Acid | 133.10 | 10.0 g | 75.1 |
| Sodium Hydroxide (NaOH) | 40.00 | 6.0 g | 150.0 |
| Di-tert-butyl dicarbonate | 218.25 | 18.0 g | 82.5 |
| Dioxane | - | 100 mL | - |
| Deionized Water | - | 100 mL | - |
| Ethyl Acetate | - | 250 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve iminodiacetic acid (10.0 g, 75.1 mmol) and sodium hydroxide (6.0 g, 150.0 mmol) in 100 mL of deionized water. Stir until all solids have dissolved.
-
To this aqueous solution, add 100 mL of dioxane.
-
Slowly add a solution of di-tert-butyl dicarbonate (18.0 g, 82.5 mmol) in 50 mL of dioxane to the reaction mixture over 30 minutes.
-
Stir the resulting mixture vigorously at room temperature overnight (approx. 16 hours).
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with 50 mL of ethyl acetate to remove any unreacted Boc anhydride.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate should form.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to yield 2,2'-((tert-butoxycarbonyl)azanediyl)diacetic acid as a white solid.
Step 2: Synthesis of this compound
This protocol utilizes phase-transfer catalysis for the efficient esterification of the diacid precursor. Potassium carbonate acts as the base to form the dicarboxylate salt, while tetrabutylammonium bisulfate shuttles the carboxylate anion into the organic phase to react with bromomethyl acetate.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| 2,2'-(...)-diacetic acid | 233.22 | 5.0 g | 21.4 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 8.8 g | 63.7 |
| Tetrabutylammonium bisulfate | 339.53 | 1.45 g | 4.3 |
| Bromomethyl acetate | 152.97 | 8.2 g (5.4 mL) | 53.5 |
| Dichloromethane (DCM) | - | 100 mL | - |
| Deionized Water | - | 100 mL | - |
| Saturated Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2,2'-((tert-butoxycarbonyl)azanediyl)diacetic acid (5.0 g, 21.4 mmol) and potassium carbonate (8.8 g, 63.7 mmol) in 50 mL of deionized water.
-
Add tetrabutylammonium bisulfate (1.45 g, 4.3 mmol) followed by 50 mL of dichloromethane (DCM).
-
To this biphasic mixture, add bromomethyl acetate (5.4 mL, 53.5 mmol) dropwise.
-
Stir the mixture vigorously at room temperature for 24 hours to ensure complete reaction.
-
Transfer the mixture to a separatory funnel. Dilute with an additional 50 mL of water and 50 mL of DCM.
-
Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine all organic layers and wash sequentially with deionized water (50 mL) and saturated brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.
-
Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.
Diagram: Synthesis and Purification Workflow
Caption: Step-by-step workflow for synthesis and purification.
Characterization and Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known spectroscopic behavior of the constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~ 5.75 s 4H O-CH₂ -O ~ 4.10 s 4H N-CH₂ -C=O ~ 2.10 s 6H O=C-CH₃ | ~ 1.45 | s | 9H | C(CH₃)₃ |
Rationale: The two sets of methylene protons (O-CH₂-O and N-CH₂-C=O) are expected to be singlets due to the absence of adjacent protons. The acetoxymethyl protons are typically downfield due to the two adjacent oxygen atoms. The tert-butyl group will appear as a sharp singlet integrating to 9 protons.
-
¹³C NMR (100 MHz, CDCl₃):
Chemical Shift (δ, ppm) Assignment ~ 170.0 C =O (Acetate) ~ 168.0 C =O (Diacetate) ~ 155.0 C =O (Boc) ~ 81.0 O-C (CH₃)₃ ~ 80.0 O-C H₂-O ~ 52.0 N-C H₂-C=O ~ 28.5 C(C H₃)₃ | ~ 20.8 | O=C-C H₃ |
Mass Spectrometry (MS)
For a compound with the molecular formula C₁₅H₂₃NO₁₀, the exact mass can be confirmed using high-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI).
-
Molecular Formula: C₁₅H₂₃NO₁₀[6]
-
Molecular Weight: 377.34 g/mol [6]
-
Expected Ions [M+Na]⁺: Calculated for C₁₅H₂₃NNaO₁₀⁺: 400.1214. Found: 400.12XX.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 2980 | Medium | C-H stretch (Aliphatic) |
| ~ 1760 | Strong | C=O stretch (Acetoxymethyl Ester) |
| ~ 1740 | Strong | C=O stretch (Diacetate Ester) |
| ~ 1695 | Strong | C=O stretch (Boc Carbamate) |
| ~ 1220, 1150 | Strong | C-O stretch (Esters and Carbamate) |
Rationale: The spectrum will be dominated by three distinct, strong carbonyl (C=O) stretching bands corresponding to the two types of esters and the carbamate group. The high frequency of the acetoxymethyl ester carbonyl is characteristic.
Conclusion
This guide presents a reliable and well-documented pathway for the synthesis of this compound. By leveraging standard N-Boc protection chemistry and an efficient phase-transfer-catalyzed esterification, the target compound can be prepared in good yield. The detailed protocols and comprehensive characterization data provide researchers with the necessary tools to produce and validate this important chemical intermediate for applications in medicinal chemistry and drug delivery systems.
References
-
Raines, R. T., et al. (2016). Synthesis and utility of fluorogenic acetoxymethyl ethers. Organic & Biomolecular Chemistry. Available at: [Link][1]
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Raines Lab. Synthesis and utility of fluorogenic acetoxymethyl ethers. Available at: [Link][3]
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ResearchGate. Synthesis and utility of fluorogenic acetoxymethyl ethers. Available at: [Link][7]
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Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. (1988). Vol. VI, p.418. Available at: [Link][5]
-
Semantic Scholar. A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. Available at: [Link][4]
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An In-Depth Technical Guide to Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate. This compound, featuring a Boc-protected iminodiacetic acid core functionalized with two acetoxymethyl (AM) ester groups, is a valuable intermediate in medicinal chemistry and drug development. The strategic incorporation of AM esters renders it a latent prodrug moiety, designed to enhance cell permeability of polar carboxylic acid-containing molecules. Upon cellular entry, endogenous esterases are anticipated to hydrolyze the AM esters, unmasking the parent dicarboxylic acid. This guide will delve into the nuanced aspects of its chemical nature, offering a foundational understanding for its strategic deployment in research and development endeavors.
Introduction: The Strategic Role of Acetoxymethyl Esters in Drug Design
The journey of a drug molecule from administration to its site of action is fraught with biological barriers. A significant hurdle for many promising therapeutic agents is the cell membrane, a lipid bilayer that is inherently impermeable to highly polar and charged molecules. This compound emerges as a key player in overcoming this challenge. It is classified as a drug intermediate, primarily utilized in the synthesis of more complex active pharmaceutical ingredients.[1] The core of its utility lies in the two acetoxymethyl (AM) ester functionalities.
The AM ester strategy is a well-established prodrug approach.[2] By masking polar carboxylic acid groups with these lipophilic moieties, the overall polarity of a molecule is significantly reduced, thereby facilitating its passive diffusion across cell membranes. Once inside the cell, ubiquitous intracellular esterases efficiently cleave the AM esters, regenerating the active carboxylic acid form of the drug, which can then exert its therapeutic effect.[3] This targeted release mechanism minimizes systemic exposure to the active drug and concentrates it at the site of action.
This guide will provide a detailed examination of the chemical and physical properties of this compound, a proposed synthetic pathway, and an analysis of its reactivity, with a focus on the pivotal role of the AM ester groups.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. The following table summarizes the key known properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₃NO₁₀ | [4] |
| Molecular Weight | 377.34 g/mol | [4] |
| Purity | >98% | |
| Solubility | Soluble in DMSO | [5] |
Note: Detailed experimental data for properties such as melting point, boiling point, and specific spectral data (NMR, IR, Mass Spec) are not extensively published in peer-reviewed literature, as this compound is primarily a commercial intermediate. The data presented is based on available information from chemical suppliers.
Synthesis and Purification
The synthesis of this compound can be logically approached in a two-step process, starting from commercially available iminodiacetic acid.
Synthesis of N-(tert-butoxycarbonyl)iminodiacetic acid (Precursor)
The first step involves the protection of the secondary amine of iminodiacetic acid with a tert-butyloxycarbonyl (Boc) group. This is a standard protection strategy in organic synthesis to prevent unwanted side reactions of the amine functionality in subsequent steps.
Experimental Protocol:
-
Dissolve iminodiacetic acid and sodium bicarbonate in water.
-
Add tetrahydrofuran (THF) to the aqueous solution.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
-
Stir the mixture at room temperature for 48 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, remove the THF by rotary evaporation.
-
Wash the remaining aqueous phase with diethyl ether to remove any unreacted Boc₂O.
-
Acidify the aqueous phase to a pH of 1 using concentrated hydrochloric acid.
-
Extract the product into ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the N-Boc-iminodiacetic acid by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to obtain a white solid.
Caption: Synthesis of the N-Boc protected precursor.
Synthesis of this compound
The second and final step is the esterification of the two carboxylic acid groups of N-Boc-iminodiacetic acid with acetoxymethyl groups. This is typically achieved by reacting the dicarboxylic acid with an acetoxymethyl halide, such as bromomethyl acetate, in the presence of a suitable base.
Proposed Experimental Protocol:
-
Suspend N-Boc-iminodiacetic acid in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃), to the suspension. The use of cesium salts is known to enhance the rate of such alkylations.[6]
-
Cool the reaction mixture in an ice bath.
-
Add bromomethyl acetate dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine to remove any remaining DMF and inorganic salts.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure compound.[6]
Caption: Final esterification to the target compound.
Chemical Reactivity and Mechanistic Insights
The chemical reactivity of this compound is dominated by the two AM ester linkages and the Boc protecting group.
Hydrolysis of Acetoxymethyl Esters
The most significant reaction of this compound, particularly in a biological context, is the hydrolysis of the AM esters. This process is typically catalyzed by intracellular esterases. The hydrolysis proceeds in two stages: first, the esterase cleaves the acetate group, generating an unstable hemiacetal intermediate. This intermediate then spontaneously decomposes to release the free carboxylic acid, formaldehyde, and acetic acid.
Caption: Mechanism of AM ester hydrolysis.
Deprotection of the Boc Group
The Boc protecting group is stable under the conditions required for AM ester formation and hydrolysis. However, it can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), to reveal the free secondary amine. This allows for further functionalization at the nitrogen atom if required for the synthesis of more complex molecules.
Applications in Drug Development
As a drug intermediate, this compound serves as a versatile building block for the synthesis of prodrugs. The iminodiacetic acid core can act as a chelating agent for metal ions or as a scaffold for attaching other pharmacophores. The primary application is to enhance the cellular uptake of polar molecules containing two carboxylic acid groups.[7]
For instance, this compound could be deprotected at the nitrogen, and then coupled to a targeting ligand or another drug molecule. The resulting conjugate would benefit from the enhanced cell permeability conferred by the AM esters.
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Due to the moisture sensitivity of the AM ester groups, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature, typically -20°C, to prevent hydrolysis.[5] Stock solutions, especially in hygroscopic solvents like DMSO, should be prepared fresh and used promptly.[5]
Conclusion
This compound is a strategically designed chemical intermediate with significant potential in the field of drug development. Its key feature, the presence of two cell-permeable acetoxymethyl ester groups, makes it an invaluable tool for creating prodrugs of polar dicarboxylic acids. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and an analysis of its reactivity. For researchers and scientists in the pharmaceutical industry, a thorough understanding of this compound's characteristics is essential for its successful application in the design and synthesis of the next generation of therapeutic agents.
References
- Certificate of Analysis: Mag-Fura-2 AM. (2024, March 13).
-
ChemExpress. (n.d.). This compound. Retrieved from [Link]
- Supporting Information for various chemical syntheses. (n.d.).
- Walsh, D. J., Livinghouse, T., et al. (2023). Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Related Diesters. NSF Public Access Repository.
- SpectraBase. (n.d.). N,N'-(2,2'-(4,4'-AZANEDIYLBIS-(4,1-PHENYLENE)-BIS-(AZANEDIYL))-BIS-(THIOXOMETHYLENE))-BIS-(N-METHOXY - Optional[13C NMR] - Chemical Shifts.
-
ResearchGate. (n.d.). Asymmetric Mannich Reaction of N-Boc Imines with Alkylmalononitriles Catalyzed by Dinuclear PhosphoiminoBINOL-Pd Complex. Retrieved from [Link]
- Tsien, R. Y. (1981). A non-disruptive technique for loading calcium buffers and indicators into cells.
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"Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate" CAS number and structure
An In-Depth Technical Guide to Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical synthesis. The document details its chemical identity, physicochemical properties, a plausible synthetic pathway, and its critical role as a prodrug moiety. Emphasis is placed on the mechanistic principles underlying its application in enhancing cellular permeability of carboxylic acid-containing drug candidates. This guide serves as a technical resource for scientists engaged in medicinal chemistry and drug delivery research.
Compound Identification and Structure
The fundamental identity of this compound is established by its unique CAS number and molecular structure.
-
Chemical Name: this compound
-
CAS Number: 2280796-92-9
-
Classification: Drug Intermediate[1]
Molecular Structure
The structure consists of a central nitrogen atom functionalized with two acetoxymethyl (AM) ester groups and a tert-butoxycarbonyl (Boc) protecting group. The Boc group provides steric hindrance and electronic stabilization, preventing the nitrogen's lone pair from engaging in undesired side reactions, while the AM esters serve as bioreversible masking groups for the carboxylic acids.
Caption: Plausible two-step synthesis workflow.
Causality in Experimental Design
-
Pillar 1: The Role of the Boc Protecting Group: Iminodiacetic acid contains a secondary amine that is nucleophilic. To prevent this amine from reacting during the esterification step (e.g., N-alkylation), it is "protected" with a tert-butoxycarbonyl (Boc) group. [2]The Boc group is sterically bulky and electronically withdrawing, rendering the nitrogen non-nucleophilic. It is stable under the basic conditions required for esterification but can be readily removed later under acidic conditions if needed.
-
Pillar 2: The Esterification Strategy: The conversion of the carboxylic acids to acetoxymethyl esters is the core of the synthesis. This is typically achieved by an Sₙ2 reaction where the carboxylate anions (formed by deprotonation with a non-nucleophilic base like DIPEA) attack an acetoxymethyl halide (e.g., chloromethyl acetate). This method is effective for creating the labile ester linkage required for a prodrug.
Applications in Drug Development: The Prodrug Concept
The primary utility of this molecule is as a building block for creating prodrugs. [1]Many potent drug molecules contain carboxylic acid groups, which are typically ionized at physiological pH. This negative charge hinders their ability to passively diffuse across the lipophilic cell membrane.
Mechanism of Intracellular Activation
By masking the polar carboxyl groups with lipophilic AM esters, the overall molecule becomes more membrane-permeable. Once inside the cell, ubiquitous intracellular esterase enzymes recognize and hydrolyze the ester bonds. [3][4][5]This process is a two-step cascade:
-
Esterase-mediated cleavage: An esterase hydrolyzes the acetate ester, yielding a highly unstable hemiacetal intermediate.
-
Spontaneous decomposition: The hemiacetal rapidly and spontaneously decomposes, releasing the free carboxylic acid (the active drug), formaldehyde, and acetic acid. [4] This strategy effectively "traps" the active, charged drug molecule inside the cell where it can reach its intended target. [3][6]
Caption: Intracellular activation cascade of an AM ester prodrug.
Trustworthiness and Self-Validation
The success of this prodrug strategy relies on a critical balance: the AM ester must be stable enough to survive in extracellular fluids (e.g., blood plasma) to reach the target cell, but labile enough to be efficiently cleaved by intracellular esterases. [6][7]While highly effective for in vitro cell-based assays, high levels of extracellular esterases in vivo can sometimes lead to premature cleavage before the prodrug enters the cell, a crucial consideration for drug development professionals. [6][7]
Exemplary Experimental Protocol: Deprotection and Amide Coupling
After using the title compound to build a more complex molecule, a researcher might need to deprotect the nitrogen and couple it with another molecule. The following is a self-validating, generalized protocol.
Objective: To remove the Boc protecting group and form a new amide bond.
Step 1: Boc Deprotection
-
Dissolution: Dissolve the Boc-protected substrate (1 equivalent) in a suitable solvent such as Dichloromethane (DCM) or 1,4-Dioxane.
-
Acidification: Add an excess of a strong acid. Trifluoroacetic acid (TFA, 20-50% in DCM) or hydrochloric acid (4M in Dioxane) are standard choices.
-
Reaction: Stir the mixture at room temperature for 1-4 hours.
-
Causality: The strong acid protonates the carbonyl oxygen of the Boc group, weakening the C-O bond and leading to its cleavage, releasing isobutylene and carbon dioxide.
-
-
Validation & Workup: Monitor the reaction by TLC or LC-MS until the starting material is consumed. Evaporate the solvent and excess acid under reduced pressure to yield the amine salt (e.g., TFA or HCl salt).
Step 2: Amide Bond Formation (Peptide Coupling)
-
Reactant Preparation: Dissolve the resulting amine salt (1 equiv.) and the carboxylic acid to be coupled (1-1.2 equiv.) in an aprotic polar solvent like Dimethylformamide (DMF).
-
Activation: Add a peptide coupling reagent (e.g., HATU, HBTU; 1.2 equiv.) and a non-nucleophilic base (e.g., DIPEA, 3-4 equiv.).
-
Causality: The coupling reagent activates the carboxylic acid, forming a highly reactive intermediate. The base neutralizes the amine salt to generate the free, nucleophilic amine and facilitates the reaction.
-
-
Reaction: Stir at room temperature for 2-12 hours.
-
Validation & Workup: Monitor by TLC or LC-MS. Upon completion, perform an aqueous workup (e.g., extraction with ethyl acetate and washing with brine/bicarbonate solution) and purify the product by column chromatography.
Conclusion
This compound is more than a simple chemical; it is an enabling tool in modern drug discovery. Its structure is intelligently designed with a protected nitrogen for synthetic control and bioreversible AM esters that function as a sophisticated delivery system. For researchers, understanding the principles of its synthesis and the mechanism of its action as a prodrug intermediate is fundamental to developing next-generation therapeutics with enhanced cellular uptake and efficacy.
References
-
Ester Bonds in Prodrugs. (n.d.). ACS Chemical Biology. Retrieved from [Link]
-
Behrendt, M., et al. (2012). Limited utility of acetoxymethyl (AM)-based intracellular delivery systems, in vivo: interference by extracellular esterases. PLoS One, 7(3), e32534. Retrieved from [Link]
-
Behrendt, M., et al. (2012). Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. National Institutes of Health. Retrieved from [Link]
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Acyloxymethyl esters of isophosphoramide mustard as new anticancer prodrugs. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]
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Haugland, R. P., et al. (2010). Synthesis and utility of fluorogenic acetoxymethyl ethers. National Institutes of Health. Retrieved from [Link]
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Acyloxymethyl and alkoxycarbonyloxymethyl prodrugs of a fosmidomycin surrogate as antimalarial and antibacterial agents. (2018). ResearchGate. Retrieved from [Link]
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Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. (2023). ACS Publications. Retrieved from [Link]
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Selective esterase–ester pair for targeting small molecules with cellular specificity. (2012). National Institutes of Health. Retrieved from [Link]
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Vepsäläinen, J., et al. (2000). Bisphosphonate prodrugs: synthesis and in vitro evaluation of alkyl and acyloxymethyl esters of etidronic acid as bioreversible prodrugs of etidronate. European Journal of Pharmaceutical Sciences, 11(2), 173-80. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate, a key intermediate in various synthetic pathways.[1] Given the limited availability of specific experimental data for this compound, this document synthesizes information based on the well-understood chemistry of its constituent functional groups: the acetoxymethyl (AM) esters and the tert-butoxycarbonyl (Boc) protecting group. We will explore the theoretical underpinnings of its physicochemical properties, provide expert insights into its handling and storage, and detail robust experimental protocols for researchers to empirically determine its solubility and stability profiles. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who work with or plan to utilize this versatile intermediate.
Introduction to this compound
This compound is a symmetrically substituted iminodiacetic acid derivative. Its structure is characterized by two key functionalities that dictate its chemical behavior:
-
A tert-butoxycarbonyl (Boc) protected amine: The Boc group is a widely used, acid-labile protecting group for amines in organic synthesis.[2][3] It imparts significant steric hindrance and is known for its stability in a wide range of non-acidic conditions.[4][5]
-
Two acetoxymethyl (AM) ester groups: AM esters are frequently employed to mask carboxylic acids, rendering them more lipophilic and capable of crossing cell membranes.[6][7] These esters are susceptible to hydrolysis, both chemically and enzymatically, to reveal the parent carboxylic acid.[8][9]
The combination of these groups suggests that this compound is designed as a lipophilic, non-polar precursor that can be deprotected under specific conditions to reveal a more polar, functionalized molecule. Understanding its solubility and stability is paramount for its effective use in subsequent synthetic steps and for ensuring the integrity of experimental outcomes.
Caption: Key properties of the target molecule.
Solubility Profile: A Predictive Analysis
The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[10] The structure of this compound, with its bulky, non-polar Boc group and the ester functionalities, suggests a predominantly lipophilic character.
Solubility in Common Organic Solvents
The presence of the Boc group and the ester moieties is expected to confer good solubility in a range of common organic solvents.[5]
-
Polar Aprotic Solvents: High solubility is anticipated in solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), tetrahydrofuran (THF), and ethyl acetate. These solvents can effectively solvate the polar carbamate and ester linkages.[11]
-
Chlorinated Solvents: Good solubility is also expected in dichloromethane (DCM) and chloroform.
-
Alcohols: Methanol and ethanol are likely to be effective solvents.
-
Non-polar Solvents: Limited solubility is expected in highly non-polar solvents such as hexanes and petroleum ether.
Table 1: Predicted Solubility of this compound
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, THF, Acetonitrile, Acetone | High | Effective solvation of the ester and carbamate groups. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good compatibility with the overall lipophilic nature of the molecule. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Capable of hydrogen bonding with the carbonyl oxygens. |
| Ethers | Diethyl ether | Moderate | Less polar than alcohols, but should still be a reasonable solvent. |
| Aqueous Solutions | Water, Buffers | Low | The large, non-polar Boc group and ester functionalities limit solubility in aqueous media. |
| Non-polar | Hexanes, Petroleum Ether | Low | Insufficient polarity to effectively solvate the molecule. |
Protocol for Experimental Solubility Determination
To empirically determine the solubility, a systematic approach should be employed.
Objective: To determine the approximate solubility of the compound in a range of solvents at ambient temperature.
Materials:
-
This compound
-
A selection of solvents (e.g., water, DMSO, methanol, DCM, ethyl acetate, hexanes)
-
Analytical balance
-
Vortex mixer
-
Small vials or test tubes
Procedure:
-
Preparation: Accurately weigh a small amount of the compound (e.g., 10 mg) into a vial.
-
Solvent Addition: Add a measured volume of the chosen solvent (e.g., 100 µL) to the vial.
-
Mixing: Vortex the mixture vigorously for 1-2 minutes.
-
Observation: Visually inspect the solution for any undissolved solid.
-
Incremental Solvent Addition: If the solid has not fully dissolved, add another measured volume of the solvent and repeat the mixing and observation steps.
-
Quantification: Continue adding solvent incrementally until the solid is completely dissolved. The solubility can then be expressed in mg/mL or mol/L.
-
Insolubility: If the compound remains insoluble after the addition of a significant volume of solvent (e.g., 10 mL), it can be classified as poorly soluble or insoluble in that solvent.
Caption: Experimental workflow for determining solubility.
Stability Profile: Key Considerations and Degradation Pathways
The stability of this compound is dictated by the lability of its two primary functional groups under different conditions.
Chemical Stability
3.1.1. Hydrolytic Stability of Acetoxymethyl Esters
The AM ester groups are the most probable sites of degradation. They are susceptible to hydrolysis, which can be catalyzed by both acid and base.
-
Aqueous Instability: In the presence of water, particularly at non-neutral pH, the AM esters can hydrolyze to form the corresponding carboxylic acid, formaldehyde, and acetic acid.[9] This process is often autocatalytic as the formation of the carboxylic acid can lower the pH, accelerating further hydrolysis. Therefore, prolonged exposure to aqueous environments should be avoided.
-
Moisture Sensitivity: As a solid, the compound should be protected from moisture. DMSO stock solutions should be prepared with anhydrous DMSO and stored under desiccated conditions to prevent gradual hydrolysis.[6]
3.1.2. Stability of the Boc Group
The Boc protecting group is known for its robustness under many conditions but has a key vulnerability.
-
Base and Nucleophile Stability: The Boc group is highly stable to basic conditions and a wide range of nucleophiles.[4][5]
-
Acid Lability: The defining characteristic of the Boc group is its susceptibility to cleavage under acidic conditions.[2][12] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly deprotect the amine.[2] Even milder acidic conditions may lead to slow degradation over time.
Caption: Predicted degradation pathways of the target molecule.
Enzymatic Stability
The AM esters are designed to be cleaved by intracellular esterases.[6][7] This is a crucial consideration if the compound is to be used in biological systems. In vitro, exposure to plasma or cell lysates containing esterases will lead to rapid hydrolysis of the AM groups.[13]
Thermal and Photostability
While specific data is unavailable, it is prudent to assume that, like many complex organic molecules, prolonged exposure to high temperatures or UV light could lead to degradation. Standard practice should be to store the compound in a cool, dark place.
Recommended Storage and Handling
-
Solid Form: Store at -20°C, protected from light and moisture.
-
Solutions: Prepare stock solutions in high-quality, anhydrous DMSO.[6] Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or below under desiccated conditions. Use solutions promptly after preparation.
Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[14][15][16]
Objective: To investigate the stability of the compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
HPLC-grade solvents (acetonitrile, water, methanol)
-
Acids (0.1 M HCl), bases (0.1 M NaOH), and oxidizing agents (3% H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)[17][18]
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C).
-
Photolytic Degradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH guidelines.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method.[19][20] Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
Conclusion
While specific experimental data for this compound is not widely published, a comprehensive understanding of its solubility and stability can be derived from the well-established chemistry of its constituent Boc and AM ester functionalities. The compound is predicted to be soluble in a range of common organic solvents and relatively stable in its solid form when stored under appropriate conditions. The primary liabilities are the hydrolytic instability of the AM esters, particularly in aqueous media, and the acid-lability of the Boc group. Researchers and drug development professionals should exercise caution in handling and storage, and are encouraged to perform the detailed experimental protocols outlined in this guide to ascertain the specific solubility and stability parameters relevant to their applications.
References
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Itoh, Y. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-14. Retrieved from [Link]
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(2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Synthesis and Properties of Boc-Protected Amino Acids. Retrieved from [Link]
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Sharma, M. C. (2016). Forced Degradation Studies. MedCrave online, 2(4). Retrieved from [Link]
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Patil, S. S., & Talele, S. G. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. Retrieved from [Link]
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Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]
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Veepuri, A. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Retrieved from [Link]
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(2025, July 18). How to evaluate the stability of pharmaceutical intermediates over time? Retrieved from [Link]
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Awad, A. M., Burns, D. D., & Raines, R. T. (2010). Synthesis and utility of fluorogenic acetoxymethyl ethers. Organic & Biomolecular Chemistry, 8(11), 2549-2553. Retrieved from [Link]
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ResearchGate. (n.d.). Acetoxymethyl (AM) groups. (a) General schematic of AM ester hydrolysis... [Image]. Retrieved from [Link]
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Rumsey, W. L., & Peterson, D. F. (2004). Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. Biophysical Journal, 86(1), 57A-57A. Retrieved from [Link]
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News-Medical.Net. (2019, March 1). Novel Techniques Improve Pharmaceutical Stability Testing. Retrieved from [Link]
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Cornish, L. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link]
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(n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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(2025, December 29). The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. Retrieved from [Link]
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The Organic Chemistry Tutor. (2021, September 1). Adding Boc Group Mechanism [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthesis and utility of fluorogenic acetoxymethyl ethers. Retrieved from [Link]
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StabilityStudies.in. (n.d.). Analytical Techniques for Stability Testing: HPLC. Retrieved from [Link]
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Dong, M. W. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Retrieved from [Link]
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Ngoy, D. K., & Shpektor, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23924-23928. Retrieved from [Link]
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J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]
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Spectroscopic Characterization of Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate: A Technical Guide
Molecular Structure and Overview
Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate (Molecular Formula: C₁₅H₂₃NO₁₀, Molecular Weight: 377.34 g/mol ) is a complex molecule containing several key functional groups that will be distinguishable through spectroscopic analysis.[3] Understanding the arrangement of these groups is paramount to interpreting the resulting spectra.
Figure 1: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4][5][6] For a molecule of this complexity, both ¹H and ¹³C NMR spectra are essential for a complete assignment.
Experimental Protocol: NMR
A standard approach for acquiring NMR data for this compound would involve dissolving approximately 5-10 mg of the substance in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The choice of solvent is critical as it can influence chemical shifts.[5] Spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR to ensure adequate signal dispersion.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show four distinct signals, each corresponding to a unique set of protons in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.8 | Singlet | 4H | O-CH₂ -O |
| ~4.2 | Singlet | 4H | N-CH₂ -C=O |
| ~2.1 | Singlet | 6H | CH₃ -C=O |
| ~1.5 | Singlet | 9H | (CH₃ )₃-C |
Interpretation of the ¹H NMR Spectrum:
-
δ ~5.8 ppm (s, 4H): This downfield singlet is assigned to the four protons of the two methylene groups situated between two oxygen atoms (acetoxymethyl groups). The significant deshielding is a direct result of the electronegativity of the adjacent oxygens.
-
δ ~4.2 ppm (s, 4H): The singlet integrating to four protons is attributed to the two methylene groups attached to the nitrogen atom and the carbonyl carbon of the acetate groups. The electron-withdrawing nature of both the nitrogen and the carbonyl group shifts this signal downfield.
-
δ ~2.1 ppm (s, 6H): This singlet corresponds to the six protons of the two equivalent methyl groups of the acetate moieties.
-
δ ~1.5 ppm (s, 9H): The most upfield and largest signal is a singlet representing the nine equivalent protons of the tert-butyl group of the Boc protecting group.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to exhibit six distinct signals, corresponding to the unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~170 | C =O (Acetate) |
| ~168 | C =O (Ester) |
| ~155 | C =O (Boc) |
| ~82 | (CH₃ )₃-C |
| ~80 | O-C H₂-O |
| ~55 | N-C H₂-C=O |
| ~28 | (C H₃)₃-C |
| ~21 | C H₃-C=O |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Region (δ 155-170 ppm): Three distinct signals are expected in this region, corresponding to the three different types of carbonyl carbons: the acetate, the ester, and the carbamate (Boc) carbonyls.
-
Aliphatic Region (δ 21-82 ppm): The remaining five signals correspond to the various sp³-hybridized carbons. The quaternary carbon of the tert-butyl group is expected around 82 ppm, while the methylene carbon of the acetoxymethyl group will be at a similar downfield position due to being bonded to two oxygens. The methylene carbon adjacent to the nitrogen is predicted around 55 ppm. The methyl carbons of the tert-butyl and acetate groups are expected at approximately 28 ppm and 21 ppm, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[7][8][9][10][11]
Experimental Protocol: IR
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with potassium bromide and pressing it into a thin disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Assignment |
| 2980-2940 | Medium | C-H stretch | Aliphatic (tert-butyl, methylene, methyl) |
| ~1750 | Strong | C=O stretch | Ester & Acetate |
| ~1690 | Strong | C=O stretch | Carbamate (Boc) |
| 1250-1000 | Strong | C-O stretch | Ester, Ether, Acetate |
Interpretation of the IR Spectrum:
The most prominent features in the predicted IR spectrum will be the strong carbonyl (C=O) stretching absorptions. The presence of two distinct, strong peaks in the region of 1690-1750 cm⁻¹ would be indicative of the different carbonyl environments (ester/acetate and carbamate). The C-H stretching vibrations of the aliphatic portions of the molecule are expected just below 3000 cm⁻¹. A complex series of strong bands in the fingerprint region (1250-1000 cm⁻¹) will correspond to the various C-O single bond stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is invaluable for determining the molecular weight and confirming the molecular formula.[12][13][14][15]
Experimental Protocol: MS
For a compound of this nature, Electrospray Ionization (ESI) would be a suitable soft ionization technique, as it is less likely to cause extensive fragmentation, allowing for the observation of the molecular ion. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass, which can be used to confirm the elemental composition.
Predicted Mass Spectrum Data
| m/z (Mass-to-Charge Ratio) | Proposed Ion | Notes |
| 378.1396 | [M+H]⁺ | Predicted protonated molecular ion |
| 400.1215 | [M+Na]⁺ | Common sodium adduct |
| 322.0978 | [M-C₄H₉+H]⁺ | Loss of the tert-butyl group |
| 278.0665 | [M-Boc+H]⁺ | Loss of the Boc protecting group |
Interpretation of the Mass Spectrum:
The ESI mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 378.1396. The presence of a sodium adduct [M+Na]⁺ at m/z 400.1215 is also highly probable. Fragmentation in the source might lead to the observation of ions corresponding to the loss of the tert-butyl group (m/z 322.0978) or the entire Boc group (m/z 278.0665).
Figure 2: Predicted fragmentation pathway in ESI-MS.
Conclusion
This technical guide provides a detailed, predictive overview of the spectroscopic data for this compound. Through the systematic analysis of predicted ¹H NMR, ¹³C NMR, IR, and MS data, a clear and consistent picture of the molecule's structure emerges. The interpretations provided herein offer a robust template for researchers to confirm the identity and purity of this compound in a laboratory setting. The convergence of data from these orthogonal analytical techniques provides a high degree of confidence in the structural assignment.
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Unlocking Potential: A Technical Guide to the Biological Activity of Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the potential biological activities of Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate, a molecule positioned at the intersection of prodrug design and metal chelation. By dissecting its structural components and drawing parallels with established chemical biology principles, we will explore its latent therapeutic and diagnostic possibilities. This document serves as a foundational resource for researchers aiming to investigate and harness the capabilities of this intriguing compound.
Molecular Architecture and Physicochemical Profile
This compound is a synthetic organic molecule, often utilized as a drug intermediate.[1] Its structure is characterized by a central iminodiacetic acid (IDA) core, where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and the two carboxylic acid moieties are masked as acetoxymethyl (AM) esters.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₃NO₁₀ | [2] |
| Molecular Weight | 377.34 g/mol | [2] |
| Purity | Min. 95% | [2] |
The strategic combination of these three key functional groups dictates the compound's chemical behavior and, more importantly, its potential biological fate and function.
The Prodrug Hypothesis: A Gateway to Bioactivity
The presence of acetoxymethyl (AM) esters is a strong indicator that this compound is designed as a prodrug.[3][4] The AM ester prodrug strategy is a well-established method to enhance the cell permeability of molecules containing carboxylic acids.[3]
Mechanism of Activation
The lipophilic AM esters can facilitate the passage of the molecule across cellular membranes. Once inside the cell, endogenous esterases are expected to hydrolyze the ester bonds, releasing the active, carboxylate-containing molecule.[3][4] This two-step activation process involves the initial cleavage of the acetate ester, followed by the spontaneous decomposition of the resulting hemiacetal.
Caption: Proposed intracellular activation of the prodrug.
Potential Biological Activities of the Active Iminodiacetic Acid Core
Upon intracellular activation and subsequent removal of the Boc protecting group (which can be achieved under acidic conditions, although its in vivo fate is less certain without specific enzymatic cleavage), the core iminodiacetic acid (IDA) derivative is unmasked. The biological potential of this class of molecules is multifaceted, stemming primarily from their strong metal-chelating properties.[5][6]
Metal Chelation
Iminodiacetic acid and its derivatives are potent chelating agents, capable of forming stable complexes with a variety of metal ions.[6] This property could be leveraged for several therapeutic applications:
-
Management of Metal Overload: In conditions characterized by toxic accumulation of metals, such as iron or copper overload, the IDA core could act as a scavenger, forming excretable complexes.
-
Amelioration of Oxidative Stress: By sequestering redox-active metal ions like iron and copper, the active compound could inhibit the Fenton reaction, a major source of damaging reactive oxygen species.
Diagnostic Imaging
IDA derivatives are most famously used as ligands in hepatobiliary iminodiacetic acid (HIDA) scans for diagnosing liver and gallbladder disorders.[5][7] When chelated with the radioactive tracer Technetium-99m (99mTc), these complexes are taken up by hepatocytes and excreted into the bile, allowing for visualization of the biliary system.[5][8] The unmasked core of the topic compound could potentially be developed into a novel hepatobiliary imaging agent.
Enzyme Inhibition and Receptor Modulation
While the primary role of IDA derivatives has been in chelation, some studies have pointed towards broader biological activities. For instance, certain IDA derivatives have been shown to exert effects on plasma haemostasis.[9][10] Furthermore, the structural similarity of the IDA core to the neurotransmitter glutamate suggests the possibility of interaction with glutamate receptors, an area that warrants further investigation.[5]
Experimental Protocols for Activity Validation
To empirically test the hypothesized biological activities, a series of in vitro and in vivo experiments are necessary.
In Vitro Prodrug Activation Assay
Objective: To confirm the cleavage of the acetoxymethyl esters by intracellular esterases and the release of the active IDA core.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., HepG2 human liver cancer cells) in appropriate media.
-
Compound Incubation: Treat the cells with this compound at various concentrations and time points.
-
Cell Lysis and Extraction: Harvest the cells, lyse them, and perform a liquid-liquid extraction to separate the parent compound from its metabolites.
-
LC-MS/MS Analysis: Analyze the cell extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent prodrug and the hydrolyzed Boc-iminodiacetic acid.
Caption: Workflow for in vitro prodrug activation assay.
Metal Chelation Assay
Objective: To determine the metal-binding capacity of the activated compound.
Methodology:
-
Compound Activation: Chemically hydrolyze the AM esters and remove the Boc group from the parent compound to generate the active IDA core.
-
Spectrophotometric Titration: Titrate a solution of a metal ion (e.g., Fe³⁺, Cu²⁺) with the activated compound.
-
Data Analysis: Monitor the changes in the absorbance spectrum of the metal ion upon addition of the chelator. The stoichiometry and binding affinity (Kₐ) can be calculated from the titration curve.
Radiolabeling and Biodistribution Studies
Objective: To evaluate the potential of the IDA core as a hepatobiliary imaging agent.
Methodology:
-
Radiolabeling: Label the activated IDA core with Technetium-99m (99mTc) using a stannous chloride reduction method.
-
Quality Control: Assess the radiochemical purity of the resulting 99mTc-IDA complex using thin-layer chromatography (TLC).
-
Animal Administration: Inject the 99mTc-IDA complex intravenously into a suitable animal model (e.g., rats).
-
Biodistribution: At various time points post-injection, euthanize the animals, dissect the major organs, and measure the radioactivity in each organ using a gamma counter.
-
SPECT/CT Imaging: For a more dynamic assessment, perform Single Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (CT) imaging on live animals after injection of the radiolabeled compound.
Conclusion and Future Directions
This compound represents a promising molecular scaffold with significant, yet largely unexplored, biological potential. Its design as a prodrug of a potent metal chelator suggests a range of applications, from therapeutic interventions in metal-related pathologies to the development of novel diagnostic imaging agents. The experimental pathways outlined in this guide provide a clear roadmap for researchers to systematically investigate and validate these potential activities. Future research should focus on optimizing the prodrug design for targeted delivery and controlled release of the active IDA core, as well as exploring its broader pharmacological profile beyond metal chelation.
References
- A Technical Guide to the Biological Functions of Iminoacetate Derivatives - Benchchem.
- Synthesis and utility of fluorogenic acetoxymethyl ethers - PMC - NIH.
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- Ester Bonds in Prodrugs | ACS Chemical Biology - ACS Publications.
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- A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines - ChemRxiv.
- Bis(acetoxymethyl) 2,2-((tert-butoxycarbonyl)azanediyl)diacetate - CymitQuimica.
- Characterization of Tc(CO)3-iminodiacetic acid (IDA) and its comparison with Tc-(IDA)2 using compounds for hepatobiliary scintig - AKJournals.
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Unveiling Intracellular Metal Ion Dynamics: A Technical Guide to Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate as a Novel Chemical Probe
Abstract
In the intricate landscape of cellular signaling, transient fluctuations in intracellular metal ion concentrations serve as critical triggers for a myriad of physiological processes. The ability to precisely manipulate these ion pools within living cells is paramount for dissecting their roles in health and disease. This technical guide introduces Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate, a novel chemical probe engineered for the intracellular delivery and controlled release of a potent metal ion chelator. By leveraging a dual-prodrug strategy, this molecule offers researchers a powerful tool to investigate the downstream effects of divalent cation sequestration in a temporally and spatially controlled manner. This document provides a comprehensive overview of its design rationale, a detailed synthetic protocol, its mechanism of action, and robust experimental workflows for its application in cell biology and drug discovery.
Introduction: The Rationale for a Cell-Permeable Chelator
The study of intracellular signaling pathways is often reliant on the ability to perturb specific components and observe the resulting cellular response. Divalent cations, particularly calcium (Ca²⁺) and zinc (Zn²⁺), are ubiquitous second messengers involved in processes ranging from neurotransmission and muscle contraction to gene expression and apoptosis. Chemical probes that can modulate the intracellular concentrations of these ions are therefore invaluable tools for researchers.[1][2]
A primary challenge in designing such probes is traversing the lipid bilayer of the cell membrane. Many potent chelating agents are polycarboxylic acids, which are negatively charged at physiological pH and thus membrane-impermeant. To overcome this, a common and effective strategy is to mask the carboxylate groups as acetoxymethyl (AM) esters. These lipophilic esters can passively diffuse across the cell membrane. Once in the cytoplasm, ubiquitous intracellular esterases cleave the AM groups, regenerating the carboxylates and trapping the now membrane-impermeant active molecule inside the cell.[3][4]
This compound is designed based on this principle. It is a cell-permeable precursor to N-Boc-iminodiacetic acid, a derivative of the well-known chelating agent iminodiacetic acid (IDA). The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom modulates the chelating properties of the IDA core. Upon intracellular delivery, this probe allows for the acute sequestration of divalent metal ions, enabling the study of cellular pathways that are dependent on their transient availability.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₃NO₁₀ | [5] |
| Molecular Weight | 377.34 g/mol | [5] |
| Appearance | Solid (predicted) | - |
| Purity | ≥95% | [5] |
Synthesis and Mechanism of Action
Synthetic Pathway
The synthesis of this compound can be achieved in a two-step process starting from commercially available iminodiacetic acid.
Step 1: N-Boc Protection of Iminodiacetic Acid
The first step involves the protection of the secondary amine of iminodiacetic acid with a tert-butoxycarbonyl (Boc) group. This is a standard protection strategy that prevents the nitrogen from participating in side reactions and modulates the electronic properties of the final chelator.[6]
-
Reaction: Iminodiacetic acid is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as sodium bicarbonate, in a mixed aqueous/organic solvent system (e.g., water/THF).
-
Work-up: After the reaction is complete, the organic solvent is removed, and the aqueous phase is acidified to precipitate the N-Boc-iminodiacetic acid product, which can then be extracted with an organic solvent like ethyl acetate and purified by recrystallization.[6]
Step 2: Bis(acetoxymethyl) Esterification
The second step is the esterification of the two carboxylic acid groups of N-Boc-iminodiacetic acid to form the final product. A highly effective method for this transformation involves the use of cesium salts to enhance the nucleophilicity of the carboxylates.[7]
-
Reaction: N-Boc-iminodiacetic acid is treated with cesium carbonate or cesium hydroxide to form the dicesium salt in situ. This salt is then reacted with bromomethyl acetate in a polar aprotic solvent such as DMF.
-
Work-up: The reaction mixture is worked up by partitioning between water and an organic solvent. The final product is purified using silica gel chromatography.
Figure 1: Synthetic pathway for the target chemical probe.
Mechanism of Action: From Prodrug to Active Chelator
The utility of this compound as a chemical probe is rooted in its sophisticated delivery and activation mechanism.
Figure 2: Intracellular activation of the chemical probe.
-
Passive Diffusion: The acetoxymethyl esters mask the polar carboxyl groups, rendering the molecule lipophilic and electrically neutral. This allows it to freely diffuse across the cell membrane into the cytoplasm.[3]
-
Intracellular Cleavage and Activation: Once inside the cell, non-specific intracellular esterases recognize and hydrolyze the two ester bonds.[8] This process releases two molecules of formaldehyde and two molecules of acetic acid per molecule of probe, and regenerates the two carboxylate groups.
-
Trapping and Chelation: The resulting N-Boc-iminodiacetic acid is a dianionic molecule at physiological pH, making it membrane-impermeant and effectively trapping it within the cell. This active chelator is then free to bind to available divalent metal ions, such as Zn²⁺ and Ca²⁺, thereby reducing their free concentration in the cytoplasm.[9][10]
Experimental Protocols
Preparation of Stock Solutions
Proper handling and storage of the AM ester are critical to prevent premature hydrolysis.
-
Reagents:
-
This compound
-
High-quality, anhydrous dimethylsulfoxide (DMSO)
-
-
Procedure:
-
Allow the vial of the probe to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Prepare a 1 to 10 mM stock solution in anhydrous DMSO. Ensure the DMSO is of high purity and has a low water content.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture contamination.
-
Store the aliquots at -20°C, protected from light and moisture. Under these conditions, the stock solution should be stable for several months.[3]
-
Loading Live Cells with the Chemical Probe
This protocol provides a general guideline for loading adherent or suspension cells. Optimal conditions, such as probe concentration and incubation time, should be empirically determined for each cell type and experimental setup.
-
Reagents:
-
Probe stock solution (1-10 mM in DMSO)
-
Physiological buffer of choice (e.g., Hanks' Balanced Salt Solution (HBSS) or HEPES-buffered saline), serum-free.
-
(Optional) Pluronic® F-127, 20% solution in DMSO.
-
(Optional) Probenecid.
-
-
Procedure:
-
Prepare Loading Buffer: On the day of the experiment, dilute the probe stock solution into the serum-free physiological buffer to a final working concentration of 1-10 µM. The exact concentration should be optimized to achieve the desired biological effect without causing cellular toxicity.
-
(Optional) To improve the aqueous solubility of the probe, an equal volume of 20% Pluronic® F-127 can be mixed with the DMSO stock solution before dilution into the buffer. The final concentration of Pluronic® F-127 in the loading buffer should be approximately 0.02-0.04%.[3]
-
Cell Loading:
-
For adherent cells, remove the culture medium and wash the cells once with the physiological buffer. Add the loading buffer to the cells.
-
For suspension cells, pellet the cells by centrifugation, resuspend in the loading buffer.
-
-
Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time can vary and may need to be determined empirically. In some cases, reducing the incubation temperature to room temperature can minimize the compartmentalization of the probe into organelles.[3]
-
Washing: After incubation, remove the loading buffer and wash the cells two to three times with fresh, probe-free buffer to remove any extracellular probe.
-
De-esterification: Re-incubate the cells in fresh buffer for an additional 30 minutes at 37°C to allow for complete intracellular hydrolysis of the AM esters.
-
The cells are now loaded with the active chelator and ready for downstream analysis.
-
Note on Anion Transporters: The de-esterified, negatively charged probe can be actively extruded from some cell types by organic anion transporters. To prevent this leakage, probenecid (1-2.5 mM) can be included in the loading and post-loading buffers.[3]
Applications in Drug Development and Research
The ability to acutely chelate intracellular divalent cations makes this probe a versatile tool for a range of applications:
-
Target Validation: By observing the cellular response to the sequestration of ions like Ca²⁺ or Zn²⁺, researchers can validate whether signaling pathways dependent on these ions are viable therapeutic targets.
-
Investigating Ion Homeostasis: The probe can be used to study the cellular mechanisms that regulate and respond to changes in intracellular free ion concentrations.
-
Modulating Enzyme Activity: Many enzymes require divalent cations as cofactors. This probe can be used to transiently inhibit the activity of these metalloenzymes and study the consequences.
-
Studying Excitable Cells: In neurons and muscle cells, Ca²⁺ transients are fundamental to their function. The probe can be used as an intracellular buffer to dampen these signals and investigate their role in cellular excitability and signaling.[11]
Considerations and Limitations
-
Toxicity: The hydrolysis of AM esters releases formaldehyde and acetic acid, which can be toxic to cells at high concentrations or with prolonged exposure. It is crucial to use the lowest effective concentration of the probe.
-
Extracellular Hydrolysis: In vivo applications or experiments with serum-containing media may be complicated by the presence of extracellular esterases, which can cleave the AM esters before the probe enters the cells, rendering it ineffective.[12][13]
-
Compartmentalization: The probe may accumulate in intracellular organelles such as mitochondria or the endoplasmic reticulum, which could lead to off-target effects. The extent of compartmentalization can be cell-type dependent.
-
Boc Group Stability: The Boc protecting group is generally stable under physiological conditions but can be sensitive to acidic environments. The stability of the Boc group within the intracellular milieu should be considered in the interpretation of long-term experiments.
Conclusion
This compound represents a rationally designed chemical probe for the controlled intracellular delivery of a metal ion chelator. Its mechanism of action, based on the well-established AM ester prodrug strategy, allows for the non-invasive loading of a wide variety of cell types. By providing a means to acutely perturb intracellular divalent cation signaling, this probe serves as a valuable tool for researchers in cell biology, neuroscience, and drug discovery to dissect the complex roles of metal ions in cellular function.
References
- Li, Y., et al. (2022). Advances in Organic Fluorescent Probes for Intracellular Zn2+ Detection and Bioimaging. Molecules, 27(19), 6533.
- Somogyi, J., et al. (1988). Intracellular hydrolysis of EGTA-esters. Acta Biochimica et Biophysica Hungarica, 23(1), 21-28.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Balaban, R. S., et al. (2007). Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. Biophysical Journal, 93(7), 2515-2526.
- Li, Y., et al. (2022). Advances in Organic Fluorescent Probes for Intracellular Zn2+ Detection and Bioimaging. Molecules, 27(19), 6533.
- Okuda, K., et al. (2018). A fluorogenic probe using a catalytic reaction for the detection of trace intracellular zinc. Physical Chemistry Chemical Physics, 20(27), 18349-18353.
- Thermo Fisher Scientific. (n.d.). Loading and Calibration of Intracellular Ion Indicators—Note 19.1. Thermo Fisher Scientific.
- Lippard, S. J., et al. (2015). Reaction-Based Probes for Imaging Mobile Zinc in Live Cells and Tissues. ACS Sensors, 1(1), 24-35.
- Balaban, R. S., et al. (2007). Limited utility of acetoxymethyl (AM)-based intracellular delivery systems, in vivo: interference by extracellular esterases. Biophysical Journal, 93(7), 2515-2526.
- CymitQuimica. (n.d.). Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)
- Thermo Fisher Scientific. (n.d.). Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8. Thermo Fisher Scientific.
- GeneCopoeia. (n.d.). BCECF and BCECF, AM. GeneCopoeia.
- TCI AMERICA. (2020, April 20).
- Mehta, A. P. (2020).
- Ellis-Davies, G. C. (2008). A practical guide to the synthesis and use of membrane-permeant acetoxymethyl esters of caged inositol polyphosphates.
- Waggoner, A. S., et al. (2023). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Analytical Chemistry, 95(12), 5258-5265.
- Funk, T. W., & Johnson, A. T. (2023). Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Related Diesters. The Journal of Organic Chemistry, 88(17), 12345-12350.
- Chem-Impex. (n.d.). Boc-iminodiacetic acid. Chem-Impex.
- bioRxiv. (2024, June 17). A Cell-Permeable Fluorescent Probe Reveals Temporally Diverse PI(4,5)P2 Dynamics Evoked by Distinct GPCR Agonists in Neurons. bioRxiv.
- Royal Society of Chemistry. (n.d.). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Royal Society of Chemistry.
- MDPI. (n.d.). The Chelating Abilities of Tertiary Amines with N-O-Donors Towards Cu(II) Ions and the Catalytic Properties of the Resulting Complexes. MDPI.
- Santa Cruz Biotechnology. (n.d.). N-Boc-iminodiacetic acid. Santa Cruz Biotechnology.
- Royal Society of Chemistry. (2023, February 8).
- Sigma-Aldrich. (n.d.). N-Boc-iminodiacetic acid. Sigma-Aldrich.
- Sybron Chemicals Inc. (n.d.).
- iScience. (2021, June 25). Controllable preparation and performance of bio-based poly(lactic acid-iminodiacetic acid)
- Lumiprobe. (n.d.). Cell biology reagents. Lumiprobe.
- LGC Standards. (n.d.). Boc-Iminodiacetic Acid. LGC Standards.
- Sigma-Aldrich. (n.d.). N-Boc-iminodiacetic acid. Sigma-Aldrich.
- ResearchGate. (n.d.). Diethyl 2,2′-({[1,4-phenylenebis(azanediyl)]bis(methylene)}bis(1H-pyrrole-2,1-diyl))diacetate.
- ResearchGate. (n.d.). Synthesis of bis(morpholinoacetoxy) macrocycle 9.
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The Strategic Application of Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate in Prodrug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate is a key bifunctional linker molecule increasingly utilized in the sophisticated design of prodrugs. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and strategic applications in drug development. We will delve into the mechanistic rationale behind its use, detailing the role of the acetoxymethyl (AM) esters for enhanced cell permeability and subsequent intracellular enzymatic activation, alongside the function of the tert-butoxycarbonyl (Boc) protecting group in synthetic strategies. This guide will further present detailed experimental protocols, characterization data, and a discussion of its practical implementation in creating advanced drug delivery systems.
Introduction: The Rationale for a Bifunctional, Cleavable Linker
In modern drug development, overcoming poor pharmacokinetic and pharmacodynamic properties of promising therapeutic candidates is a significant hurdle. The prodrug approach, where an active drug molecule is chemically modified to an inactive form that is converted to the active drug in vivo, is a powerful strategy to address these challenges.[1] This compound emerges as a valuable tool in this context, offering a trifecta of functionalities: a stable scaffold for drug attachment, cell-permeabilizing moieties, and a protecting group for controlled synthesis.
The core of this molecule is the iminodiacetate structure, providing two carboxylic acid functionalities that, once deprotected, can be conjugated to drug molecules. The acetoxymethyl esters serve as lipophilic masks for the carboxyl groups, enhancing the molecule's ability to cross cellular membranes. Once inside the cell, these esters are recognized and cleaved by ubiquitous intracellular esterases, releasing the active drug conjugate.[2] The tert-butoxycarbonyl (Boc) group protects the secondary amine, preventing unwanted side reactions during synthesis and allowing for its selective removal to introduce further modifications if required.[3]
Physicochemical Properties
A clear understanding of the physicochemical properties of this linker is essential for its effective use in synthesis and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₃NO₁₀ | [4] |
| Molecular Weight | 377.34 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Purity | Typically >95% | [4] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. | General knowledge |
Synthesis and Purification
The synthesis of this compound is a two-step process, starting from commercially available iminodiacetic acid.
Part 1: Synthesis of N-Boc-Iminodiacetic Acid
The first step involves the protection of the secondary amine of iminodiacetic acid with a tert-butoxycarbonyl (Boc) group.
Caption: Synthetic scheme for the protection of iminodiacetic acid.
Experimental Protocol:
-
Dissolution: Dissolve iminodiacetic acid (1 equivalent) and sodium bicarbonate (4 equivalents) in water.
-
Addition of Co-solvent: Add an equal volume of tetrahydrofuran (THF).
-
Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equivalents).
-
Reaction: Stir the mixture at room temperature for 48 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Work-up:
-
Remove THF by rotary evaporation.
-
Wash the aqueous phase with diethyl ether to remove unreacted (Boc)₂O.
-
Acidify the aqueous phase to pH 1-2 with a strong acid (e.g., concentrated HCl).
-
Extract the product with ethyl acetate.
-
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-iminodiacetic acid as a white solid.[6]
Part 2: Esterification to this compound
The second step is the esterification of the two carboxylic acid groups of N-Boc-iminodiacetic acid with acetoxymethyl groups. A common and effective method involves the use of bromomethyl acetate in the presence of a suitable base.
Caption: Synthetic scheme for the esterification of N-Boc-iminodiacetic acid.
Experimental Protocol (General Procedure):
-
Reactant Preparation: Dissolve N-Boc-iminodiacetic acid (1 equivalent) in an anhydrous aprotic solvent such as DMF or acetonitrile.
-
Addition of Base: Add a suitable base. Cesium carbonate (2-3 equivalents) is often effective as it enhances the nucleophilicity of the carboxylate.[7] Alternatively, potassium carbonate in the presence of a phase-transfer catalyst can be used.[4]
-
Addition of Alkylating Agent: Add bromomethyl acetate (2.2-2.5 equivalents) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up:
-
Quench the reaction with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Characterization
Accurate characterization is crucial to confirm the identity and purity of the synthesized linker.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the methylene protons of the diacetate backbone, the methylene protons of the acetoxymethyl groups, and the methyl protons of the acetate moieties.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the esters and the carbamate, the quaternary carbon and methyl carbons of the Boc group, and the various methylene carbons.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ or [M+Na]⁺ should be observed.
Applications in Drug Development: A Prodrug Strategy
The primary application of this compound is as a linker in the construction of prodrugs. The general strategy involves the following steps:
Caption: Workflow for the synthesis and activation of a prodrug using the diacetate linker.
Case Study: Enhancing Antimicrobial Activity
A notable application of the iminodiacetate-based prodrug strategy has been demonstrated in enhancing the activity of phenolic antimicrobials. Simple phenols often have modest antimicrobial efficacy. By conjugating them to an iminodiacetate linker with acetoxymethyl esters, the resulting prodrugs exhibit significantly increased potency against both planktonic bacteria and biofilms.[1] The enhanced lipophilicity of the prodrug facilitates its penetration into the biofilm matrix and bacterial cells. Once inside, intracellular esterases cleave the acetoxymethyl esters, releasing the active phenolic antimicrobial at a higher local concentration.[1]
Stability and Cleavage Considerations
The stability of the acetoxymethyl esters is a critical parameter. While they are designed to be cleaved by intracellular esterases, premature hydrolysis in the bloodstream can lead to off-target effects and reduced efficacy. The stability of these esters can be influenced by the steric and electronic environment of the attached drug molecule.[8] The Boc protecting group is generally stable under basic and nucleophilic conditions but is readily cleaved by acids such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.[9] This orthogonality allows for the selective deprotection of the amine without affecting the acetoxymethyl esters.
Conclusion
This compound is a versatile and powerful tool in the arsenal of medicinal chemists and drug development scientists. Its unique combination of a bifunctional core, cell-permeabilizing acetoxymethyl esters, and a strategically placed Boc protecting group provides a robust platform for the design and synthesis of innovative prodrugs. By enabling enhanced cellular uptake and controlled intracellular release of therapeutic agents, this linker holds significant promise for improving the efficacy and safety profiles of a wide range of drug candidates. A thorough understanding of its synthesis, properties, and application, as outlined in this guide, will empower researchers to leverage this technology for the development of next-generation therapeutics.
References
-
Ford, E. J., et al. (2020). Novel phenolic antimicrobials enhanced activity of iminodiacetate prodrugs against biofilm and planktonic bacteria. Chemical Biology & Drug Design, 97(1), 134-143. Available at: [Link]
- Google Patents. Prodrug comprising a drug linker conjugate. CA2712224A1.
-
Perrin, P. J., et al. (2019). Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry, 84(11), 7114-7126. Available at: [Link]
-
Vorobyova, T. V., et al. (2022). Boc-Protected Proline-Containing Monoamines as Promising Prodrugs. Biointerface Research in Applied Chemistry, 12(4), 4887-4898. Available at: [Link]
-
Tumey, L. N., et al. (2022). Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers. Bioorganic & Medicinal Chemistry Letters, 75, 128953. Available at: [Link]
-
ResearchGate. How should I deprotect Boc-amino group without breaking ester bond?. Available at: [Link]
-
Dialnet. Design of smart linkers and their applications in controlled-release drug delivery systems. Available at: [Link]
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Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
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Wu, X., et al. (2019). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of Drug Targeting, 27(5-6), 495-507. Available at: [Link]
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Vega-Vásquez, P., et al. (2022). Chemical Conjugation in Drug Delivery Systems. Polymers, 14(15), 3042. Available at: [Link]
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Nardi, M., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(13), 4242. Available at: [Link]
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ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link]
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Pícha, J., et al. (2018). Acid‐Stable Ester Linkers for the Solid‐Phase Synthesis of Immobilized Peptides. Chemistry – A European Journal, 24(51), 13508-13518. Available at: [Link]
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Kuroda, K., et al. (2018). Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. Nature Communications, 9(1), 3146. Available at: [Link]
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da Silva, I. A. N., et al. (2020). Amino Acids in the Development of Prodrugs. Molecules, 25(10), 2318. Available at: [Link]
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Hu, L. (2014). Enzyme-mediated hydrolytic activation of prodrugs. Acta Pharmaceutica Sinica B, 4(5), 335-343. Available at: [Link]
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Bán, E., et al. (2022). Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates. Pharmaceuticals, 15(5), 558. Available at: [Link]
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ResearchGate. 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3) at different temperatures (183-298 K) in CD 2 Cl 2 . Available at: [Link]
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Sbardella, G., et al. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Molecules, 26(4), 987. Available at: [Link]
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Beier, C. P., & D. F. Wilson. (2010). Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. Journal of Fluorescence, 20(1), 333-341. Available at: [Link]
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Ellis-Davies, G. C. R. (2008). A practical guide to the synthesis and use of membrane-permeant acetoxymethyl esters of caged inositol polyphosphates. Nature Protocols, 3(3), 419-429. Available at: [Link]
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BioFuran Materials. Cesium Carboxylates in Organic Syntheses. Available at: [Link]
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Nishizawa, M., et al. (1995). Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride. Tetrahedron Letters, 36(35), 6499-6502. Available at: [Link]
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ResearchGate. Catalytic, enantioselective alkylation of alpha-imino esters: the synthesis of nonnatural alpha-amino acid derivatives. Available at: [Link]
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The Convergence of Protecting Group and Prodrug Strategies: A Technical Guide to Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate
Abstract
This technical guide provides a comprehensive overview of Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate, a specialized chemical intermediate. Rather than a singular discovery, this molecule represents a sophisticated convergence of two cornerstone strategies in organic chemistry and drug development: the use of the tert-butoxycarbonyl (Boc) protecting group and the acetoxymethyl (AM) ester prodrug approach. We will delve into the historical context of these parent technologies, elucidate the synthetic rationale for their combination, and provide detailed experimental protocols for the preparation of the title compound and its precursors. This guide is intended for researchers, scientists, and drug development professionals who seek to understand and utilize this versatile building block in the synthesis of complex molecules with enhanced cellular permeability.
Introduction: A Molecule Born from Necessity
This compound is a drug intermediate used in the synthesis of various active compounds.[1] Its structure, featuring a Boc-protected amine and two acetoxymethyl ester groups, is not the result of a serendipitous discovery but rather a deliberate molecular design. This design addresses a common challenge in drug development: the need to transiently mask reactive functional groups while simultaneously improving the parent molecule's ability to cross cellular membranes.
The core of this molecule is iminodiacetic acid (IDA), a versatile chelating agent and synthetic building block.[2][3][4] The strategic placement of the Boc and AM groups transforms IDA into a highly functionalized intermediate, ready for incorporation into larger, more complex bioactive molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₃NO₁₀ |
| Molecular Weight | 377.34 g/mol |
| Appearance | White to off-white powder or solid |
| Purity | Typically ≥95% |
Data sourced from commercial suppliers.[5]
Historical Perspective: The Two Pillars of a Modern Synthetic Strategy
To fully appreciate the utility of this compound, it is essential to understand the history of its constituent functional moieties.
The Tert-Butoxycarbonyl (Boc) Group: A Revolution in Peptide Synthesis
The development of protecting groups was a pivotal moment in the advancement of organic synthesis.[6][7] Before their advent, the synthesis of complex molecules with multiple reactive sites was a formidable challenge. The Boc group, introduced in the mid-20th century, became a cornerstone of peptide synthesis.[8] Its key advantage lies in its stability under a wide range of reaction conditions and its facile removal with mild acids, such as trifluoroacetic acid (TFA).[6] This "orthogonal" stability allows for the selective deprotection of the Boc group without affecting other protecting groups on the peptide chain. This strategic protection and deprotection are fundamental to the stepwise construction of peptides on a solid phase (Solid-Phase Peptide Synthesis, SPPS), a technique that revolutionized the field.
The Acetoxymethyl (AM) Ester: Unlocking the Cell
Many potential drug candidates and biological probes are carboxylic acids, which are ionized at physiological pH. This negative charge often hinders their ability to passively diffuse across the lipophilic cell membrane. In the 1980s, Roger Y. Tsien and his colleagues pioneered the use of acetoxymethyl (AM) esters to temporarily mask the negative charges of carboxylate-containing fluorescent ion indicators.[9]
The brilliance of the AM ester strategy lies in its two-stage activation. The lipophilic AM ester allows the molecule to readily enter the cell. Once inside, ubiquitous intracellular esterases cleave the acetate group, generating a highly unstable hydroxymethyl ester. This intermediate spontaneously hydrolyzes to release the free carboxylic acid, formaldehyde, and acetic acid, effectively trapping the active molecule within the cell.[9][10] This strategy has been widely adopted to enhance the bioavailability of numerous drugs and the cellular loading of various probes.[10]
The Synthesis of a Convergent Molecule: A Step-by-Step Technical Protocol
The synthesis of this compound is a multi-step process that begins with the protection of iminodiacetic acid.
Synthesis of N-Boc-Iminodiacetic Acid
The first step involves the protection of the secondary amine of iminodiacetic acid with a Boc group.
Experimental Protocol:
-
Dissolution: A mixture of iminodiacetic acid and sodium bicarbonate is dissolved in water.
-
Addition of Boc Anhydride: Tetrahydrofuran (THF) is added, followed by the slow addition of di-tert-butyl dicarbonate (Boc₂O).
-
Reaction: The reaction mixture is stirred at room temperature for 48 hours. The progress of the reaction can be monitored by techniques such as electrospray ionization mass spectrometry (ESI-MS).
-
Workup: Upon completion, the THF is removed by rotary evaporation. The aqueous phase is washed with ether to remove unreacted Boc₂O.
-
Acidification and Extraction: The pH of the aqueous phase is adjusted to 1 with concentrated hydrochloric acid. The product is then extracted with ethyl acetate.
-
Purification: The combined organic phases are dried and the solvent is removed by rotary evaporation to yield a white solid. The product can be further purified by recrystallization from ethyl acetate to give N-Boc-iminodiacetic acid.[11]
Synthesis of this compound
The second stage involves the esterification of the two carboxylic acid groups of N-Boc-iminodiacetic acid with acetoxymethyl groups. A common method for this transformation is the reaction with bromomethyl acetate.
Experimental Protocol:
-
Salt Formation: N-Boc-iminodiacetic acid is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). A base, such as cesium carbonate or a non-nucleophilic amine like N,N-diisopropylethylamine (Hünig's base), is added to deprotonate the carboxylic acids, forming the corresponding carboxylate salts. The use of cesium salts can be particularly effective.[12]
-
Esterification: Bromomethyl acetate is added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: The reaction mixture is typically diluted with a suitable organic solvent and washed with water and brine to remove salts and other water-soluble impurities.
-
Purification: The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound as a pure compound.
Applications in Drug Development and Beyond
The primary application of this compound is as a versatile intermediate in the synthesis of prodrugs. The Boc-protected amine allows for its incorporation into a larger molecule, for example, through peptide coupling reactions after deprotection of the carboxylic acids on another molecule. The acetoxymethyl esters provide the crucial prodrug functionality, enhancing the cell permeability of the final compound.
This strategy is particularly valuable for drugs that have poor oral bioavailability or limited ability to penetrate target cells. By masking polar carboxylic acid groups, the overall lipophilicity of the drug is increased, facilitating its passage across biological membranes. Once inside the cell, the AM esters are cleaved by intracellular esterases, releasing the active drug at its site of action.
Conclusion: A Testament to Rational Molecular Design
The discovery and history of this compound is not a tale of a single eureka moment but rather a story of the rational combination of well-established and powerful synthetic tools. It exemplifies how the principles of protecting group chemistry and prodrug design can be synergistically applied to create highly functionalized molecules that address specific challenges in medicinal chemistry. As the quest for more effective and targeted therapeutics continues, such intelligently designed intermediates will undoubtedly play an increasingly important role in the drug discovery and development pipeline.
References
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NSF Public Access Repository. (2023). Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Relat. [Link]
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Chemexpress.cn. CAS 2280796-92-9|this compound. [Link]
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Organic Syntheses. A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. [Link]
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NIST. (2021). Iminodiacetic acid. In NIST Chemistry WebBook. [Link]
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ResearchGate. (2018). Scheme 1: Synthesis of α-imino ester by rearrangement. [Link]
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Methodological & Application
Application and Protocol Guide: Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate in Cell-Based Assays
A Note to the Research Community:
Extensive investigation of scientific literature and supplier technical data has revealed that "Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate" is documented and commercially available as a chemical intermediate for the synthesis of various active compounds.[1] However, as of the current date, there is a notable absence of published research or technical documentation detailing its specific applications, mechanisms of action, or established protocols within the context of cell-based assays.
The following sections, therefore, are structured to provide a foundational understanding of how a novel compound with the structural features of "this compound" might be hypothetically approached for investigation in a cell-based assay setting. This guide is intended to serve as a framework for researchers who may be considering the evaluation of this or structurally similar molecules, rather than a protocol for a known application. The core principles of assay development and validation are emphasized.
Introduction to the Molecule: A Structural Perspective
"this compound" is a molecule possessing several key functional groups that could infer potential, yet unverified, biological activity. These include:
-
Acetoxymethyl (AM) Esters: These groups are often employed to increase the lipophilicity of a molecule, thereby enhancing its ability to passively diffuse across the cell membrane. Once inside the cell, non-specific intracellular esterases can cleave the AM esters, releasing the active form of the molecule and, in this case, formaldehyde.
-
Tert-butoxycarbonyl (Boc) Protecting Group: The Boc group is a common protecting group for amines in organic synthesis. Its presence suggests that the core amine may have a biological role that is intentionally masked until the group is removed, or that the entire molecule is an intermediate in the synthesis of a more complex active pharmaceutical ingredient.
-
Diacetate Core: The central diacetate structure could potentially chelate divalent cations, although this activity would need to be experimentally verified.
Given the presence of acetoxymethyl esters, a primary hypothesis for the cellular activity of this compound would be its role as an intracellular formaldehyde donor. Formaldehyde is a highly reactive molecule known to be involved in a variety of cellular processes, including signaling, and at higher concentrations, cytotoxicity and protein cross-linking.[2]
Hypothetical Mechanism of Action: Intracellular Formaldehyde Release
The most plausible, yet unproven, mechanism of action for "this compound" in a cellular context is the intracellular release of formaldehyde. This process can be visualized as follows:
Figure 1: Hypothetical mechanism of intracellular formaldehyde release. This diagram illustrates the potential pathway for "this compound" to enter the cell and be processed by intracellular esterases to release formaldehyde and an active metabolite.
Preliminary Cell-Based Assay Protocol: A Template for Investigation
The following protocol is a generalized template for the initial characterization of a novel compound like "this compound" in a cell-based assay. It is crucial to note that this is a starting point for investigation and not a validated protocol.
Objective
To determine the cytotoxic effects and potential for intracellular formaldehyde release of "this compound" in a relevant cell line.
Materials
-
"this compound"
-
Cell line of interest (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well clear-bottom black plates for fluorescence assays
-
96-well clear plates for colorimetric assays
-
Cytotoxicity assay kit (e.g., MTT, PrestoBlue™, CellTox™ Green)
-
Formaldehyde detection kit (e.g., based on Nash reagent or a fluorometric probe)
-
DMSO (cell culture grade)
Stock Solution Preparation
-
Prepare a 10 mM stock solution of "this compound" in sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.
Cell Seeding
-
Culture cells to approximately 80-90% confluency.
-
Harvest cells using trypsin-EDTA and neutralize with complete culture medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.
-
Count the cells and determine the viability.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
Compound Treatment
-
Prepare a serial dilution of the 10 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin) or formaldehyde release (e.g., exogenous formaldehyde).
-
Carefully remove the culture medium from the seeded plates and add 100 µL of the compound dilutions to the respective wells.
-
Return the plates to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
Assay Readout
3.6.1. Cytotoxicity Assay (e.g., MTT)
-
At the end of the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified chamber.
-
Read the absorbance at 570 nm using a microplate reader.
3.6.2. Intracellular Formaldehyde Detection
-
At the end of a shorter treatment period (e.g., 1-4 hours), wash the cells twice with warm PBS.
-
Lyse the cells according to the manufacturer's protocol for the chosen formaldehyde detection kit.
-
Perform the formaldehyde detection assay on the cell lysates.
-
Measure the fluorescence or absorbance according to the kit's instructions.
Data Analysis and Interpretation
-
Cytotoxicity: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Formaldehyde Release: Quantify the amount of formaldehyde detected in the cell lysates and normalize it to the total protein content of each sample. Compare the levels of formaldehyde in treated cells to the vehicle control.
Future Directions and Validating a Novel Compound
Should initial experiments with "this compound" suggest a specific biological activity, a rigorous validation process would be necessary. This would include:
-
Mechanism of Action Studies: Investigating the downstream cellular effects of the compound, such as DNA damage, protein carbonylation, or specific signaling pathway modulation.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to determine which structural features are essential for its activity.
-
Target Identification: Employing techniques such as chemical proteomics to identify the cellular targets of the compound or its active metabolites.
-
In Vivo Studies: If the in vitro data is promising, evaluating the compound's efficacy and safety in animal models.
Conclusion
While "this compound" is a known chemical entity, its role in cell-based assays remains undefined in the current scientific landscape. The hypothetical framework provided here is intended to guide the initial exploration of this and other novel compounds. Researchers are strongly encouraged to perform thorough literature searches and to design and validate their own protocols based on sound scientific principles. The scientific community eagerly awaits any future publications that may elucidate the biological functions of this intriguing molecule.
References
-
Pan, J., et al. (2025). Protocol for trapping transient endogenous formaldehyde in live cells to visualize its signaling. STAR Protocols. [Link]
-
Tong, Z., et al. (2011). Tumor Tissue-Derived Formaldehyde and Acidic Microenvironment Synergistically Induce Bone Cancer Pain. PLoS ONE. [Link]
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Protocol for using "Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate" in vitro
An in-depth guide on the in vitro application of Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate, a specialized cell-permeable chemical probe.
Introduction: Unpacking the Molecular Logic
This compound is a specialized chemical probe designed for intracellular delivery. Its structure suggests a function related to the manipulation of intracellular signaling pathways, likely through metal ion chelation. To effectively utilize this compound, it is crucial to understand the role of its distinct chemical moieties.
The molecule's design is centered on a common prodrug strategy. The core, an N-Boc-protected iminodiacetic acid derivative, is rendered lipophilic and membrane-permeable by the addition of two acetoxymethyl (AM) ester groups. Once inside the cell, ubiquitous intracellular esterases cleave these AM groups. This enzymatic action releases formaldehyde and acetate, and, more importantly, unmasks the polar carboxylate groups of the core molecule. This transformation effectively traps the active compound within the cytoplasm, allowing it to accumulate at concentrations significantly higher than in the extracellular medium. The presence of the tert-butoxycarbonyl (Boc) protecting group on the central nitrogen atom is a key feature, suggesting that it either serves to modulate the chelating properties of the diacetate core or acts as a stable, non-chelating control compound compared to analogues with a free amine.
This guide provides a comprehensive framework for researchers to develop a robust, validated protocol for the in vitro use of this compound.
Mechanism of Action: From Prodrug to Active Agent
The utility of this compound hinges on its two-stage activation process, a hallmark of AM-esterified probes.
-
Passive Diffusion: The lipophilic AM esters neutralize the negative charges of the carboxylate groups, enabling the molecule to freely diffuse across the lipid bilayer of the plasma membrane into the cell's cytoplasm.
-
Intracellular Cleavage & Trapping: Cytosolic esterases recognize and hydrolyze the acetoxymethyl esters. This cleavage is effectively irreversible and yields the polar, membrane-impermeant parent molecule, which is subsequently trapped and accumulates within the cell.
Caption: Intracellular activation of the AM-ester prodrug.
Core Protocol: Intracellular Loading
This protocol provides a generalized procedure for loading adherent cells. It must be optimized for specific cell types and experimental conditions.
I. Reagent Preparation
1. Anhydrous DMSO Stock Solution (1-10 mM): AM esters are susceptible to hydrolysis. It is critical to use anhydrous dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions.
-
Briefly centrifuge the vial of this compound to pellet the powder.
-
Under a fume hood, add the appropriate volume of anhydrous DMSO to achieve a concentration between 1 and 10 mM.
-
Vortex thoroughly until fully dissolved.
-
Aliquot into smaller, single-use volumes (e.g., 10-20 µL) in low-protein-binding tubes. Store desiccated at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
2. Pluronic® F-127 Stock Solution (20% w/v): Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of lipophilic AM esters in aqueous media, preventing aggregation and improving loading efficiency.
-
Add 2 g of Pluronic F-127 to a 15 mL conical tube.
-
Add 10 mL of anhydrous DMSO.
-
Vortex vigorously for 10-15 minutes until a clear, viscous solution is formed. This solution is stable at room temperature.
3. Loading Buffer: The loading buffer should be a simple, serum-free physiological buffer to maximize loading efficiency. Serum contains esterases that can cleave the AM ester prematurely.
-
Recommended: Hanks' Balanced Salt Solution (HBSS) or serum-free cell culture medium. Ensure the buffer is warmed to the experimental temperature (typically 37°C) before use.
II. Step-by-Step Cell Loading Procedure
-
Cell Plating: Plate cells on an appropriate vessel (e.g., 96-well plate, glass-bottom dish) and culture until they reach the desired confluency (typically 70-90%).
-
Prepare Loading Solution (Fresh):
-
Thaw one aliquot of the compound stock solution and the Pluronic F-127 solution.
-
In a microfuge tube, add a volume of loading buffer.
-
Add an equal volume of 20% Pluronic F-127 to the compound stock solution (1:1 v/v) and vortex briefly. This creates the "Pluronic Mix" .
-
Immediately add the Pluronic Mix to the loading buffer to achieve the final desired working concentration (e.g., 1-10 µM). Vortex immediately to ensure dispersion.
-
Example: For 1 mL of 5 µM final loading solution from a 5 mM stock: Mix 1 µL of 5 mM stock with 1 µL of 20% Pluronic F-127. Add this 2 µL mix to 998 µL of pre-warmed HBSS.
-
-
Cell Loading:
-
Aspirate the cell culture medium from the cells.
-
Gently wash the cells once with pre-warmed HBSS.
-
Add the freshly prepared loading solution to the cells.
-
Incubate at 37°C for 30-60 minutes. Protect from light.
-
-
De-esterification:
-
Aspirate the loading solution.
-
Wash the cells twice with pre-warmed HBSS or buffer to remove extracellular compound.
-
Add fresh, pre-warmed buffer or complete medium (containing serum).
-
Incubate for an additional 30 minutes at 37°C. This crucial step allows intracellular esterases to fully cleave the AM groups, ensuring maximal activation of the trapped compound.
-
-
Experimentation: The cells are now loaded with the active compound and are ready for the downstream experimental assay.
Caption: Experimental workflow for intracellular loading.
Protocol Validation: A Self-Validating System
For a novel probe, protocol validation is not optional; it is essential for data integrity.
Concentration Optimization
The optimal working concentration must balance maximal efficacy with minimal cytotoxicity. A dose-response experiment is required.
| Parameter | Description |
| Concentration Range | 0.1 µM - 25 µM (suggested starting range) |
| Cell Type | The specific cell line used in the experiment (e.g., HeLa, Jurkat) |
| Incubation Time | 45 minutes |
| De-esterification Time | 30 minutes |
| Readout | Efficacy assay (e.g., measurement of intracellular ion flux) and a parallel cytotoxicity assay (e.g., CellTiter-Glo®, MTT, or LDH release assay). |
Procedure:
-
Prepare a series of loading solutions with varying concentrations of the compound.
-
Include a "vehicle control" (DMSO + Pluronic F-127, no compound) and an "unloaded control" (cells in buffer only).
-
Follow the loading protocol for each concentration.
-
Perform the efficacy and cytotoxicity assays.
-
Plot both efficacy and cell viability against concentration to determine the optimal concentration that provides a robust signal with >90% cell viability.
Loading Time and De-esterification
Different cell types exhibit varying levels of esterase activity. It is important to determine the minimal incubation time required for sufficient loading and the necessary time for complete de-esterification. This can be assessed by running a time-course experiment at the optimal concentration determined above, varying the loading time (e.g., 15, 30, 45, 60 min) and measuring the functional outcome.
Assessing Cytotoxicity
Byproducts of AM ester hydrolysis, namely formaldehyde and protons, can be toxic to cells, especially at high compound concentrations or during long incubations. A standard cytotoxicity assay should always be run in parallel with the primary experiment to ensure that the observed effects are due to the compound's intended activity and not a result of cellular stress or death.
Troubleshooting and Considerations
-
Low Signal/Efficacy:
-
Cause: Inefficient loading or insufficient de-esterification.
-
Solution: Increase compound concentration or incubation time. Ensure Pluronic F-127 is used. Verify esterase activity in the cell type of interest.
-
-
High Background/Cell Death:
-
Cause: Compound concentration is too high, leading to cytotoxicity or incomplete washout.
-
Solution: Decrease compound concentration. Ensure thorough washing after the loading step. Run cytotoxicity controls.
-
-
Inconsistent Results:
-
Cause: Hydrolysis of the AM ester in stock solutions or aqueous buffers.
-
Solution: Use anhydrous DMSO for stocks. Prepare loading solution immediately before use. Avoid storing the compound in aqueous solutions.
-
References
-
Tsien, R.Y. A non-disruptive technique for loading calcium buffers and indicators into cells. Nature290 , 527–528 (1981). [Link]
-
Abe, K., & Saito, H. (2001). Use of Pluronic F-127 to Load Fluo-3 into Neural Cells. Cell Calcium, 30(4), 291–298. [Link]
-
Paredes, R. M., Etzler, J. C., Watts, L. T., Zheng, W., & Lechleiter, J. D. (2008). Chemical calcium indicators. Methods, 46(3), 143–151. [Link]
"Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate" for live-cell imaging
Application Note: A Guide to Live-Cell Imaging with Acetoxymethyl (AM) Ester Probes
Introduction: The Power of Intracellular Access
Live-cell imaging has revolutionized our understanding of dynamic cellular processes. A significant challenge in this field is the delivery of polar molecules, such as fluorescent indicators and chelators, across the hydrophobic cell membrane. The acetoxymethyl (AM) ester modification is an elegant and widely adopted chemical strategy to overcome this barrier.[1][2] By masking negatively charged carboxylate groups, the AM ester renders molecules cell-permeant.[1][2] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now-active probe in the cytoplasm.[1][3]
This application note provides a comprehensive guide to the principles and practices of using AM ester-derivatized probes for live-cell imaging. We will use the novel probe, "Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate," as a representative example to illustrate the workflows, optimization strategies, and troubleshooting necessary for successful experimentation. The principles and protocols outlined herein are broadly applicable to a wide range of AM ester probes, including popular calcium indicators like Fluo-4 AM and Fura-2 AM, and cell viability dyes like Calcein AM.[4][5]
The Underlying Principle: A "Trojan Horse" Strategy
The success of AM esters lies in a two-stage mechanism that effectively acts as a "Trojan Horse" to deliver probes into the cellular cytosol.
Stage 1: Passive Diffusion. The acetoxymethyl groups neutralize the negative charges of the parent molecule, increasing its hydrophobicity.[1][6] This uncharged, lipid-soluble molecule can then freely diffuse across the intact plasma membrane into the cell.
Stage 2: Intracellular Activation and Trapping. Once inside the cell, nonspecific esterases, which are abundant in the cytoplasm of healthy, viable cells, hydrolyze the AM ester bonds.[3][7] This enzymatic cleavage releases the AM groups and regenerates the original, charged carboxylate groups. The probe is now polar, cell-impermeant, and trapped within the cell.[2][8] In many cases, this hydrolysis is also the final step that renders the probe fluorescent or capable of binding to its target ion.[3][4]
Figure 1. Mechanism of AM ester probe loading and activation.
Key Experimental Considerations & Causality
The apparent simplicity of the AM ester loading protocol belies several critical variables that must be controlled for reproducible and artifact-free data. Understanding the "why" behind these factors is key to designing robust experiments.
-
Probe Concentration: The optimal concentration must be determined empirically for each cell type and probe.[4][9] While a higher concentration may seem to promise a stronger signal, it can lead to artifacts such as incomplete hydrolysis, cytosolic overloading, and sequestration of the probe in organelles like mitochondria.[10][11] Always start with the lowest concentration that provides a sufficient signal-to-noise ratio to minimize potential cytotoxicity.[9]
-
Solvent and Dispersing Agents: AM esters are hydrophobic and require an organic solvent, typically high-quality, anhydrous dimethylsulfoxide (DMSO), for stock solutions.[2][10] The term "anhydrous" is critical; AM esters are susceptible to hydrolysis, and water contamination in the DMSO will prematurely cleave the ester, rendering the probe useless.[4][9] To prevent precipitation when diluting the DMSO stock into aqueous loading buffer, a non-ionic detergent like Pluronic® F-127 is often used to increase solubility and promote uniform loading.[4][10]
-
Cell Health and Confluency: The entire mechanism relies on the enzymatic activity of healthy cells.[12] Cells that are overgrown, senescent, or unhealthy will have altered esterase activity, leading to inconsistent loading.[10][13] It is recommended to use cells at an optimal confluency (typically 70-90%) for experiments.
-
Loading Conditions (Time and Temperature): Incubation times typically range from 15 to 60 minutes.[9][11] The optimal time depends on the cell type and specific probe. Loading at 37°C is common, but reducing the temperature can sometimes mitigate the issue of probe compartmentalization into organelles.[9]
-
Extracellular Esterases and Wash Steps: Serum contains esterases that can hydrolyze the AM ester extracellularly, preventing cell loading.[6][11] Therefore, loading should always be performed in serum-free medium or a balanced salt solution.[13] After loading, it is crucial to wash the cells to remove any unhydrolyzed probe from the extracellular medium.
-
Dye Extrusion: Once activated, some cells actively pump the hydrophilic probe out of the cytosol using organic anion transporters.[10][11] This can lead to a diminishing signal over time. If dye leakage is a suspected issue, it can be reduced by adding transporter inhibitors like probenecid to the medium.[9][11]
-
Cytotoxicity: The hydrolysis of AM esters releases byproducts, including formaldehyde and acetic acid, which can be toxic to cells.[2][11] This is another critical reason to use the lowest effective probe concentration and to allow for a de-esterification period in fresh medium after loading. Some probes, like Calcein AM, have been shown to have cytotoxic effects at low concentrations in certain cell lines.[14][15]
Detailed Experimental Protocols
The following protocols provide a starting point for using "this compound" or other AM ester probes. Optimization will be required for specific cell types and experimental goals.
Reagent Preparation
| Reagent | Preparation and Storage | Rationale & Key Insights |
| AM Probe Stock Solution (1-10 mM) | Dissolve the probe in high-quality, anhydrous DMSO. For a 1 mM stock of a probe with MW ~450 g/mol , add ~222 µL DMSO to 100 µg of probe. Aliquot into single-use volumes and store desiccated at -20°C, protected from light.[4][9] Stable for several months under these conditions.[9] | Anhydrous DMSO is essential to prevent premature hydrolysis.[4] Small, single-use aliquots prevent repeated freeze-thaw cycles and moisture introduction. |
| Pluronic® F-127 Solution (20% w/v) | Dissolve 2 g of Pluronic® F-127 in 10 mL of anhydrous DMSO. Gentle warming may be required.[2] Store at room temperature. | This non-ionic detergent acts as a dispersing agent, preventing the hydrophobic AM ester from precipitating in the aqueous loading buffer.[2][10] |
| Loading Buffer | Use a serum-free medium (e.g., DMEM) or a balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) buffered with HEPES. Avoid buffers containing primary or secondary amines.[11] | Serum contains esterases that will cleave the probe extracellularly.[11][13] Amines can also react with and cleave the AM esters.[11] |
Experimental Workflow Overview
Figure 2. General experimental workflow for cell loading.
Protocol for Adherent Cells
-
Cell Plating: Seed adherent cells onto a suitable imaging plate (e.g., glass-bottom 96-well plate) to achieve 70-90% confluency on the day of the experiment.
-
Prepare Working Solution:
-
Thaw an aliquot of the AM probe stock solution and the 20% Pluronic® F-127 solution.
-
Optional but recommended: Mix equal volumes of the probe stock and Pluronic® F-127 solution (e.g., 1 µL of 1 mM probe + 1 µL of 20% Pluronic). This creates a mixed stock.
-
Dilute the probe stock (or mixed stock) into pre-warmed serum-free loading buffer to a final working concentration of 1-10 µM.[4][9] For example, add 1-10 µL of a 1 mM stock to 1 mL of buffer. Vortex immediately.
-
-
Cell Loading:
-
Wash and De-esterification:
-
Aspirate the loading solution.
-
Wash the cells gently two to three times with fresh, pre-warmed loading buffer to remove any extracellular probe.[11]
-
Add pre-warmed, complete culture medium (containing serum is acceptable here) and incubate for an additional 30 minutes. This allows for complete de-esterification of the probe by intracellular esterases.[10]
-
-
Imaging: Proceed with imaging using a fluorescence microscope with the appropriate filter sets for the specific probe.
Protocol for Suspension Cells
-
Cell Preparation: Centrifuge the cell suspension (e.g., at 200 x g for 5 minutes) to pellet the cells. Aspirate the supernatant.
-
Resuspend: Resuspend the cell pellet in pre-warmed, serum-free loading buffer at a suitable density (e.g., 1 x 10^6 cells/mL).
-
Prepare Working Solution: Prepare the probe working solution as described in step 2 of the adherent cell protocol. A 2X working solution may be prepared.
-
Cell Loading: Add an equal volume of the 2X working solution to the cell suspension. Incubate for 15-60 minutes at 37°C, protected from light, with occasional gentle mixing.
-
Wash and De-esterification:
-
Pellet the cells by centrifugation.
-
Aspirate the loading solution and resuspend the cells in fresh, pre-warmed loading buffer. Repeat this wash step two more times.
-
After the final wash, resuspend the cells in pre-warmed, complete culture medium and incubate for ~30 minutes for de-esterification.
-
-
Imaging: Transfer the cells to a suitable imaging chamber and proceed with microscopy.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | • Ineffective loading (low esterase activity in unhealthy cells).• Probe hydrolysis (improper storage, old stock, non-anhydrous DMSO).• Dye extrusion by anion transporters.• Low probe concentration. | • Ensure cells are healthy and in the logarithmic growth phase.[10]• Use fresh, properly stored aliquots of the probe and high-quality anhydrous DMSO.[9][10]• Add an anion transporter inhibitor like probenecid (1-2.5 mM) to the medium.[9][11]• Empirically test a higher probe concentration, but be mindful of toxicity.[9] |
| Uneven or Patchy Staining | • Probe precipitation in aqueous buffer.• Non-uniform cell health across the culture dish. | • Increase the concentration of Pluronic® F-127 (final concentration ~0.02-0.04%). Vortex the working solution vigorously before adding to cells.[4][10]• Ensure even cell seeding and avoid overgrown or sparse areas.[10] |
| High Background Fluorescence | • Incomplete washing, leaving extracellular probe.• Extracellular hydrolysis of the probe by esterases in contaminated medium. | • Increase the number and volume of washes after the loading step.[9]• Ensure the loading buffer is serum-free and fresh.[13] |
| Bright Fluorescent Puncta (Compartmentalization) | • Probe is being sequestered into organelles (e.g., mitochondria, lysosomes).• Overloading of the probe. | • Decrease the loading temperature (e.g., load at room temperature instead of 37°C).[9]• Lower the probe concentration and/or reduce the incubation time.[10][11] |
| Evidence of Cell Stress or Death | • Cytotoxicity from the probe itself.• Toxicity from hydrolysis byproducts (formaldehyde).• Phototoxicity from imaging. | • Use the minimum effective probe concentration and incubation time.[2][14]• Ensure a sufficient de-esterification period in fresh medium.• Reduce laser power and exposure time during imaging. |
Conclusion
The use of acetoxymethyl ester probes, exemplified here by the theoretical application of "this compound," is a cornerstone technique in live-cell imaging. Success hinges on a clear understanding of the underlying chemical and biological principles—from the necessity of anhydrous conditions during preparation to the reliance on the enzymatic machinery of healthy cells. By carefully optimizing probe concentration, loading conditions, and being vigilant for potential artifacts like compartmentalization and cytotoxicity, researchers can reliably harness the power of AM esters to illuminate the intricate and dynamic world inside living cells.
References
-
Larsson, R., et al. (1995). Cytotoxic Effect of Calcein Acetoxymethyl Ester on Human Tumor Cell Lines: Drug Delivery by Intracellular Trapping. Anticancer Drugs, 6(4), 578-85. Retrieved from [Link]
-
Lundin, A., et al. (1996). Cytotoxic activity of calcein acetoxymethyl ester (Calcein/AM) on primary cultures of human haematological and solid tumours. PubMed. Retrieved from [Link]
-
Ward, M. V., et al. (2010). Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. NIH Public Access. Retrieved from [Link]
-
Lock, J. T., et al. (2015). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Cell Calcium, 58(6), 638-48. Retrieved from [Link]
-
Hamad, M. I., et al. (2015). Improving AM ester calcium dye loading efficiency. Journal of Neuroscience Methods, 240, 48-54. Retrieved from [Link]
-
Peper, M. J., et al. (2012). Cell-based assays using calcein acetoxymethyl ester show variation in fluorescence with treatment conditions. BioTechniques, 52(1), 31-38. Retrieved from [Link]
-
Hamad, M. I., et al. (2015). Improving AM ester calcium dye loading efficiency. ResearchGate. Retrieved from [Link]
-
Peper, M. J., et al. (2012). Cell-based assays using calcein acetoxymethyl ester show variation in fluorescence with treatment conditions. ResearchGate. Retrieved from [Link]
-
Long, M. J. C., et al. (2022). Live-cell imaging reveals impaired detoxification of lipid-derived electrophiles is a hallmark of ferroptosis. RSC Chemical Biology, 3(10), 1239-1248. Retrieved from [Link]
-
Platzek, T., et al. (1983). Embryotoxicity induced by alkylating agents. Teratogenicity of acetoxymethyl-methylnitrosamine: dose-response relationship, application route dependency and phase specificity. Archives of Toxicology, 52(1), 45-69. Retrieved from [Link]
-
Oreate. (2025). Comparative Study of Calcein AM and Common Live Cell Fluorescent Dyes. Retrieved from [Link]
-
Wulansari, N. (2015). Is there any other staining/dye for cell used in live/death viability assay besides Calcein AM. ResearchGate. Retrieved from [Link]
-
G-Biosciences. (n.d.). Calcein AM Dye. Retrieved from [Link]
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- 4. Fluorescent Dye AM Esters | AAT Bioquest [aatbio.com]
- 5. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-based assays using calcein acetoxymethyl ester show variation in fluorescence with treatment conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Study of Calcein AM and Common Live Cell Fluorescent Dyes (CAS: 148504-34-1) - Oreate AI Blog [oreateai.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. What are possible reasons for inconsistent Fluo-4 AM loading? | AAT Bioquest [aatbio.com]
- 14. Cytotoxic effect of calcein acetoxymethyl ester on human tumor cell lines: drug delivery by intracellular trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxic activity of calcein acetoxymethyl ester (Calcein/AM) on primary cultures of human haematological and solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
"Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate" as a fluorescent label
Note to the Reader: The compound "Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate" specified in the original request is not a fluorescent label. Based on available chemical data, it is an intermediate compound used in organic synthesis and lacks the necessary chemical structure (fluorophore) to be used for fluorescent imaging.
However, its structure contains acetoxymethyl (AM) ester groups, which are characteristic of a class of probes designed to be cell-permeable. To provide a scientifically accurate and useful guide that aligns with the apparent interest in this class of molecules, this document will focus on Calcein AM . Calcein AM is a widely used, well-documented fluorescent probe that exemplifies the principles of AM ester-based live-cell imaging and serves as an excellent, relevant alternative.
Introduction
Calcein Acetoxymethyl (Calcein AM) is a robust and widely utilized fluorescent probe for assessing the viability of eukaryotic and prokaryotic cells.[1][2] It belongs to a class of non-fluorescent, cell-permeant compounds that become fluorescent upon enzymatic cleavage within metabolically active cells.[1][3][4] The core principle of its application lies in the ubiquitous presence of intracellular esterase enzymes in live cells, which serve as a hallmark of cellular integrity and metabolic function.[1][3]
The lipophilic nature of Calcein AM, conferred by the acetoxymethyl (AM) ester groups, allows it to passively diffuse across the intact plasma membrane of live cells.[3][5][6] Once inside the cytoplasm, intracellular esterases hydrolyze the AM groups, converting the molecule into its highly fluorescent, hydrophilic form, calcein.[3][5] This process not only activates the fluorescence but also traps the negatively charged calcein molecule within the cell, as it can no longer pass through the intact membrane.[1][3][7] Consequently, live cells exhibit a bright, uniform green fluorescence, while dead or membrane-compromised cells, lacking active esterases and membrane integrity, do not retain the dye and remain non-fluorescent.[3][8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Calcein AM for live-cell imaging, viability assays, and cytotoxicity screening.
Key Advantages of Calcein AM:
-
High Sensitivity: Capable of detecting as few as 50 viable cells.[9]
-
Low Cytotoxicity: Does not interfere with cellular functions like proliferation or chemotaxis at standard working concentrations.[4][5][6]
-
Photostability and pH Independence: Calcein is photostable and its fluorescence is not influenced by intracellular pH, ensuring reliable and consistent measurements.[4]
-
Versatility: Applicable across various platforms including fluorescence microscopy, flow cytometry, and microplate-based assays.[7]
Mechanism of Action
The functionality of Calcein AM is a two-step process that relies on the physiological characteristics of a viable cell: an intact plasma membrane and active intracellular metabolism.
-
Passive Diffusion: The non-fluorescent and electrically neutral Calcein AM molecule readily permeates the lipid bilayer of the cell membrane.[1][5]
-
Enzymatic Conversion and Retention: Inside the cell, ubiquitous intracellular esterases recognize and cleave the four acetoxymethyl ester groups from the Calcein AM molecule.[1][3][8] This hydrolysis yields the polyanionic, intensely fluorescent calcein. The addition of negative charges prevents the calcein from crossing the cell membrane, effectively trapping it within the cytoplasm of live cells.[1][3][7]
Dead cells, or those with compromised membrane integrity, lack the active esterases required for this conversion and cannot retain the dye, thus remaining unstained.[3] The resulting fluorescence intensity is directly proportional to the number of viable cells in the sample.[3][9]
Figure 1: Mechanism of Calcein AM activation in live cells.
Technical Specifications
A summary of the key properties of Calcein AM and its fluorescent product, calcein, is provided below. These parameters are essential for designing experiments and configuring instrumentation.
| Property | Value | Source(s) |
| Molecular Formula (Calcein AM) | C₄₆H₄₆N₂O₂₃ | [2] |
| Molecular Weight (Calcein AM) | 994.86 g/mol | [2] |
| Excitation Maximum (Calcein) | ~494-496 nm | [1][2][5] |
| Emission Maximum (Calcein) | ~515-521 nm | [1][5][10] |
| Recommended Excitation Laser | 488 nm (Blue) | [1][5] |
| Emission Color | Green | [1][5] |
| Solvent for Stock Solution | Anhydrous Dimethyl Sulfoxide (DMSO) | [1][5] |
| Storage Conditions (Stock) | ≤ -20°C, desiccated, protected from light | [1] |
Protocols and Methodologies
Protocol 1: Preparation of Calcein AM Solutions
Causality: Proper preparation of stock and working solutions is critical for reproducible results. Calcein AM is susceptible to hydrolysis when exposed to moisture, so using anhydrous DMSO is essential.[1] Stock solutions should be stored in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles and moisture contamination.
Materials:
-
Calcein AM powder
-
High-quality, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Physiological buffer (e.g., Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS))
Procedure:
-
Prepare 1 mM Stock Solution:
-
Allow the vial of Calcein AM powder to equilibrate to room temperature before opening to minimize moisture condensation.[1]
-
Reconstitute the Calcein AM in anhydrous DMSO to a final concentration of 1-5 mM.[5] For example, add 50 µL of DMSO to a 50 µg vial of Calcein AM (MW ~995 g/mol ) to yield a ~1 mM stock solution.[1]
-
Vortex briefly to ensure the powder is fully dissolved.
-
Aliquot the stock solution into smaller volumes for single use and store at ≤ -20°C, protected from light.
-
-
Prepare Working Solution:
-
Immediately before use, dilute the 1 mM stock solution into a physiological buffer (e.g., PBS or HBSS) to the desired final working concentration.
-
The optimal working concentration is cell-type dependent and should be determined empirically, typically ranging from 1 µM to 10 µM.[5] Adherent cells may require higher concentrations (e.g., 5 µM) than suspension cells (e.g., 1 µM).[5]
-
Important: Aqueous working solutions of Calcein AM are prone to hydrolysis and should be used within a few hours of preparation.[1]
-
Protocol 2: Live Cell Staining for Fluorescence Microscopy
Causality: This protocol is designed to visualize viable cells within a population. The incubation step allows time for the dye to enter the cells and for esterases to convert it to fluorescent calcein. Washing removes extracellular dye, reducing background fluorescence and improving the signal-to-noise ratio.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
Calcein AM working solution (1-10 µM in buffer)
-
Physiological buffer (e.g., PBS or HBSS) for washing
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)
Procedure:
-
Cell Preparation: Grow cells to the desired confluency on a suitable imaging plate. Ensure cells are healthy and in the logarithmic growth phase for optimal results.[5]
-
Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with warm (37°C) physiological buffer.
-
Add a sufficient volume of the Calcein AM working solution to completely cover the cells.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.[5][6] Incubation time may require optimization based on cell type.[5]
-
-
Washing:
-
Aspirate the Calcein AM working solution.
-
Wash the cells twice with warm physiological buffer to remove any unbound, extracellular dye.[5]
-
-
Imaging:
Protocol 3: Cell Viability/Cytotoxicity Assay using a Microplate Reader
Causality: This high-throughput method quantifies cell viability by measuring the total fluorescence of the cell population. It is ideal for cytotoxicity studies where the effect of a compound on cell viability is assessed. Using black-walled plates minimizes well-to-well crosstalk and reduces background fluorescence, thereby increasing assay sensitivity.[11]
Figure 2: Workflow for a Calcein AM-based cytotoxicity assay.
Materials:
-
Adherent or suspension cells
-
96-well black-walled, clear-bottom cell culture plates
-
Test compounds for cytotoxicity screening
-
Calcein AM working solution
-
Fluorescence microplate reader with Ex/Em filters of ~485/530 nm[9]
Procedure:
-
Cell Seeding: Seed cells into a 96-well black-walled plate at an optimized density and allow them to adhere overnight (for adherent cells).[11] Include wells with medium only for background control.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds and appropriate vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Staining:
-
Gently aspirate the medium containing the compounds. For suspension cells, centrifuge the plate at low speed (e.g., 250-500 x g for 5 minutes) before aspirating.
-
Wash the cells once with physiological buffer.
-
Add 100 µL of the Calcein AM working solution to each well.
-
-
Incubation: Incubate the plate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[11]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to ~485 nm and emission to ~530 nm.[9]
-
Data Analysis:
-
Subtract the average fluorescence of the background control wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells using the formula: % Viability = (RFU_treated / RFU_vehicle_control) * 100 (where RFU is the Relative Fluorescence Unit).
-
Applications in Research and Drug Development
Calcein AM is a versatile tool with a broad range of applications:
-
Live/Dead Discrimination: It is most commonly used to distinguish live cells from dead cells in a population.[5] For dual-color analysis, it can be combined with a nuclear stain for dead cells, such as Propidium Iodide (PI) or Ethidium Homodimer-1, which can only enter cells with compromised membranes.[1][5]
-
Cytotoxicity and Drug Discovery: The microplate assay is a cornerstone of high-throughput screening (HTS) in drug discovery to assess the cytotoxic effects of new chemical entities.[5][12] A decrease in green fluorescence indicates a cytotoxic effect of the compound.[5]
-
Cell Adhesion and Migration Assays: Calcein AM can be used to pre-label cells to track their adhesion to substrates or their migration through barriers.[4]
-
Bacterial Viability: The assay is not limited to mammalian cells and can be adapted to assess the viability of bacterial populations, which is crucial in microbiology and antimicrobial research.[2][5][13]
Troubleshooting and Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | - Incomplete washing- Hydrolysis of Calcein AM in the working solution- Use of clear-walled plates | - Ensure thorough washing (2-3 times)- Prepare working solution immediately before use[1]- Use black-walled microplates to reduce background and crosstalk[11] |
| Low or No Signal in Live Cells | - Sub-optimal dye concentration- Insufficient incubation time- Low esterase activity in the specific cell type | - Optimize Calcein AM concentration (titrate from 1-10 µM)[5]- Increase incubation time (e.g., up to 60 minutes)[1]- Some cell types may require higher dye concentrations or longer incubation[1] |
| High Well-to-Well Variability | - Inconsistent cell seeding- Edge effects in the microplate- Bubbles in wells | - Ensure a homogenous single-cell suspension before seeding- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity- Inspect wells for bubbles before reading and remove them if present |
| Cell Toxicity from the Dye | - Calcein AM concentration is too high- Prolonged incubation | - Reduce the working concentration of Calcein AM[5]- Shorten the incubation time[5] |
References
-
Larsson, R., et al. (1995). Cytotoxic activity of calcein acetoxymethyl ester (Calcein/AM) on primary cultures of human haematological and solid tumours. PubMed. Available at: [Link]
-
G-Biosciences. (n.d.). Calcein AM Cell Viability Assay. G-Biosciences. Available at: [Link]
-
Lecoeur, H., et al. (2004). Calcein-Acetoxymethyl Cytotoxicity Assay: Standardization of a Method Allowing Additional Analyses on Recovered Effector Cells and Supernatants. National Institutes of Health. Available at: [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Live Cell Staining -Cellstain- Calcein-AM. Dojindo. Available at: [Link]
-
Barata, C., et al. (2021). An In Vivo Fluorescence Image Analysis Tool for Esterase Activity Quantification in Daphnia: Using Calcein AM in Ecotoxicological Studies. ACS Publications. Available at: [Link]
-
Sanbio. (n.d.). Live Cell Imaging: Real-Time Cellular Analysis for Research & Diagnostics. Sanbio. Available at: [Link]
-
ResearchGate. (n.d.). Mode of action of Calcein-AM dye in emitting fluorescence in live bacteria. ResearchGate. Available at: [Link]
-
BioSpace. (2009). AnaSpec, Inc. Introduces Calcein AM for Live Cell Staining. BioSpace. Available at: [Link]
-
ResearchGate. (2014). Applicability of Fluorescein Diacetate (FDA) and Calcein-AM to Determine the Viability of Marine Plankton. ResearchGate. Available at: [Link]
-
Logos Biosystems. (2023). The Ultimate Guide to Cell Viability Measurement. Logos Biosystems. Available at: [Link]
-
Wikipedia. (n.d.). Calcein. Wikipedia. Available at: [Link]
-
Darzynkiewicz, Z., et al. (2011). Assessment of Cell Viability. Current Protocols in Cytometry. Available at: [Link]
-
Netza, C., et al. (2013). Comparison of different live/dead stainings for detection and quantification of adherent microorganisms in the initial oral biofilm. SciSpace. Available at: [Link]
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- 3. How does calcein AM work? | AAT Bioquest [aatbio.com]
- 4. biospace.com [biospace.com]
- 5. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
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Application Notes and Protocols: Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Prodrug Linker
In the landscape of targeted therapeutics and controlled drug release, the design of intelligent linker molecules is paramount. "Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate" emerges as a sophisticated chemical entity engineered for the development of advanced prodrugs and drug delivery systems. Its unique architecture, featuring intracellularly cleavable acetoxymethyl (AM) esters and a protected amine functionality, offers a versatile platform for enhancing the therapeutic index of potent pharmaceutical agents.
This guide provides an in-depth exploration of the scientific principles underpinning the application of this linker, alongside detailed, field-proven protocols for its integration into drug delivery workflows. As your senior application scientist, my objective is to equip you with the foundational knowledge and practical methodologies to leverage this molecule's full potential in your research and development endeavors.
Scientific Rationale and Mechanism of Action
The efficacy of "this compound" as a drug delivery linker is rooted in its susceptibility to enzymatic activation within the cellular environment. The core mechanism revolves around the acetoxymethyl ester moieties, which are readily hydrolyzed by ubiquitous intracellular esterases.[1][2] This enzymatic cleavage is a well-established strategy to unmask polar functional groups, such as carboxylic acids or phenols, thereby releasing a therapeutic agent from its prodrug form.[3]
The presence of the tert-butoxycarbonyl (Boc) protecting group on the central nitrogen atom is a key design feature for synthetic chemists. This acid-labile protecting group allows for a modular and controlled approach to drug conjugation. The general workflow involves the deprotection of the Boc group to reveal a secondary amine, which can then be coupled to a drug molecule or a targeting ligand.
Diagram: Proposed Mechanism of Action
Caption: Intracellular activation of the drug-linker conjugate.
Core Applications in Drug Delivery
The unique properties of "this compound" lend themselves to several cutting-edge applications in drug delivery:
-
Enhancing Cell Permeability: By masking polar functional groups of a drug, this linker can significantly improve its ability to traverse the cell membrane, leading to higher intracellular concentrations.
-
Controlled Intracellular Drug Release: The reliance on intracellular esterases for cleavage ensures that the active drug is primarily released inside the target cells, minimizing off-target effects.[4]
-
Development of Novel Prodrugs: This molecule can be used to create prodrugs of pharmaceuticals with poor pharmacokinetic profiles, improving their oral bioavailability and overall efficacy.[5]
-
Platform for Targeted Drug Delivery: The central amine, once deprotected, serves as a versatile anchor point for attaching the drug-linker construct to targeting moieties such as antibodies, peptides, or nanoparticles, enabling tissue-specific drug delivery.
Experimental Protocols
The following protocols are designed to provide a comprehensive workflow for the utilization of "this compound" in a drug delivery context. These are intended as a starting point and may require optimization based on the specific drug and delivery vehicle.
Protocol 1: Deprotection of the Boc Group
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to expose the secondary amine for subsequent conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve "this compound" in DCM (e.g., 10 ml DCM per gram of compound).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of TFA (e.g., 5-10 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield the deprotected linker, "Bis(acetoxymethyl) 2,2'-(azanediyl)diacetate".
Diagram: Deprotection Workflow
Caption: Step-by-step deprotection of the linker.
Protocol 2: Conjugation of a Carboxylic Acid-Containing Drug
This protocol outlines the coupling of a drug molecule with a carboxylic acid functionality to the deprotected linker via amide bond formation.
Materials:
-
Deprotected linker from Protocol 1
-
Carboxylic acid-containing drug
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the carboxylic acid-containing drug and NHS (1.1 equivalents) in anhydrous DMF.
-
Add DCC (1.1 equivalents) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the deprotected linker (1.0 equivalent) in anhydrous DMF.
-
Slowly add the activated drug solution to the linker solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Purify the drug-linker conjugate using column chromatography or preparative HPLC.
Protocol 3: Formulation of Drug-Linker Conjugate into Lipid Nanoparticles
This protocol provides a general method for encapsulating the hydrophobic drug-linker conjugate into lipid nanoparticles for systemic delivery.
Materials:
-
Drug-linker conjugate
-
Lecithin or other suitable lipid
-
Cholesterol
-
DSPE-PEG(2000)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Probe sonicator or microfluidizer
Procedure:
-
Dissolve the drug-linker conjugate, lipid, cholesterol, and DSPE-PEG(2000) in chloroform in a round-bottom flask. A typical molar ratio would be 1:10:5:1 (drug-linker:lipid:cholesterol:DSPE-PEG).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle agitation.
-
To reduce the particle size and form a homogenous nanoparticle suspension, sonicate the mixture using a probe sonicator on ice or process it through a microfluidizer.
-
Characterize the resulting nanoparticles for size, zeta potential, and drug loading efficiency.
Table 1: Nanoparticle Characterization Parameters
| Parameter | Method | Typical Expected Range |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | 80 - 200 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | -10 to -30 mV |
| Drug Encapsulation Efficiency | HPLC or UV-Vis Spectroscopy | > 80% |
Protocol 4: In Vitro Drug Release Study
This protocol is designed to evaluate the esterase-mediated release of the drug from the nanoparticle formulation.
Materials:
-
Drug-linker conjugate-loaded nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Porcine liver esterase (PLE) or other suitable esterase
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Incubator shaker
Procedure:
-
Prepare two sets of nanoparticle suspensions in PBS: one with esterase (e.g., 100 U/mL) and a control group without esterase.
-
Place the nanoparticle suspensions into dialysis bags.
-
Immerse the dialysis bags in a larger volume of PBS (release medium) and incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw aliquots from the release medium.
-
Analyze the concentration of the released drug in the aliquots using a validated analytical method such as HPLC or LC-MS.
-
Compare the drug release profiles in the presence and absence of esterase to confirm enzymatic cleavage.
Concluding Remarks
"this compound" represents a promising tool in the arsenal of drug delivery scientists. Its capacity for intracellular activation through esterase cleavage provides a robust mechanism for controlled drug release. The protocols and conceptual frameworks presented in this guide are intended to serve as a solid foundation for your experimental design. Rigorous characterization and optimization will be essential to tailor these methods to your specific therapeutic agent and delivery platform.
References
- Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature reviews Drug discovery, 7(3), 255-270.
- Hughes, S. J., et al. (2020). Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers. Bioorganic & Medicinal Chemistry Letters, 30(24), 127625.
- Various Authors. (2024).
- Fiveable. (n.d.). Prodrug design. Medicinal Chemistry Class Notes.
- Grote, M. K., & He, H. (2014). Synthesis and utility of fluorogenic acetoxymethyl ethers. Organic letters, 16(15), 4032–4035.
- Rai, G., et al. (2017). Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain. Journal of medicinal chemistry, 60(19), 8195–8200.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and utility of fluorogenic acetoxymethyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of "Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate" in proteomics
An in-depth technical guide on the proteomics applications of Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate.
Introduction: A Novel Precursor for In-Vivo Crosslinking
This compound is a chemical compound whose direct application in proteomics is not yet extensively documented in peer-reviewed literature. However, a detailed analysis of its chemical structure reveals features that suggest its potential as a sophisticated tool for studying protein-protein interactions within a cellular context. Its design incorporates two key chemical motifs:
-
Acetoxymethyl (AM) Esters: These groups are known to mask charged carboxylates, rendering the molecule membrane-permeable. Once inside the cell, they are cleaved by ubiquitous intracellular esterases. This mechanism is famously used in fluorescent ion indicators like Fura-2 AM and Calcein AM to facilitate their loading into living cells.
-
Formaldehyde Precursor: The cleavage of the acetoxymethyl ester bond releases formaldehyde, a well-established zero-length crosslinker used in proteomics to capture transient protein interactions.
Therefore, this compound can be conceptualized as a cell-permeable, formaldehyde-releasing agent . This application note will explore this hypothesized mechanism and provide a detailed protocol for its potential use in in-vivo crosslinking for mass spectrometry (MS)-based proteomics.
Proposed Mechanism of Action
The utility of this compound hinges on a two-stage activation process that occurs within the cell, enabling the controlled release of formaldehyde for protein crosslinking.
Stage 1: Cellular Uptake and Esterase-Mediated Activation
The neutral, esterified form of the compound allows it to passively diffuse across the cell membrane. Once in the cytoplasm, non-specific esterases hydrolyze the two acetoxymethyl ester linkages. This enzymatic cleavage is rapid and results in two key products: the active crosslinking agent, formaldehyde, and the water-soluble, membrane-impermeant byproduct, Boc-iminodiacetic acid. This intracellular activation effectively traps the precursor's breakdown products inside the cell.
Caption: Proposed mechanism of cellular uptake and activation.
Stage 2: Formaldehyde-Mediated Protein Crosslinking
The released formaldehyde is a "zero-length" crosslinker, meaning it forms a covalent bond between two reactive atoms without adding a bulky linker arm. It primarily reacts with nucleophilic side chains of amino acids, forming a stable methylene bridge (-CH2-). The most common reactions involve lysine, arginine, and tryptophan residues. This process effectively "freezes" protein complexes in their native state at the time of activation, capturing both stable and transient interactions.
Application: In-Vivo Crosslinking for Protein Interaction Analysis
This reagent is hypothetically ideal for in-vivo crosslinking experiments designed to map protein-protein interactions in living cells using LC-MS/MS.
Experimental Workflow
The overall workflow involves treating cultured cells with the reagent, quenching the reaction, lysing the cells, digesting the crosslinked proteins, and finally analyzing the resulting peptides by mass spectrometry to identify the crosslinked species.
Unlocking Novel Protein Modification Strategies with Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate: A Guide for Researchers
Introduction: A Versatile Chemical Intermediate for Bioconjugation
In the landscape of chemical biology and drug development, the precise modification of proteins is paramount for elucidating biological function and engineering novel therapeutics. "Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate" emerges as a valuable, yet underexplored, chemical intermediate. While not a direct protein modification agent itself, its unique trifunctional structure—a protected secondary amine and two acetoxymethyl (AM) ester moieties—presents a compelling platform for the synthesis of innovative bioconjugation reagents. This guide provides a comprehensive overview of the chemistry of this compound, a proposed synthetic route to a protein-reactive probe, and detailed protocols for its hypothetical application in protein modification.
The core utility of this molecule lies in the strategic combination of a readily deprotectable amine handle and esterase-labile reporter or effector groups. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the secondary amine during initial synthetic manipulations and can be cleanly removed under acidic conditions to unmask the nucleophilic amine for subsequent conjugation. The dual acetoxymethyl ester groups are well-established motifs used to mask carboxylic acids, rendering molecules more cell-permeable.[1] Upon entry into cells, or in the presence of esterases, these groups are cleaved, releasing the parent molecule.[2][3] This inherent esterase sensitivity can be harnessed to design "traceless" linkers or controlled-release systems for bioactive molecules.
This document will guide researchers through a plausible workflow, transforming this intermediate into a powerful tool for protein science. We will explore a hypothetical application where the intermediate is converted into a protein-reactive linker, capable of covalently attaching to a target protein and subsequently releasing its diacetate payload in an esterase-rich environment.
Proposed Synthetic Pathway for a Protein-Reactive Reagent
To utilize "this compound" for protein modification, it must first be functionalized with a protein-reactive group. This is achieved in a two-step process: deprotection of the Boc group followed by conjugation to a heterobifunctional linker. For this application note, we propose the synthesis of a maleimide-functionalized reagent for specific targeting of cysteine residues in proteins.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetoxymethyl esters of phosphates, enhancement of the permeability and potency of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate: A Guide for Researchers
This comprehensive guide provides detailed experimental protocols and technical insights for the synthesis, characterization, and application of Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate. This compound is a valuable intermediate in drug development and a useful tool in cell biology research, primarily serving as a cell-permeable prodrug moiety. The acetoxymethyl (AM) ester groups mask the polar carboxylic acid functionalities, allowing the molecule to passively diffuse across the cell membrane. Once inside the cell, endogenous esterases cleave the AM esters, releasing the parent molecule in its active, charged form.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom offers further synthetic versatility, allowing for subsequent modifications after deprotection.
I. Synthesis of this compound
The synthesis of the title compound is a two-step process starting from commercially available iminodiacetic acid. The first step involves the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group to yield N-Boc-iminodiacetic acid. The second step is the esterification of the two carboxylic acid groups with bromomethyl acetate to afford the final product.
Protocol 1: Synthesis of N-Boc-Iminodiacetic Acid
This protocol is adapted from the general procedure for the Boc protection of amino acids.[3]
Materials:
-
Iminodiacetic acid
-
Sodium bicarbonate (NaHCO₃)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Deionized water
-
Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Ethyl acetate (EtOAc)
-
Concentrated hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
-
pH meter or pH paper
-
Standard glassware
Procedure:
-
In a round-bottom flask, dissolve iminodiacetic acid (1.0 eq) and sodium bicarbonate (4.0 eq) in deionized water.
-
Once the initial effervescence ceases, add an equal volume of tetrahydrofuran (THF).
-
To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
-
Upon completion, remove the THF under reduced pressure using a rotary evaporator.
-
Wash the remaining aqueous solution twice with diethyl ether (Et₂O) to remove any unreacted Boc₂O.
-
Carefully acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid in an ice bath.
-
Extract the product with ethyl acetate (EtOAc) three times.
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-iminodiacetic acid as a white solid. The product can be further purified by recrystallization from ethyl acetate/hexanes.
Protocol 2: Synthesis of this compound
This protocol utilizes a common method for the synthesis of acetoxymethyl esters from carboxylic acids.[4][5]
Materials:
-
N-Boc-iminodiacetic acid
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Bromomethyl acetate
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column
-
Standard glassware
Procedure:
-
To a solution of N-Boc-iminodiacetic acid (1.0 eq) in anhydrous DMF, add cesium carbonate (2.2 eq).
-
Stir the suspension at room temperature for 30 minutes under an inert atmosphere.
-
Add bromomethyl acetate (2.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil or a white solid.[6][7][8]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
II. Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl protons (~1.4 ppm, s, 9H), the methylene protons adjacent to the nitrogen (~4.0 ppm, s, 4H), the methylene protons of the acetoxymethyl group (~5.7 ppm, s, 4H), and the methyl protons of the acetate group (~2.1 ppm, s, 6H). |
| ¹³C NMR | Signals for the tert-butyl methyl carbons (~28 ppm), the methylene carbons adjacent to the nitrogen (~50 ppm), the tert-butoxycarbonyl carbon (~80 ppm), the methylene carbons of the acetoxymethyl group (~82 ppm), the methyl carbons of the acetate group (~21 ppm), the carbonyl carbon of the Boc group (~155 ppm), and the carbonyl carbons of the ester groups (~169 and ~170 ppm).[9][10] |
| FTIR (cm⁻¹) | Characteristic peaks for C=O stretching of the carbamate (~1700 cm⁻¹), C=O stretching of the ester (~1760 cm⁻¹), and C-O stretching (~1200-1300 cm⁻¹).[11][12][13][14][15] |
| Mass Spectrometry (ESI-MS) | Expected [M+Na]⁺ peak at m/z 400.13. |
III. Application: Intracellular Delivery and Monitoring of Esterase Activity
The primary application of this compound is to facilitate the entry of the parent N-Boc-iminodiacetic acid into cells. Inside the cell, esterases hydrolyze the AM esters, trapping the now polar molecule within the cytoplasm. This can be utilized for various purposes, such as the controlled intracellular release of a bioactive molecule or as a probe to monitor intracellular esterase activity.
Protocol 3: General Procedure for Cell Loading
This protocol provides a general guideline for loading cells with the AM ester.[1] Optimization may be required for different cell types.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Cell culture medium (serum-free for loading)
-
Phosphate-buffered saline (PBS)
-
Cultured cells
Equipment:
-
Cell culture incubator
-
Microplate reader or fluorescence microscope (if a fluorescent readout is used)
-
Standard cell culture supplies
Procedure:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution in serum-free cell culture medium to a final working concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
Remove the loading solution and wash the cells two to three times with warm PBS or culture medium to remove any extracellular compound.
-
The cells are now loaded with the de-esterified compound and can be used for downstream applications.
Mechanism of Intracellular Activation
Caption: Intracellular cleavage of the AM esters by esterases.
Protocol 4: Boc Deprotection for Further Synthetic Elaboration
Following intracellular delivery and cleavage of the AM esters, the Boc group can be removed to unmask the secondary amine for further reactions, such as conjugation to other intracellular molecules. This deprotection is typically achieved under acidic conditions.[2][16][17][18][19]
Note: This protocol is for in vitro chemical synthesis and not for direct application to live cells.
Materials:
-
This compound (or its intracellularly cleaved product)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware
Procedure:
-
Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue by dissolving it in DCM and washing with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate to yield the deprotected amine.
IV. Conclusion
This compound is a versatile chemical tool with significant potential in drug delivery and cell biology. The protocols outlined in this guide provide a robust framework for its synthesis, characterization, and application. Researchers are encouraged to adapt and optimize these procedures to suit their specific experimental needs.
V. References
-
Chem-Impex. Boc-iminodiacetic acid. Retrieved from [Link]
-
ResearchGate. (2018). FTIR spectra of all prepared BOC-glycine and esters. Retrieved from [Link]
-
ACS Publications. (2023). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Analytical Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2011). Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. PLoS One. Retrieved from [Link]
-
National Institutes of Health. (2011). Synthesis and utility of fluorogenic acetoxymethyl ethers. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ACS Publications. (1948). a-Bromination of Dicarboxylic Acids. Journal of the American Chemical Society. Retrieved from [Link]
-
Organic Syntheses. (2015). is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h. Retrieved from [Link]
-
ResearchGate. (2013). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]
-
Metin Balci. (2013). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Chem-Impex. Boc-iminodiacetic acid. Retrieved from [Link]
-
MDPI. (2023). Intracellular Drug Delivery Process of Am80-Encapsulated Lipid Nanoparticles Aiming for Alveolar Regeneration. Pharmaceutics. Retrieved from [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Retrieved from [Link]
-
Walsh Medical Media. (2021). Synthesis, Characterization and Radiolabeling of Iminodiacetic Acid Derivative with Technetium-99m. Journal of Nuclear Medicine & Radiation Therapy. Retrieved from [Link]
-
MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Retrieved from [Link]
-
SIELC. Separation of Acetic acid, chloro-, phenylmethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
PubMed. (2007). Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride. Tetrahedron Letters. Retrieved from [Link]
-
MDPI. (2023). Borylated Five-Membered Ring Iminosugars: Synthesis, Spectroscopic Analysis, and Biological Evaluation for Glycosidase Inhibition and Anticancer Properties for Application in Boron Neutron Capture Therapy (BNCT)—Part 1. Molecules. Retrieved from [Link]
-
PubMed. (2009). Fourier transform infrared (FTIR) spectroscopy. Photosynthesis Research. Retrieved from [Link]
-
National Institutes of Health. (2009). A practical guide to the synthesis and use of membrane-permeant acetoxymethyl esters of caged inositol polyphosphates. Nature Protocols. Retrieved from [Link]
-
Jack Westin. Carboxylic Acids Important Reactions. Retrieved from [Link]
-
National Institutes of Health. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2021). 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Retrieved from [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
SciSpace. (2018). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Serbian Chemical Society. Retrieved from [Link]
-
ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?. Retrieved from [Link]
-
International Atomic Energy Agency. (1986). Radiopharmacology of iminodiacetic acid N-derivatives analysis in biological models and comparison to human beings. Retrieved from [Link]
-
The Royal Society of Chemistry. (2010). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]
-
Reddit. (2025). Purification. Retrieved from [Link]
-
National Institutes of Health. (2006). FTIR Difference Spectroscopy in Combination with Isotope Labeling for Identification of the Carbonyl Modes of P700 and P700+ in Photosystem I. Biochemistry. Retrieved from [Link]
-
National Institutes of Health. (2018). Potential-Independent Intracellular Drug Delivery and Mitochondrial Targeting. Theranostics. Retrieved from [Link]
-
National Institutes of Health. (2024). Automated Production of 11C-labeled Carboxylic Acids and Esters via “In-Loop” 11C-Carbonylation using GE FX Synthesis Modules. Molecular Imaging and Biology. Retrieved from [Link]
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National Institutes of Health. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. European Biophysics Journal. Retrieved from [Link]
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PubMed. (2006). Sustained cytoplasmic delivery of drugs with intracellular receptors using biodegradable nanoparticles. Journal of Controlled Release. Retrieved from [Link]
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- 19. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterization and Use of Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the handling, characterization, and application of Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate. Analysis of its structure indicates it is a prodrug form of a metal ion chelator, engineered for cell permeability. The protocols outlined herein are based on established principles for analogous compounds and are designed to guide researchers in determining its efficacy and optimal usage in biological systems.
Introduction: Deconstructing the Molecule for Functional Insights
This compound is a compound whose specific biological applications are not yet widely documented in peer-reviewed literature. However, a structural analysis reveals a design common for cell-permeable small molecules. The compound is likely a tool for modulating intracellular ion concentrations.[1][2]
-
Core Scaffold: 2,2'-(azanediyl)diacetate: This core is derived from iminodiacetic acid (IDA), a well-characterized tridentate metal ion chelator.[3][4][5] IDA and its derivatives are known to form stable complexes with various divalent and trivalent metal ions, thereby influencing cellular processes dependent on these ions.[6][7]
-
Cell-Permeability Motif: Bis(acetoxymethyl) Esters (AM Esters): The two carboxylic acid groups of the IDA core are masked as acetoxymethyl (AM) esters. This modification neutralizes the negative charges, rendering the molecule lipophilic and able to passively diffuse across the cell membrane.[8][9] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, liberating the charged, active chelator and effectively trapping it within the cytosol.[10][11] This is a widely used strategy for loading ion indicators and chelators into living cells.[12][13]
-
Protecting Group: tert-butoxycarbonyl (Boc): The nitrogen atom of the IDA core is protected by a tert-butoxycarbonyl (Boc) group.[14] This is a standard acid-labile protecting group in organic synthesis.[15] Its presence suggests the compound may be a synthetic intermediate or that the amine's activity needs to be masked until desired. In a cellular context, the Boc group is generally stable and not removed by intracellular enzymes. Its removal typically requires acidic conditions not found in physiological environments.[16] Therefore, the active form of the molecule within the cell is likely the Boc-protected chelator.
Based on this analysis, the compound is hypothesized to function as a cell-permeable prodrug that, upon intracellular activation by esterases, acts as a chelator for metal ions.
Reagent Handling and Stock Solution Preparation
Proper handling and preparation are critical for obtaining reproducible results with any novel compound.
2.1. Storage and Stability Store the solid compound at -20°C, desiccated, and protected from light.[9][17] Stock solutions in anhydrous DMSO can be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to use solutions within one month.[17]
2.2. Solubility Testing and Stock Preparation Due to the lipophilic AM esters, the compound is expected to have low aqueous solubility but should be readily soluble in organic solvents like dimethyl sulfoxide (DMSO).
-
Protocol:
-
Prepare a high-concentration stock solution, typically 10-50 mM, in anhydrous DMSO.
-
To facilitate dissolution, vortex vigorously. Gentle warming (37-45°C) can be applied if necessary.[17]
-
For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[18]
-
Experimental Workflows and Protocols
The following protocols provide a systematic approach to characterizing the compound's activity, from determining its cytotoxic profile to confirming its intracellular mechanism of action.
Diagram: General Experimental Workflow
Caption: General workflow for characterizing a novel cell-permeable compound.
Protocol 1: Determining Optimal Concentration and Cytotoxicity
Before assessing the compound's function, it is crucial to determine the concentration range that is effective without causing significant cell death. A standard cytotoxicity assay, such as the MTT or SRB assay, is recommended.[18][19][20][21]
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Complete culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
Procedure (MTT Assay Example):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium (e.g., from 0.1 µM to 100 µM). Replace the old medium with 100 µL of the compound-containing medium. Include a vehicle control (DMSO at the highest concentration used).
-
Incubation: Incubate plates for a relevant duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth). For functional assays, use concentrations well below the IC50 value.
| Parameter | Recommended Range | Rationale |
| Initial Test Concentrations | 0.1 µM - 100 µM | Covers a broad range to identify the cytotoxic threshold. |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in an exponential growth phase during the assay. |
| Incubation Time | 24 - 72 hours | Allows for assessment of both acute and long-term toxicity.[19] |
| Final DMSO Concentration | ≤ 0.5% | Minimizes solvent-induced artifacts and cytotoxicity.[18] |
Protocol 2: Assessing Intracellular Esterase-Mediated Activation
This protocol confirms that the AM esters are cleaved inside the cell, which is the necessary activation step. This can be assessed indirectly by measuring total intracellular esterase activity or by using specialized probes.[22][23][24][25] A functional readout is often the most straightforward validation. If the compound is active in whole cells but not in cell lysates (without added esterase), it strongly implies intracellular activation.
A more direct approach involves using an esterase activity assay kit.
Materials:
-
Cell line of interest
-
Compound stock solution
-
Esterase activity assay kit (e.g., based on fluorescein diacetate or similar fluorogenic substrates)
-
Fluorescence microplate reader or microscope
Procedure (Conceptual):
-
Cell Treatment: Treat cells with the compound at a non-toxic concentration for a predetermined time (e.g., 30-60 minutes).
-
Esterase Substrate Loading: Add a fluorogenic esterase substrate (like Calcein-AM or FDA) to both treated and untreated cells.
-
Fluorescence Measurement: Measure the fluorescence generated by the cleavage of the fluorogenic substrate.
-
Analysis: A significant decrease in fluorescence in cells pre-treated with the compound could suggest competitive inhibition of esterases, indicating the compound is being processed by them. Alternatively, if the compound's downstream effect is observed, it serves as strong evidence of successful cleavage.
Protocol 3: Validating Intracellular Chelation Activity
Assuming the compound functions as a chelator, its activity can be validated by measuring its impact on intracellular free ion concentrations. This is typically done using ion-specific fluorescent indicators.[12][26][27]
Materials:
-
Cell line of interest
-
Compound stock solution
-
An appropriate fluorescent ion indicator (e.g., Fura-2 AM for Ca²⁺, FluoZin-3 AM for Zn²⁺)
-
Pluronic® F-127 (for dispersing AM esters)
-
Fluorescence microscope or plate reader with ratiometric capabilities
Procedure (Example for Calcium Chelation):
-
Indicator Loading: Load cells with a calcium indicator like Fura-2 AM (e.g., 1-5 µM) in the presence of a mild detergent like Pluronic F-127 for 30-60 minutes at 37°C.[9] This allows the indicator to enter the cells.
-
Wash and De-esterification: Wash the cells with buffer (e.g., HBSS) to remove extracellular indicator and allow 30 minutes for intracellular esterases to cleave the AM groups on the Fura-2, activating it.
-
Baseline Measurement: Measure the baseline intracellular calcium concentration using ratiometric fluorescence (e.g., excitation at 340 nm and 380 nm, emission at ~510 nm).
-
Compound Addition: Add the Bis(acetoxymethyl) compound to the cells at a pre-determined, non-toxic concentration.
-
Monitor Changes: Record the fluorescence ratio over time. A successful intracellular chelator of calcium would cause a significant and sustained decrease in the 340/380 nm ratio, indicating a drop in free cytosolic Ca²⁺.
-
Controls: Use a known cell-permeable chelator like BAPTA-AM as a positive control.[8][10]
Hypothetical Signaling Pathway Modulation
By chelating intracellular ions, the compound can interfere with numerous signaling pathways. For example, chelating divalent cations like Ca²⁺ or Zn²⁺ can impact downstream signaling cascades that are dependent on these ions as second messengers or cofactors.
Diagram: Potential Impact on Ion-Dependent Signaling
Caption: Hypothesized mechanism of action and downstream effects.
Troubleshooting and Considerations
-
Low Potency: If no effect is observed, consider potential issues with cell permeability, insufficient esterase activity in the chosen cell line, or rapid efflux of the compound by cellular pumps.
-
High Cytotoxicity: If toxicity is observed at low concentrations, it may be due to the chelation of essential ions or off-target effects. Lower the concentration or reduce the incubation time.
-
Boc Group Stability: The Boc group is expected to be stable in cells. However, if the experimental goal requires the free amine, in vitro deprotection using acidic conditions (e.g., trifluoroacetic acid) would be necessary prior to the experiment, but this would yield a cell-impermeable molecule.[14][16]
Conclusion
This compound is a rationally designed molecule for the intracellular delivery of a Boc-protected iminodiacetic acid chelator. The protocols provided here offer a comprehensive framework for researchers to systematically evaluate its cytotoxic profile, confirm its mechanism of activation, and quantify its functional effects on intracellular ion homeostasis. Careful execution of these experiments will enable its effective use as a tool in chemical biology and drug discovery.
References
-
Iminodiacetic acid | Metal Chelating Agent. MedchemExpress.com.
-
BAPTA, AM Ester. Biotium.
-
Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. BenchChem.
-
Iminodiacetic acid | C4H7NO4 | CID 8897. PubChem, National Center for Biotechnology Information.
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
-
tert-Butyloxycarbonyl protecting group. Wikipedia.
-
What Is IDA Chelating Resin? Understanding Structure & Function. Felite Resin.
-
Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. BenchChem.
-
Measuring intracellular ion concentrations with multi-barrelled microelectrodes. PubMed, National Center for Biotechnology Information.
-
Iminodiacetic acid. Wikipedia.
-
Loading and Calibration of Intracellular Ion Indicators—Note 19.1. Thermo Fisher Scientific.
-
BAPTA, AM Ester. Thomas Scientific.
-
The Dichotomy of a Chelator: An In-depth Technical Guide to Iminodiacetic Acid and Iminodiacetate in Chelation. BenchChem.
-
This compound. CymitQuimica.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).
-
A method for estimating intracellular ion concentration using optical nanosensors and ratiometric imaging. ResearchGate.
-
Intracellular ion measurement with fluorescent indicators. The University of Texas at Dallas.
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (PDF) ResearchGate.
-
Analysing intracellular ion dynamics. Andor - Oxford Instruments.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH, National Center for Biotechnology Information.
-
BAPTA AM, calcium chelator | CAS#:126150-97-8. Lumiprobe.
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NIH, National Center for Biotechnology Information.
-
Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8. Thermo Fisher Scientific.
-
Highly Selective Rapid Calcium Chelators. TCI AMERICA.
-
Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. ACS Publications.
-
Determination of intracellular esterase activity using ratiometric Raman sensing and spectral phasor analysis. University of Strathclyde.
-
Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. PMC, NIH.
-
Reactive Oxygen Species (ROS) Fluorometric Assay Kit (Green). Elabscience.
-
This compound. MedchemExpress.com.
-
Esterase Autodisplay: Enzyme Engineering and Whole-Cell Activity Determination in Microplates with pH Sensors. NIH, National Center for Biotechnology Information.
-
This compound. TargetMol.
-
Certificate of Analysis - Mag-Fura-2 AM. R&D Systems.
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- 3. medchemexpress.com [medchemexpress.com]
- 4. Iminodiacetic acid | C4H7NO4 | CID 8897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Iminodiacetic acid - Wikipedia [en.wikipedia.org]
- 6. What Is IDA Chelating Resin? Understanding Structure & Function - Felite™ Resin [felitecn.com]
- 7. benchchem.com [benchchem.com]
- 8. biotium.com [biotium.com]
- 9. thomassci.com [thomassci.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Highly Selective Rapid Calcium Chelators | TCI AMERICA [tcichemicals.com]
- 12. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
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- 24. Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Esterase Autodisplay: Enzyme Engineering and Whole-Cell Activity Determination in Microplates with pH Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Measuring intracellular ion concentrations with multi-barrelled microelectrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Analysing intracellular ion dynamics- Oxford Instruments [andor.oxinst.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate
Welcome to the technical support center for the synthesis of Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important compound. By understanding the underlying chemistry and potential pitfalls, you can optimize your synthetic route, improve yield, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most prevalent method for synthesizing this compound involves the esterification of N-Boc-iminodiacetic acid.[1] This is typically achieved by reacting the starting diacid with an acetoxymethylating agent, such as bromomethyl acetate or chloromethyl acetate, in the presence of a suitable base.
-
Starting Material: N-(tert-butoxycarbonyl)iminodiacetic acid (Boc-IDA)
-
Reagent: Bromomethyl acetate or Chloromethyl acetate
-
Base: A non-nucleophilic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered organic base like diisopropylethylamine (DIPEA).
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile (ACN), or acetone.
The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism where the carboxylate anions of Boc-IDA displace the halide from the acetoxymethylating agent.
Q2: I am observing a significant amount of an impurity with a lower polarity than my desired product. What could it be?
A common, less polar impurity is the mono-esterified product, (Acetoxymethyl) 2-((tert-butoxycarbonyl)(carboxymethyl)amino)acetate . This occurs when only one of the two carboxylic acid groups on the Boc-iminodiacetic acid molecule reacts with the acetoxymethylating agent.
Causality:
-
Insufficient Reagent: Not using a sufficient excess of the acetoxymethylating agent (e.g., bromomethyl acetate).
-
Suboptimal Base Stoichiometry: An inadequate amount of base can lead to incomplete deprotonation of the diacid, favoring mono-substitution.
-
Reaction Time: Shorter reaction times may not allow for complete conversion to the diester.
Q3: My reaction is complete, but I am struggling to purify the final product. What are the recommended purification strategies?
Purification of this compound can be challenging due to its polarity and potential for hydrolysis. The most effective methods are:
-
Silica Gel Chromatography: This is the most common method for removing both more and less polar impurities. A gradient elution system is often employed.
-
Crystallization: If the product is a solid and a suitable solvent system can be identified, crystallization can be a highly effective method for achieving high purity.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, especially on a smaller scale, reverse-phase prep-HPLC is a powerful technique.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Diester Product
Symptoms:
-
TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of starting material (Boc-iminodiacetic acid) and/or the mono-esterified intermediate.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Reagent/Base | The stoichiometry of the reaction is critical. At least two equivalents of both the base and the acetoxymethylating agent are required per equivalent of Boc-iminodiacetic acid. | Use a slight excess (2.2-2.5 equivalents) of both the base and the acetoxymethylating agent to drive the reaction to completion. |
| Reaction Temperature | Lower temperatures can slow down the reaction rate, leading to incomplete conversion within a standard timeframe. | While the reaction is often run at room temperature, gentle heating (40-50 °C) can sometimes improve the reaction rate and yield. Monitor for potential degradation. |
| Moisture in Reaction | Water can hydrolyze the acetoxymethylating agent and compete with the carboxylate as a nucleophile. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Choice of Base | A base that is too weak may not fully deprotonate the diacid, while a highly nucleophilic base could react with the acetoxymethylating agent. | Potassium or cesium carbonate are generally good choices. If using an organic base, ensure it is sufficiently non-nucleophilic. |
Problem 2: Presence of a High Molecular Weight Impurity
Symptoms:
-
Mass spectrometry analysis reveals a species with a mass corresponding to the product plus an additional Boc group or other unexpected fragments.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Side Reaction with Boc Group | Although generally stable to the reaction conditions, prolonged heating or strongly basic conditions could potentially lead to side reactions involving the tert-butoxycarbonyl (Boc) protecting group.[2][3] | Avoid excessive heating and prolonged reaction times. Use milder bases where possible. |
| Oligomerization | In some cases, intermolecular reactions can lead to the formation of dimers or oligomers, although this is less common for this specific synthesis. | Maintain appropriate reaction concentrations. Highly concentrated solutions may favor intermolecular side reactions. |
Problem 3: Product Degradation During Workup or Purification
Symptoms:
-
The purity of the product decreases after aqueous workup or during column chromatography.
-
TLC or LC-MS shows the appearance of Boc-iminodiacetic acid or other polar impurities.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Hydrolysis of Acetoxymethyl Esters | The acetoxymethyl (AM) ester groups are susceptible to hydrolysis, especially under acidic or basic conditions.[4][5] | During aqueous workup, use a saturated sodium bicarbonate solution to neutralize any residual acid and keep the pH neutral to slightly basic. Avoid strong acids or bases. |
| Instability on Silica Gel | The slightly acidic nature of standard silica gel can sometimes lead to the degradation of acid-sensitive compounds like Boc-protected amines and acetoxymethyl esters. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1% in the eluent). Alternatively, use neutral alumina for chromatography. |
Experimental Protocols
General Synthesis Protocol
-
To a solution of N-(tert-butoxycarbonyl)iminodiacetic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add bromomethyl acetate (2.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Silica Gel Chromatography Purification Protocol
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or heptane).
-
Load the crude product onto the column (dry loading is often preferred for better separation).
-
Elute the column with a gradient of ethyl acetate in hexane/heptane. For example, start with 10% ethyl acetate and gradually increase the polarity to 50-60% ethyl acetate.
-
Collect fractions and analyze them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizing Impurity Formation and Troubleshooting
Caption: Synthetic pathway and common troubleshooting logic.
References
-
Chandran, R. et al. (2019). Synthesis and utility of fluorogenic acetoxymethyl ethers. PMC - NIH. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds? Available at: [Link]
-
ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond? Available at: [Link]
Sources
Technical Support Center: Navigating the Stability of Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate in Solution
Welcome to the technical support guide for Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this compound in experimental settings. Understanding the chemical liabilities of this molecule is paramount for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
What are the primary stability concerns for this compound in solution?
The structure of this compound contains two key functional groups that are susceptible to degradation in solution: the acetoxymethyl (AM) esters and the tert-butoxycarbonyl (Boc) protecting group .
-
Acetoxymethyl (AM) Esters: These groups are primarily designed for prodrug strategies to mask charged carboxylates and enhance cell permeability.[1][2] They are intentionally labile and are cleaved by intracellular esterases to release the active molecule.[1][3] However, they are also prone to spontaneous chemical hydrolysis, particularly in aqueous solutions.
-
Tert-butoxycarbonyl (Boc) Group: This is a widely used protecting group for amines. Its defining characteristic is its lability under acidic conditions.[4][5] While generally stable to basic and nucleophilic conditions, exposure to even mildly acidic environments can lead to its removal.[6][7]
Therefore, the main stability challenges in solution are the premature hydrolysis of the AM esters and the inadvertent cleavage of the Boc group. The rate of degradation is highly dependent on the pH, temperature, presence of enzymes, and the composition of the solution.
My compound appears to be degrading in my aqueous buffer. What is the likely cause and how can I minimize it?
If you are observing degradation in an aqueous buffer, the most probable cause is the hydrolysis of the acetoxymethyl (AM) esters. This can occur through two primary mechanisms:
-
Chemical Hydrolysis: This is a spontaneous process that is significantly accelerated by basic pH.[8] The hydrolysis of AM esters proceeds through the cleavage of the acetate ester, which forms an unstable intermediate that rapidly decomposes to release the free carboxylate and formaldehyde.[3]
-
Enzymatic Hydrolysis: If your experimental system contains cells, cell lysates, or biological fluids like plasma or serum, endogenous esterases will efficiently cleave the AM esters.[1][8]
Troubleshooting & Prevention Strategies:
-
pH Control: Maintain a neutral or slightly acidic pH (pH 6.0-7.4) for your aqueous solutions to minimize base-catalyzed chemical hydrolysis.[8] Avoid highly basic conditions.
-
Temperature: Prepare solutions fresh and keep them on ice to the extent possible, as higher temperatures can accelerate hydrolysis.
-
Buffer Selection: Use buffers that are free of primary and secondary amines, which can potentially react with the compound.[2] Phosphate-buffered saline (PBS) is a common choice, but its compatibility should be verified for your specific assay.
-
Minimize Time in Aqueous Solution: Due to the inherent instability, it is best practice to add the compound to the aqueous experimental medium immediately before starting the experiment.
-
Esterase Inhibitors: In cellular or in vitro enzymatic assays where premature cleavage is a concern, the inclusion of esterase inhibitors may be considered, although this can interfere with the intended intracellular activation.
How stable is the Boc protecting group in my experimental setup?
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[4] Its stability is therefore highly dependent on the pH of your solution.
-
Acidic Conditions (pH < 6): Exposure to acidic conditions can lead to the cleavage of the Boc group, yielding the deprotected amine, carbon dioxide, and tert-butanol.[6] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly remove the Boc group.[4]
-
Neutral and Basic Conditions (pH ≥ 7): The Boc group is generally stable under neutral and basic conditions, as well as in the presence of most nucleophiles and reducing agents.[5][7]
Recommendations:
-
Ensure that all buffers and solutions are maintained at a neutral or slightly basic pH if the integrity of the Boc group is critical for your experiment.
-
Be cautious of localized pH changes within your experimental system.
The dual nature of the compound's instability is summarized in the diagram below, highlighting the two potential degradation pathways.
Caption: Degradation pathways of the subject compound.
What is the recommended procedure for preparing and storing stock solutions?
Proper preparation and storage of stock solutions are critical to ensure the integrity of the compound.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | The compound is generally more stable in aprotic organic solvents. DMSO is a common choice for creating concentrated stock solutions.[2][9] |
| Concentration | Prepare a high-concentration stock (e.g., 10-20 mM) | This allows for minimal addition of the organic solvent to your aqueous experimental medium, reducing potential solvent effects.[2] |
| Storage | Aliquot and store at -20°C or below | Aliquoting prevents multiple freeze-thaw cycles. Low temperatures slow down degradation.[9] |
| Shelf-life | Use within 1 month of preparation | As a general guideline for AM ester-containing compounds, stock solutions should be used within a month.[9] For best results, prepare fresh solutions. |
| Protection | Protect from light and moisture | Some complex molecules can be light-sensitive.[9] Anhydrous conditions prevent premature hydrolysis. |
Experimental Protocol: Stock Solution Preparation
-
Allow the solid compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the appropriate volume of anhydrous DMSO directly to the vial to achieve the desired concentration.
-
Vortex vigorously to ensure complete dissolution. Gentle warming (up to 40°C) or sonication can be used if solubility is an issue.[2][9]
-
Once dissolved, immediately aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
My results are inconsistent. How can I verify if compound instability is the problem?
Inconsistent results are a common symptom of compound degradation. A systematic approach can help you diagnose the issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound instability.
Analytical Verification:
The most direct way to assess the stability of your compound is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol: Stability Assessment in Experimental Buffer
-
Prepare your complete experimental buffer.
-
Dilute your stock solution of the compound to the final working concentration in the buffer. This is your t=0 sample.
-
Immediately inject an aliquot of the t=0 sample onto the HPLC/LC-MS system to obtain a chromatogram of the pure compound.
-
Incubate the remaining solution under the exact conditions of your experiment (temperature, light, etc.).
-
At various time points (e.g., 30 min, 1 hr, 4 hr, 24 hr), take aliquots and analyze them by HPLC/LC-MS.
-
Compare the chromatograms over time. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products will confirm instability.
What are the potential degradation products and can they interfere with my assay?
Understanding the degradation products is crucial as they may have unintended biological activity or interfere with analytical measurements.
-
From AM Ester Hydrolysis: The primary products are the corresponding di-carboxylic acid and formaldehyde .[3] Formaldehyde is a reactive electrophile and can cross-link proteins and nucleic acids, potentially causing cytotoxicity or other artifacts in cell-based assays.
-
From Boc Group Cleavage: The product is the free secondary amine. This compound will have a different polarity, charge, and potentially different biological activity and binding characteristics compared to the Boc-protected parent molecule.
The potential for interference is high. The formation of a charged di-acid will alter the compound's membrane permeability, while the generation of formaldehyde can be a source of toxicity. The deprotected amine may exhibit off-target effects. It is therefore essential to minimize degradation to ensure that the observed experimental effects are attributable to the intact parent compound.
References
-
ResearchGate. (n.d.). Acetoxymethyl (AM) groups. (a) General schematic of AM ester hydrolysis... [Diagram]. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Somogyi, E., & Vizi, E. S. (1988). Intracellular hydrolysis of EGTA-esters. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Retrieved from [Link]
-
National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability study of prodrugs in vitro. TXA9 release profiles from... [Figure]. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and utility of fluorogenic acetoxymethyl ethers. Retrieved from [Link]
-
ACS Publications. (n.d.). Ester Bonds in Prodrugs. Retrieved from [Link]
Sources
- 1. What is an AM ester? | AAT Bioquest [aatbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. tert-Butoxycarbonylation (Boc) Reagents [Protecting Reagents] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. resources.rndsystems.com [resources.rndsystems.com]
Common pitfalls in "Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate" experiments
Welcome to the technical support center for Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered when working with this bifunctional molecule. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to optimize your experimental outcomes.
The unique structure of this compound, featuring two acetoxymethyl (AM) ester groups for cell permeability and a tert-butoxycarbonyl (Boc) protecting group for amine masking, presents a specific set of experimental hurdles. This guide is structured into a series of frequently asked questions and in-depth troubleshooting scenarios to address these challenges directly.
Frequently Asked Questions (FAQs)
This section addresses the most common foundational questions regarding the handling, storage, and fundamental properties of the reagent.
Q1: What is the primary application of this compound?
A1: This molecule is designed as a cell-permeable pro-agent. The two acetoxymethyl (AM) ester groups mask the negative charges of the parent dicarboxylic acid, rendering the molecule lipophilic and able to diffuse across the plasma membrane.[1][2] Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the now-hydrophilic, charged molecule in the cytosol.[3][4] The tert-butoxycarbonyl (Boc) group protects a secondary amine, which can be deprotected in a subsequent step for further reactions or to unmask a functional site.
Q2: How should I properly store the solid compound and its stock solutions?
A2: Proper storage is critical to prevent degradation.
-
Solid Compound: Store the lyophilized powder at -20°C, protected from light and moisture.[5] Before opening the vial, it is crucial to allow it to warm to room temperature to prevent condensation of atmospheric moisture, which can initiate hydrolysis.[6][7]
-
Stock Solutions: Prepare stock solutions in high-quality, anhydrous dimethylsulfoxide (DMSO).[3] Once prepared, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C or below. We recommend using these solutions within one month to ensure optimal activity.[5] Repeated freeze-thaw cycles should be avoided.
Q3: What are the best practices for preparing a working solution for cell-based assays?
A3: Start with a concentrated stock in anhydrous DMSO. When preparing the final loading buffer, keep the final concentration of DMSO to a minimum, ideally ≤0.1%, to avoid solvent-induced cellular artifacts.[3] It is recommended to use a loading buffer free of primary and secondary amines (like PBS) to minimize extracellular hydrolysis.[3] Some protocols benefit from the inclusion of a non-ionic surfactant like Pluronic® F-127 to aid in the dispersion of the hydrophobic AM ester in the aqueous buffer.
Q4: What are the byproducts of intracellular AM ester cleavage, and are they toxic?
A4: The hydrolysis of each AM ester group by intracellular esterases releases the free carboxylate, acetate, and formaldehyde.[3][4] While formaldehyde is a known cellular toxin, the concentrations generated during typical cell loading experiments (using 1-10 µM of the probe) are generally low. However, at higher concentrations or during prolonged incubation, cytotoxicity from formaldehyde accumulation can become a concern.[3] It is always advisable to perform a dose-response curve to determine the optimal concentration that balances efficient loading with minimal toxicity.
Troubleshooting Guide: Experimental Pitfalls
This section provides solutions to specific problems you may encounter during your experiments, framed in a question-and-answer format.
Section A: Issues Related to Cell Loading & AM Ester Cleavage
Q5: I see little to no signal from the intracellularly trapped compound. What is the likely cause?
A5: This is a common issue that can stem from several sources. The key is to systematically identify the point of failure. The workflow below can guide your troubleshooting process.
Caption: Troubleshooting workflow for low intracellular product.
A primary suspect is premature hydrolysis of the AM esters in the aqueous loading buffer before the compound can enter the cells.[1] This is especially problematic in buffers containing serum, as plasma contains high levels of esterase activity.[1]
Q6: My compound appears to enter the cells, but then the signal fades quickly. Why?
A6: This suggests that while loading and initial esterase cleavage are successful, the resulting charged molecule is being actively removed from the cell. Many cell types express efflux pumps, such as Multidrug Resistance-associated Proteins (MRPs), which are capable of transporting negatively charged organic anions out of the cytoplasm. You may need to screen for effective efflux pump inhibitors or switch to a different cell line for your experiments.
Section B: Issues Related to the Boc Protecting Group
Q7: I am trying to perform the N-Boc deprotection after cell lysis, but the reaction is incomplete. What should I do?
A7: Incomplete Boc deprotection is typically due to insufficiently acidic conditions or suboptimal reaction parameters.[8] The standard reagent for Boc removal is Trifluoroacetic Acid (TFA).
-
Insufficient Acid: Ensure you are using a sufficient excess of acid. For reactions in a complex mixture like a cell lysate, native buffering components may neutralize some of the added acid. A common starting point is 20-50% TFA in a solvent like dichloromethane (DCM).[9]
-
Reaction Time/Temperature: Most Boc deprotections are rapid at room temperature (RT), often completing within 1-3 hours.[10][11] If the reaction is sluggish, you can extend the reaction time or, cautiously, increase the temperature. Monitor progress by TLC or LC-MS.
-
Solvent Choice: The solvent can play a significant role. If TFA in DCM is ineffective, switching to neat TFA or using a solution of HCl in 1,4-dioxane (typically 4M) can be more effective for stubborn substrates.[8][12]
Q8: The Boc deprotection seems to work, but I am getting significant side products. How can I avoid this?
A8: The primary side reaction during Boc deprotection is the alkylation of nucleophilic sites on your molecule by the released tert-butyl cation.[10][13] Electron-rich aromatic rings, thiols, and other functional groups are particularly susceptible.
To prevent this, the reaction should be performed in the presence of a "cation scavenger." Common scavengers include:
-
Triisopropylsilane (TIS)
-
Thioanisole
-
Water (a small amount, ~5%)[10]
These scavengers are more nucleophilic than your product and will preferentially react with the tert-butyl cation.
Caption: Two-stage activation and deprotection pathway.
Section C: Data Summary Tables
For quick reference, the following tables summarize key properties and troubleshooting parameters.
Table 1: Properties and Handling Summary
| Parameter | Recommendation | Rationale & Reference |
|---|---|---|
| Solid Storage | -20°C, desiccated, protected from light. | Prevents hydrolytic and photolytic degradation.[5] |
| Stock Solvent | Anhydrous Dimethylsulfoxide (DMSO). | AM esters are highly susceptible to hydrolysis by water.[3] |
| Stock Solution Storage | -20°C, single-use aliquots. Use within 1 month. | Minimizes degradation from moisture and freeze-thaw cycles.[5] |
| General Solubility | Good in DCM, THF, DMF, Ethyl Acetate. | The Boc and AM groups increase lipophilicity.[14][15] |
| Aqueous Solubility | Poor. | Requires co-solvents (DMSO) or surfactants for use in aqueous media. |
Table 2: Troubleshooting N-Boc Deprotection Conditions
| Reagent | Typical Conditions | Advantages | Disadvantages & Pitfalls |
|---|---|---|---|
| TFA / DCM | 20-50% TFA in DCM, RT, 1-3h. | Most common, volatile, easy to remove. | Can cause t-butylation side reactions.[13] May be insufficient for difficult substrates. |
| HCl / Dioxane | 4M solution, 0°C to RT, 1-4h. | Often more effective than TFA, less t-butylation. | Dioxane is a less desirable solvent; HCl is corrosive.[8][12] |
| Neat TFA | 100% TFA, RT, 0.5-2h. | Very strong conditions for resistant Boc groups. | High risk of side reactions; requires scavengers.[10] |
Key Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
-
Allow the vial of solid this compound to warm to room temperature for at least 20 minutes before opening.
-
Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.
-
Vortex the vial vigorously until the solid is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.[5]
-
Aliquot the solution into smaller volumes in low-retention tubes suitable for cryogenic storage.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Monitoring AM Ester Hydrolysis via HPLC
-
Prepare a 1 mM solution of the compound in your chosen aqueous buffer (e.g., PBS, pH 7.4).
-
Incubate the solution at the desired temperature (e.g., 37°C).
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis by diluting the aliquot into a cold (4°C) solution of 90% acetonitrile / 10% water to precipitate proteins and halt enzymatic activity.
-
Analyze the samples by reverse-phase HPLC, monitoring for the disappearance of the starting material peak and the appearance of hydrolysis product peaks. A C18 column with a water/acetonitrile gradient is a typical starting point.
-
Critical Step: The appearance of multiple intermediate peaks may indicate sequential hydrolysis of the two AM esters. The fully hydrolyzed product will be significantly more polar and have a much shorter retention time.
-
Protocol 3: N-Boc Deprotection with Cation Scavenger
-
Dry the sample containing the Boc-protected compound (e.g., a lyophilized cell extract or purified intermediate) under high vacuum.
-
Prepare the deprotection cocktail. For every 100 µL of TFA, add 5 µL of water and 5 µL of triisopropylsilane (TIS).
-
Add the deprotection cocktail to the dried sample. Ensure the sample is fully dissolved.
-
Allow the reaction to proceed at room temperature for 2 hours, with occasional vortexing.
-
Remove the TFA and other volatiles by passing a stream of dry nitrogen over the sample, followed by co-evaporation with toluene (3x) to remove residual TFA.[10]
-
The resulting crude product can then be reconstituted in an appropriate buffer or solvent for further analysis.
-
Critical Step: Always perform this procedure in a certified chemical fume hood, as TFA is highly corrosive and volatile.
-
References
- Benchchem. (n.d.). Physical and chemical properties of Boc-protected amino acids.
- Benchchem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.
- Baishixing Co.,Ltd. (n.d.). Protecting Amino Acids Supplier.
- Benchchem. (n.d.). Troubleshooting incomplete Boc deprotection.
-
Ward, M. V., et al. (2015). Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. Frontiers in Physiology, 6, 25. Retrieved from [Link]
-
G Grimm, J., et al. (2015). Live and Let Dye. Angewandte Chemie International Edition, 54(48), 14484-14498. Retrieved from [Link]
-
Grimm, J. B., et al. (2015). Synthesis and utility of fluorogenic acetoxymethyl ethers. Organic & Biomolecular Chemistry, 13(28), 7651-7655. Retrieved from [Link]
-
Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Reddit r/chemistry. (2012). Why won't my Boc group leave?. Retrieved from [Link]
-
Bio-Techne. (2024). Certificate of Analysis - Mag-Fura-2 AM. Retrieved from [Link]
Sources
- 1. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is an AM ester? | AAT Bioquest [aatbio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. benchchem.com [benchchem.com]
- 15. Protecting Amino Acids Supplier [cds-bsx.com]
"Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate" purification challenges and solutions
Welcome to the technical support center for the purification of Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this molecule. Here, we provide in-depth, experience-based troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compound with high purity and yield.
Introduction: Understanding the Molecule
This compound is a compound that features two key functional groups that influence its stability and purification strategy: the acid-labile tert-butoxycarbonyl (Boc) protecting group and the esterase-sensitive acetoxymethyl (AM) esters. The primary challenge in its purification lies in the delicate balance required to remove impurities without cleaving these sensitive moieties.
The Boc group is susceptible to cleavage under strong acidic conditions, while the AM esters can be hydrolyzed by esterases or under certain pH conditions.[1][2][3][4] This dual sensitivity necessitates careful selection of purification techniques and conditions.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: Partial or complete loss of the Boc protecting group during purification.
Symptoms:
-
Appearance of a new, more polar spot on your Thin Layer Chromatography (TLC) plate.
-
Mass spectrometry (MS) data shows a peak corresponding to the deprotected amine.
-
Proton NMR spectrum lacks the characteristic singlet for the tert-butyl protons around 1.4 ppm.[5]
Root Cause Analysis: The Boc group is known to be labile in acidic environments.[1][2] Exposure to acidic conditions, even mild ones, during chromatographic purification or work-up can lead to its removal. For instance, using trifluoroacetic acid (TFA) as an additive in reverse-phase HPLC is a common cause of inadvertent deprotection.[5] Even concentrating fractions containing 0.1% TFA can be enough to cleave the Boc group.[5]
Solutions:
1. Neutralize Your Chromatography System:
-
For Silica Gel Chromatography: Pre-treat your silica gel with a dilute solution of a volatile base, such as triethylamine (e.g., 0.5-1% in the eluent), to neutralize acidic sites on the silica surface.
-
For Reverse-Phase HPLC: Avoid acidic mobile phase additives like TFA. Opt for neutral or slightly basic buffers, such as ammonium acetate or sodium phosphate at pH 7.[5]
2. Careful Work-up Procedures:
-
During aqueous work-up, use a saturated solution of a mild base like sodium bicarbonate to neutralize any residual acid from the reaction.
-
Avoid prolonged exposure to even weakly acidic conditions.
3. Alternative Purification Methods:
-
Consider flash chromatography with a neutral stationary phase, such as alumina, if your compound is compatible.
-
Crystallization can be an effective, non-chromatographic purification method if a suitable solvent system can be found.
Problem 2: Hydrolysis of the Acetoxymethyl (AM) Esters.
Symptoms:
-
Multiple new spots on TLC, often streaking, indicating the formation of carboxylic acids and other byproducts.
-
MS data shows peaks corresponding to the mono- and di-acid forms of the molecule.
-
Reduced overall yield of the desired product.
Root Cause Analysis: AM esters are designed to be cleaved by cellular esterases.[3][4] However, they can also be susceptible to chemical hydrolysis, particularly under basic conditions or in the presence of nucleophiles. The use of anhydrous solvents is critical, as water can lead to decomposition.[6]
Solutions:
1. Maintain Anhydrous Conditions:
-
Use freshly distilled, anhydrous solvents for both the reaction and purification steps.
-
Store the compound under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (-20°C is recommended) to minimize degradation.[6][7]
2. Control pH During Work-up and Purification:
-
Avoid strong bases. If a basic wash is necessary, use a weak, non-nucleophilic base like sodium bicarbonate and minimize contact time.
-
For chromatography, maintain a neutral pH.
3. Rapid Purification:
-
Minimize the time the compound spends in solution, especially during chromatography.
-
After column chromatography, evaporate the solvent promptly under reduced pressure at a low temperature.
Problem 3: Co-elution of Impurities with the Product.
Symptoms:
-
Broad peaks in your chromatogram.
-
NMR or MS data of the "purified" product shows the presence of starting materials or byproducts.
-
Difficulty in achieving >95% purity.
Root Cause Analysis: The polarity of this compound can be similar to that of certain reaction byproducts, making chromatographic separation challenging.
Solutions:
1. Optimize Your Chromatographic System:
-
TLC Solvent Screen: Before committing to a large-scale column, perform a thorough solvent screen using TLC to find an eluent system that provides the best separation (ΔRf > 0.2) between your product and the major impurities.
-
Gradient Elution: Employ a shallow gradient of a more polar solvent during column chromatography to improve resolution.
-
Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using a different stationary phase, such as diol-bonded silica or alumina.
2. Multi-Step Purification Strategy:
-
Combine different purification techniques. For example, an initial flash chromatography step to remove the bulk of the impurities can be followed by preparative HPLC for fine purification.
-
A crystallization step, either before or after chromatography, can be highly effective in removing closely related impurities.
Frequently Asked Questions (FAQs)
Q1: What is the ideal storage condition for this compound?
A1: The compound should be stored as a solid at -20°C under an inert atmosphere.[7] If you need to store it in solution, use a high-quality, anhydrous solvent like DMSO, and keep the solution frozen and well-sealed to prevent moisture uptake, which can lead to hydrolysis of the AM esters.[6] It is recommended to use solutions on the same day they are prepared.[7]
Q2: Can I use Trifluoroacetic Acid (TFA) in my mobile phase for HPLC purification?
A2: It is strongly advised to avoid TFA. The acidic nature of TFA can cause the removal of the Boc protecting group.[5] Even at low concentrations (e.g., 0.1%), subsequent evaporation of the solvent will concentrate the acid and can lead to deprotection.[5] Use neutral pH buffers like ammonium acetate instead.[5]
Q3: My purified product looks like an oil, but I expected a solid. What should I do?
A3: It is not uncommon for highly purified organic molecules to exist as persistent oils or amorphous solids. To induce crystallization, you can try the following:
-
Solvent Trituration: Add a non-polar solvent in which your compound is insoluble (e.g., hexanes or diethyl ether) and stir or sonicate the mixture.
-
Seed Crystals: If you have a small amount of solid material, use it to seed a supersaturated solution of your compound.
-
Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent and allow it to evaporate slowly in a loosely capped vial.
Q4: How can I monitor the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity profile and quantify any impurities.[7]
Visualizing the Purification Workflow
The following diagram illustrates a decision-making process for the purification of this compound.
Caption: Decision workflow for purification strategy.
Summary of Key Purification Parameters
| Parameter | Recommendation | Rationale |
| Chromatography pH | Neutral (pH ~7) | Prevents cleavage of the acid-labile Boc group and hydrolysis of AM esters. |
| Solvents | Anhydrous | Minimizes water-induced decomposition of the AM esters.[6] |
| Temperature | Low (Room temp or below) | Reduces the rate of potential degradation reactions. |
| Additives (HPLC) | Ammonium acetate | Avoids acidic additives like TFA that can remove the Boc group.[5] |
| Storage | -20°C, under inert gas | Ensures long-term stability of the final product.[7] |
References
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Carroux, C. J., et al. (2009). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 74(5), 2196–2199. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
ResearchGate. Acetoxymethyl (AM) groups. (a) General schematic of AM ester... | Download Scientific Diagram. [Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? [Link]
-
Liedtke, W. B., et al. (2007). Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. Probes and Fluorescence, 1-13. [Link]
-
Chandler, J. E., et al. (2012). Synthesis and utility of fluorogenic acetoxymethyl ethers. Organic & Biomolecular Chemistry, 10(24), 4745–4750. [Link]
-
Raines Lab. Synthesis and utility of fluorogenic acetoxymethyl ethers†. [Link]
-
Lo, H. Y., et al. (2022). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Letters, 24(16), 3046–3050. [Link]
-
Scattolin, T., et al. (2017). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 82(24), 13584–13589. [Link]
Sources
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 3. researchgate.net [researchgate.net]
- 4. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
Technical Support Center: Troubleshooting Non-Specific Binding of Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate
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Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering non-specific binding (NSB) issues with Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate and structurally related compounds. This guide provides in-depth, experience-driven troubleshooting advice, detailed protocols, and a foundational understanding of the physicochemical properties driving these assay artifacts.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its key structural features?
This molecule is a complex organic compound characterized by two key functional groups that are critical to its behavior in biological assays:
-
tert-Butoxycarbonyl (Boc) Group: A bulky and hydrophobic protecting group commonly used in peptide synthesis and organic chemistry.[][2] Its significant non-polar nature is a primary driver of hydrophobic interactions with proteins and assay surfaces (e.g., microplate wells).[3][4]
-
Bis(acetoxymethyl) (AM) Esters: These two AM ester groups are incorporated to mask the charged carboxylate groups, rendering the molecule uncharged and membrane-permeable.[5][6] Once inside a cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now-charged, active molecule.[5][6] However, these esters can be labile and may be cleaved by extracellular esterases or hydrolyze in aqueous buffer, potentially leading to reactive byproducts.[6]
Q2: What is non-specific binding (NSB) and why is it a problem?
Non-specific binding refers to the interaction of a compound with unintended targets, such as assay reagents, antibodies, or surfaces, rather than its intended biological target.[7][8] It is a major cause of false-positive or false-negative results in drug discovery and other bioassays.[7][9] High NSB leads to a poor signal-to-noise ratio (also called a high background signal), which reduces assay sensitivity, masks true hits, and compromises data reproducibility.[10][11]
Q3: What are the most likely causes of non-specific binding for this specific molecule?
The structure of this compound presents a multi-faceted challenge for assay fidelity, driven by three primary mechanisms:
-
Hydrophobic Interactions: The bulky, non-polar Boc group promotes binding to hydrophobic patches on proteins and plastic surfaces.[3][4]
-
Compound Aggregation: At concentrations above its aqueous solubility limit, the molecule can form colloidal aggregates. These aggregates can sequester proteins non-specifically, leading to potent but artifactual inhibition.[12]
-
Electrostatic and Chemical Reactivity: While the parent compound is neutral, premature hydrolysis of the AM esters in assay buffer can expose charged carboxylates. These, along with other parts of the molecule, can engage in non-specific electrostatic interactions.[13][14]
// Main Compound Node Compound [label="Bis(acetoxymethyl)\n2,2'-((tert-butoxycarbonyl)azanediyl)diacetate", fillcolor="#F1F3F4", fontcolor="#202124"];
// Structural Features Boc [label="tert-Butoxycarbonyl (Boc) Group\n(Bulky, Hydrophobic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AM [label="Acetoxymethyl (AM) Esters\n(Labile, Cell-Permeability)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Mechanisms Mech1 [label="Hydrophobic Interactions", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Mech2 [label="Compound Aggregation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Mech3 [label="Chemical Reactivity / Instability", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Artifacts Art1 [label="Binding to Assay Surfaces\n(e.g., Microplates)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Art2 [label="Binding to Off-Target Proteins\n(e.g., BSA, Antibodies)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Art3 [label="Protein Sequestration", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Art4 [label="Assay Interference", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Compound -> Boc; Compound -> AM;
Boc -> Mech1; Boc -> Mech2; AM -> Mech3;
Mech1 -> Art1; Mech1 -> Art2; Mech2 -> Art3; Mech3 -> Art4; }
Part 2: Troubleshooting Guides
This section provides structured solutions to common problems encountered when using this compound.
Issue 1: High Background Signal in Plate-Based Assays (e.g., ELISA, HTRF)
A high background signal is often the first indication of significant non-specific binding, where the compound adheres to the microplate surface or assay components like blocking agents.[10][15]
Underlying Cause
The compound's hydrophobicity drives its adsorption to the polystyrene or other polymer surfaces of the microplate.[3] It can also bind non-specifically to blocking proteins (like BSA or casein) and detection antibodies.
Solutions & Experimental Protocols
// Start Start [label="Problem:\nHigh Background Signal", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Decision Points Decision1 [label="Is background uniform\nacross the plate?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Decision2 [label="Did optimizing buffer\nreduce background?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Actions Action1 [label="Protocol 1:\nOptimize Blocking & Wash Buffers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action2 [label="Protocol 2:\nTest Different Microplates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action3 [label="Protocol 3:\nRun Counter-Screen\n(Assay Interference Check)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// End End [label="Resolution:\nImproved Signal-to-Noise", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Action1; Action1 -> Decision2; Decision2 -> End [label="Yes"]; Decision2 -> Action2 [label="No"]; Action2 -> Action3; Action3 -> End; }
The goal is to introduce additives that compete for non-specific interactions or disrupt them. Non-ionic detergents are essential for mitigating hydrophobic-driven NSB.[4]
Step-by-Step Methodology:
-
Prepare Base Buffer: Start with your standard assay buffer (e.g., PBS or TBS).
-
Create a Test Matrix: Prepare variations of your buffer by adding a non-ionic detergent. The most common choices are Tween-20 or Triton X-100.[3][16]
-
Run Experiment: Set up your assay plate including "No Compound" (blank) and "High Compound Concentration" wells. Run the assay using each of the test buffers.
-
Analyze Data: Measure the signal in the blank wells for each condition. The optimal buffer is the one that yields the lowest background signal without significantly impacting your specific assay signal.
Data Presentation: Buffer Optimization Matrix
| Additive | Concentration Range | Rationale |
|---|---|---|
| Tween-20 | 0.01% - 0.1% (v/v) | A mild, non-ionic detergent that disrupts hydrophobic interactions.[4] Effective at preventing binding to plastics and proteins.[4][17] |
| Triton X-100 | 0.01% - 0.1% (v/v) | A slightly stronger non-ionic detergent than Tween-20.[18] Use if Tween-20 is insufficient. |
| BSA | 0.1% - 2% (w/v) | Bovine Serum Albumin acts as a blocking protein, saturating non-specific binding sites on surfaces.[17] Can be added to the compound dilution buffer. |
| NaCl | 50 mM - 250 mM | Increasing ionic strength can disrupt low-affinity electrostatic interactions that may contribute to NSB.[4][17] |
Issue 2: Poor Reproducibility and Inconsistent Dose-Response Curves
Inconsistent results, especially at higher compound concentrations, often point towards issues with the compound's physical state in the assay buffer, such as aggregation.[12]
Underlying Cause
Hydrophobic compounds like this one can form colloidal aggregates when their concentration exceeds their solubility limit in aqueous assay buffers.[12][19] These aggregates can non-specifically sequester and inhibit proteins, leading to steep, inconsistent inhibition curves that are hallmarks of assay interference.[20]
Solutions & Experimental Protocols
This is a critical validation step. True inhibition of a target should be insensitive to the presence of a low-level, non-denaturing detergent, whereas aggregation-based activity is often disrupted.
Step-by-Step Methodology:
-
Prepare Compound Dilutions: Create a full dose-response curve of your compound in your standard assay buffer.
-
Prepare a Parallel Set: Prepare an identical dose-response curve in the same buffer, but this time supplemented with 0.05% (v/v) Triton X-100 .[16]
-
Run Assays: Run both dose-response experiments side-by-side under identical conditions.
-
Analyze Data: Compare the IC50 values (the concentration required for 50% inhibition).
-
No change or minor shift (<3-fold) in IC50: Suggests the compound is likely a true, specific binder.
-
Significant rightward shift (>10-fold) or complete loss of activity: Strongly indicates that the observed activity was due to aggregation. The detergent disrupts the aggregates, revealing the compound's true (and likely much lower) potency.
-
Issue 3: Suspected False Positives in a Screening Campaign
If this compound is identified as a "hit" in a high-throughput screen, it is crucial to validate that its activity is due to specific binding to the intended target and not an artifact of assay interference.[21]
Underlying Cause
The compound may not be binding to the target at all, but rather interfering with the detection system (e.g., fluorescence quenching, enzyme inhibition) or binding promiscuously to many proteins.[19][20]
Solutions & Experimental Protocols
An orthogonal assay measures the same biological endpoint but uses a different technology or detection method. This helps rule out technology-specific artifacts.
Step-by-Step Methodology:
-
Identify Primary Assay Format: For example, a fluorescence-based enzymatic assay.
-
Select an Orthogonal Format: Choose an assay that relies on a different principle. If the primary assay measured fluorescence, a good orthogonal choice would be a label-free method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), which directly measure binding.[22]
-
Execute Orthogonal Assay: Test the compound in the new assay format.
-
Compare Results:
-
Consistent Activity: If the compound shows comparable affinity/potency in both assays, it increases confidence in a specific, on-target binding mechanism.
-
Discrepant Activity: If the compound is active in the primary assay but inactive in the orthogonal assay, it is highly likely to be a false positive resulting from assay interference.
-
// Nodes Start [label="Putative 'Hit' from\nPrimary Screen", fillcolor="#F1F3F4", fontcolor="#202124"]; Aggregation_Test [label="Protocol 2:\nAggregation Counter-Screen\n(Test with 0.05% Triton X-100)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IC50_Shift [label="IC50 Shift > 10-fold?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Orthogonal_Test [label="Protocol 3:\nOrthogonal Assay\n(e.g., SPR, ITC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activity_Confirmed [label="Activity Confirmed?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; False_Positive [label="Result:\nLikely False Positive\n(Aggregation Artifact)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Interference [label="Result:\nLikely False Positive\n(Assay Interference)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Validated_Hit [label="Result:\nValidated Hit\n(Proceed with Confidence)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Aggregation_Test; Aggregation_Test -> IC50_Shift; IC50_Shift -> False_Positive [label="Yes"]; IC50_Shift -> Orthogonal_Test [label="No"]; Orthogonal_Test -> Activity_Confirmed; Activity_Confirmed -> Interference [label="No"]; Activity_Confirmed -> Validated_Hit [label="Yes"]; }
Part 3: References
-
Western blot - Wikipedia. Wikipedia.
-
Elisa troubleshooting tips – High background. ARP American Research Products, Inc. Blog.
-
How to eliminate non-specific binding? (2024). AAT Bioquest.
-
Detergents: Triton X-100, Tween-20, and More. Labome.
-
How to deal with high background in ELISA. Abcam.
-
ELISA Troubleshooting: High Background. Sino Biological.
-
A Researcher's Guide to Validating Drug Binding Specificity. Benchchem.
-
Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results (2024).
-
The Ultimate Guide to Troubleshooting Microplate Assays (2024). Bitesize Bio.
-
Reducing Non-Specific Binding in Surface Plasmon Resonance Experiments. Nicoya.
-
Technical Support Center: Troubleshooting High Background in cGMP ELISA. Benchchem.
-
Nonspecific Binding: Main Factors of Occurrence and Strategies (2024). WuXi AppTec DMPK.
-
A pragmatic approach to hit validation following biochemical high-throughput screening (2017).
-
Validating the Binding Specificity of Your Molecule of Interest: A Comparative Guide. Benchchem.
-
Acetoxymethyl (AM) and Acetate Esters (2008). Thermo Fisher Scientific.
-
Receptor Binding Assays for HTS and Drug Discovery (2012). NCBI.
-
Tan, L., Hirte, S., Palmacci, V. et al. Tackling assay interference associated with small molecules. Nat Rev Chem 8, 319–339 (2024).
-
Overcoming nonspecific binding challenges in PK assays (2024). WuXi AppTec.
-
Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x.
-
Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc. (2023). YouTube.
-
Non-Specific Binding: What You Need to Know. Surmodics IVD.
-
Non Specific Binding (NSB) in Antigen-Antibody Assays. Rusling Research Group.
-
Monoclonal antibody binding assays using High-Throughput Screening (HTS) by Cytometry.
-
Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. NIH.
-
Tackling assay interference associated with small molecules (2024). PubMed.
-
High-throughput screening - Wikipedia. Wikipedia.
-
Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. NIH.
-
Tackling assay interference associated with small molecules | Request PDF. ResearchGate.
-
The Power of Boc Protection in Modern Peptide Synthesis.
-
BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis... BOC Sciences Amino Acid.
-
Biophysical Approaches to Small Molecule Discovery and Validation (2021). YouTube.
-
Assay Development Services | Customized Solutions. BOC Sciences.
-
Boc-Protected Amino Groups. Organic Chemistry Portal.
-
Hydrophobic ion pairing and microfluidic nanoprecipitation enable efficient nanoformulation of a small molecule indolamine 2, 3‐dioxygenase inhibitor immunotherapeutic (2023). NIH.
-
BOC Protection and Deprotection (2025). J&K Scientific LLC.
Sources
- 2. jk-sci.com [jk-sci.com]
- 3. Western blot - Wikipedia [en.wikipedia.org]
- 4. nicoyalife.com [nicoyalife.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 8. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 9. researchgate.net [researchgate.net]
- 10. arp1.com [arp1.com]
- 11. swordbio.com [swordbio.com]
- 12. youtube.com [youtube.com]
- 13. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sinobiological.com [sinobiological.com]
- 16. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 17. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 18. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 19. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 21. High-throughput screening - Wikipedia [en.wikipedia.org]
- 22. benchchem.com [benchchem.com]
"Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate" assay interference and artifacts
Welcome to the technical support resource for researchers using Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding assay interference and artifacts associated with this compound. As a cell-permeant, protected chelator, its unique structure presents specific challenges that require careful experimental design and validation.
Overview: Understanding the Molecule
This compound is a specialized chemical probe. Its structure consists of three key components:
-
Iminodiacetate Core with a Boc Protecting Group : The core structure, N-(tert-butoxycarbonyl)-iminodiacetic acid, is a chelating agent[1]. The Boc (tert-butoxycarbonyl) group protects the central nitrogen atom, modifying its coordination chemistry and preventing interactions that the unprotected amine might otherwise have. This Boc group is generally stable under physiological conditions but can be removed by strong acids[2].
-
Acetoxymethyl (AM) Esters : Two AM ester groups are attached to the carboxylates of the iminodiacetate core. This is a common chemical strategy to neutralize the negative charges of a molecule, rendering it hydrophobic and able to passively diffuse across the plasma membrane into the cytosol[3].
-
Mechanism of Action : Once inside the cell, ubiquitous intracellular esterase enzymes cleave the AM esters. This hydrolysis traps the now charged, de-esterified molecule inside the cell and generates several byproducts.
This intracellular activation is both the key to the compound's utility and the primary source of experimental artifacts.
Mechanism of Intracellular Activation and Artifact Generation
The following diagram illustrates the intended pathway and the unavoidable side reactions that can interfere with your experiments.
Caption: Intracellular activation pathway and sources of artifacts.
Frequently Asked Questions & Troubleshooting Guide
Category 1: Loading & Viability Issues
Question 1: My cells are showing signs of stress or dying after I load them with the compound. What is happening?
Answer: This is a very common issue with AM ester-based probes and is likely due to the cytotoxicity of the hydrolysis byproducts.
-
Causality: When intracellular esterases cleave the two AM groups, they release four molecules of acetic acid (protons) and two molecules of formaldehyde for every molecule of active probe generated.
-
Formaldehyde Cytotoxicity: Formaldehyde is highly reactive and toxic to cells, causing effects that range from growth inhibition to necrosis. It can induce the production of reactive oxygen species (ROS) and form DNA-protein cross-links[4][5][6]. Even low concentrations can be detrimental over time[7].
-
Intracellular Acidification: The release of protons (H+) can cause a significant drop in cytosolic pH, especially in poorly buffered media[8][9]. This acidification can disrupt enzyme function, membrane potential, and overall cell health.
-
-
Troubleshooting Protocol:
-
Reduce Loading Concentration: This is the most critical first step. Create a dose-response curve to find the lowest possible concentration of the probe that still provides a usable signal.
-
Shorten Incubation Time: Minimize the cells' exposure to the probe. Test a time course (e.g., 15, 30, 45, 60 minutes) to find the shortest time needed for adequate loading.
-
Lower Loading Temperature: Perform the loading step at room temperature or even 4°C instead of 37°C. While this will slow down loading, it also reduces the metabolic activity of the cells and can mitigate toxicity.
-
Incorporate a "Rest" Period: After loading, wash the cells with fresh, probe-free medium and allow them to recover at 37°C for at least 30 minutes. This gives the cells time to pump out excess protons and metabolize the formaldehyde.
-
Optimize Buffer Conditions: Ensure your experimental buffer has sufficient buffering capacity (e.g., 20 mM HEPES) to counteract pH changes.
-
-
Validation Experiment: To confirm byproduct toxicity, run a control where you treat cells with a "mock" hydrolysis solution containing the expected concentrations of formaldehyde and acetic acid that would be released at your working probe concentration. Compare the viability of these cells to those loaded with the actual probe.
Question 2: The probe doesn't seem to be loading into my cells. I'm not getting a signal.
Answer: Failure to load can be caused by several factors, ranging from premature hydrolysis outside the cell to rapid efflux after loading.
-
Causality:
-
Extracellular Hydrolysis: If your culture medium contains serum, it likely has high levels of extracellular esterases that can cleave the AM groups before the probe ever enters the cells[8]. This makes the probe charged and membrane-impermeant. This is a primary reason for failure in in vivo applications but can also occur in vitro.
-
Poor Passive Diffusion: While AM esters enhance permeability, some cell types have membrane compositions that are less permissive to diffusion.
-
Probe Efflux: Once the AM groups are cleaved, the resulting charged molecule can be recognized and actively pumped out of the cell by organic anion transporters like the Multidrug Resistance-associated Proteins (MRPs)[3].
-
Low Intracellular Esterase Activity: Some cell types have intrinsically low esterase activity, leading to very slow or incomplete activation of the probe[3].
-
-
Troubleshooting Protocol:
-
Wash Cells Thoroughly: Before loading, wash the cells extensively with a serum-free medium (e.g., HBSS or PBS) to remove any extracellular esterases.
-
Use a Loading Enhancer: A very low concentration of a non-ionic detergent like Pluronic F-127 (typically 0.01-0.02%) can help disperse the hydrophobic AM probe in aqueous media and facilitate its entry into cells.
-
Add an Efflux Pump Inhibitor: If you suspect the active probe is being pumped out, you can add an inhibitor of organic anion transporters, such as probenecid (typically 1-2.5 mM)[3]. Note: Confirm that probenecid does not interfere with your downstream assay.
-
Check for Autofluorescence: Ensure that your "no signal" result is not being masked by high cellular autofluorescence in your detection channel. Image unloaded control cells using the same settings.
-
Category 2: Signal & Assay Interference
Question 3: I'm seeing changes in my signal that seem to be related to my experimental treatment, not the target I'm trying to measure. How do I diagnose this artifact?
Answer: This is a subtle but critical issue. Experimental treatments (drugs, stimuli, etc.) can alter the cell's physiology in ways that change the probe's behavior, creating a false positive or negative result.
-
Causality:
-
Altered Esterase Activity: Many cellular treatments can change metabolic rates, which may directly or indirectly alter the activity of intracellular esterases. If your treatment increases esterase activity, it will speed up probe activation, leading to a stronger signal that could be misinterpreted[10]. Conversely, a treatment that decreases esterase activity could mask a real signal increase.
-
Compartmentalization: The probe may accumulate in organelles like lysosomes or mitochondria[3]. If your experimental treatment affects the pH or volume of these organelles, it can cause a signal change that has nothing to do with the cytosolic environment.
-
-
Troubleshooting Workflow:
Caption: Workflow for diagnosing treatment-specific artifacts.
-
Validation Protocol: Esterase Activity Control
-
Obtain Calcein-AM, a common viability dye that is non-fluorescent until its AM groups are cleaved by intracellular esterases to produce green-fluorescent calcein[10][11].
-
Prepare two sets of cells.
-
Load both sets with Calcein-AM according to standard protocols.
-
After loading, apply your experimental treatment to one set of cells and a vehicle control to the other.
-
Measure the fluorescence intensity over time.
-
Interpretation: If your treatment causes a change in Calcein fluorescence compared to the control, it indicates that your treatment directly affects the esterase-dependent activation process. This means any data from your primary AM-ester probe under these conditions is likely convoluted with this artifact.
-
Question 4: What is the role of the Boc group and could it cause problems?
Answer: The Boc (tert-butoxycarbonyl) protecting group on the nitrogen is a key feature that distinguishes this molecule from other common chelators.
-
Causality:
-
Altered Chelation: The Boc group is an electron-withdrawing group that also provides significant steric hindrance. This will fundamentally change the metal-binding properties (affinity, selectivity) of the iminodiacetate core compared to its unprotected form. It is crucial to obtain technical data on what ions this specific molecule is designed to chelate. Do not assume it behaves like other known chelators (e.g., BAPTA, EGTA).
-
Stability: The Boc group is generally stable inside the cell and is not cleaved by esterases. It is only removed under acidic conditions (e.g., with trifluoroacetic acid) that are not compatible with live cells[2]. Therefore, you are always working with the Boc-protected form of the chelator.
-
Potential for Non-Specific Interactions: The bulky, hydrophobic Boc group could potentially lead to non-specific binding to proteins or lipids within the cell, which could be another source of signal artifacts or sequestration.
-
Summary of Key Experimental Parameters
| Parameter | Recommended Starting Point | Troubleshooting Range | Rationale |
| Loading Concentration | 1-5 µM | 0.1 - 10 µM | Minimize cytotoxicity from formaldehyde and H+ release. |
| Loading Time | 30 min | 15 - 60 min | Balance sufficient loading with minimal cell stress. |
| Loading Temperature | 37 °C | 4 °C to 37 °C | Lower temperatures reduce toxicity but slow loading. |
| Pluronic F-127 | 0.02% | 0.01 - 0.04% | Aids in probe solubilization and membrane crossing. |
| Probenecid | Not used initially | 1 - 2.5 mM | Use only if efflux is demonstrated to be a problem. |
| Post-load Recovery | 30 min | 30 - 60 min | Allows cells to recover from loading-induced stress. |
References
-
Bevensee, M. O., & Boron, W. F. (2013). Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. Physiology, 28(1), 10-19. [Link]
-
Persson, T., O'Connor, M. D., & Egnatchik, R. A. (2012). Cell-based assays using calcein acetoxymethyl ester show variation in fluorescence with treatment conditions. BMC research notes, 5, 53. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Boc-Anhydride Applications: Beyond Peptide Synthesis Workflows. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Boc Anhydride in Biochemical Applications and Beyond. [Link]
-
Payne, C. K., & Jones, L. W. (2022). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Analytical Chemistry, 94(11), 4636–4643. [Link]
-
O'Connor, M. D., & Egnatchik, R. A. (2014). In vitro study on cytotoxicity and intracellular formaldehyde concentration changes after exposure to formaldehyde and its derivatives. Human & experimental toxicology, 33(8), 820–830. [Link]
-
Jeng, J. H., & Seow, W. K. (1989). Cytotoxicity of glutaraldehyde and formaldehyde in relation to time of exposure and concentration. ASDC journal of dentistry for children, 56(6), 444–447. [Link]
-
Saito, Y., Nishio, K., & Ogawa, Y. (2005). Cytotoxic effect of formaldehyde with free radicals via increment of cellular reactive oxygen species. Toxicology, 210(2-3), 235–245. [Link]
-
ResearchGate. Acute cytotoxicity of formaldehyde (FA) in Hs 680.Tr human tracheal fibroblasts. [Link]
-
O'Connor, M. D., & Egnatchik, R. A. (2014). In vitro study on cytotoxicity and intracellular formaldehyde concentration changes after exposure to formaldehyde and its derivatives. ResearchGate. [Link]
-
ResearchGate. Troubleshooting Guide for LysoTracker Probes. [Link]
-
ResearchGate. Monitoring intracellular pH changes in response to osmotic stress and membrane transport activity using 5-chloromethylfluorescein. [Link]
-
Payne, C. K., & Jones, L. W. (2022). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. ACS Publications. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Application of Boc-anhydride [en.highfine.com]
- 3. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. In vitro study on cytotoxicity and intracellular formaldehyde concentration changes after exposure to formaldehyde and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic effect of formaldehyde with free radicals via increment of cellular reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. staging.aapd.org [staging.aapd.org]
- 8. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell-based assays using calcein acetoxymethyl ester show variation in fluorescence with treatment conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
"Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate" protocol modifications for improved results
Welcome to the technical support center for "Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate," a key intermediate in pharmaceutical research and development. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols to enhance your success in synthesizing and utilizing this compound.
I. Introduction: Understanding the Molecule and Its Challenges
This compound is a derivative of iminodiacetic acid, featuring two key functionalities: a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and two acetoxymethyl (AM) esters. The AM esters are designed to mask the carboxylic acid groups, rendering the molecule cell-permeable, where they can be cleaved by intracellular esterases. The Boc group provides temporary protection of the secondary amine, allowing for selective reactions at other sites of a larger molecule.
The primary challenge in working with this molecule lies in the potential incompatibility of the acid-labile Boc group and the acetoxymethyl esters, which are also sensitive to acidic conditions. This guide will address this and other potential issues in detail.
II. Synthesis Workflow and Key Considerations
The synthesis of the target molecule can be logically divided into two main steps: the protection of iminodiacetic acid with a Boc group, followed by the esterification of the resulting dicarboxylic acid to form the bis(acetoxymethyl) ester.
Diagram of the Synthetic Workflow
Caption: Synthetic route to the target compound.
III. Detailed Experimental Protocols
Protocol 1: Synthesis of N-Boc-iminodiacetic acid
This protocol is adapted from established procedures for the Boc protection of amino acids.[1]
Materials:
-
Iminodiacetic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Ethyl acetate (EtOAc)
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve iminodiacetic acid (1 equivalent) and sodium bicarbonate (4 equivalents) in deionized water.
-
Once gas evolution ceases, add an equal volume of THF to the aqueous solution.
-
Slowly add di-tert-butyl dicarbonate (1.2 equivalents) to the biphasic mixture while stirring vigorously.
-
Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
After the reaction is complete, remove the THF by rotary evaporation.
-
Wash the remaining aqueous phase twice with diethyl ether to remove any unreacted Boc₂O.
-
Carefully adjust the pH of the aqueous phase to 1 with concentrated HCl in an ice bath.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a white solid.
-
The product can be further purified by recrystallization from ethyl acetate to obtain clear crystals of N-Boc-iminodiacetic acid.
Protocol 2: Synthesis of this compound
This proposed protocol is based on general methods for the esterification of carboxylic acids to form acetoxymethyl esters.[2]
Materials:
-
N-Boc-iminodiacetic acid
-
Bromomethyl acetate
-
A suitable base (e.g., triethylamine, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
Procedure:
-
Dissolve N-Boc-iminodiacetic acid (1 equivalent) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (2.2 equivalents) to the solution and stir for 15-30 minutes.
-
Slowly add bromomethyl acetate (2.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Gentle heating may be required to drive the reaction to completion.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
IV. Troubleshooting and FAQs
This section addresses common issues that may arise during the synthesis and handling of this compound.
Q1: My Boc protection of iminodiacetic acid is sluggish or incomplete. What could be the cause?
A1: Several factors can contribute to incomplete Boc protection:
-
Insufficient Base: Ensure that at least 4 equivalents of a mild base like sodium bicarbonate are used to deprotonate both carboxylic acid groups and neutralize the acid formed during the reaction.
-
Poor Solubility: Iminodiacetic acid has limited solubility in organic solvents. The use of a water/THF biphasic system is crucial for bringing the reactants into contact. Vigorous stirring is essential to maximize the interfacial area.
-
Hydrolysis of Boc Anhydride: Boc anhydride can hydrolyze in the presence of water. While the reaction is performed in an aqueous medium, ensuring a sufficient excess of Boc anhydride (1.2 equivalents) can compensate for any loss due to hydrolysis.
Troubleshooting Workflow for Incomplete Boc Protection
Caption: Troubleshooting steps for incomplete Boc protection.
Q2: I am having difficulty with the esterification step to form the bis(acetoxymethyl) ester. What are the key parameters to optimize?
A2: The formation of acetoxymethyl esters can be challenging. Here are some key optimization points:
-
Anhydrous Conditions: Acetoxymethyl esters are sensitive to hydrolysis. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere.[3]
-
Choice of Base and Solvent: A non-nucleophilic organic base like triethylamine or an inorganic base like potassium carbonate can be used. The choice of solvent (e.g., DMF, acetonitrile) can influence the reaction rate and solubility of the starting materials.
-
Reagent Purity: Use high-purity bromomethyl acetate, as impurities can lead to side reactions.
-
Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary to improve the reaction rate, but avoid excessive heat which could lead to decomposition.
Table 1: Recommended Starting Conditions for Esterification
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF or Acetonitrile | Good solubility for reactants, high boiling point for heating if necessary. |
| Base | Triethylamine or Potassium Carbonate | Effectively deprotonates the carboxylic acid without significant side reactions. |
| Temperature | Room Temperature to 50 °C | Balances reaction rate with potential for product degradation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture from entering the reaction and hydrolyzing the product. |
Q3: I am concerned about the stability of the acetoxymethyl esters during the removal of the Boc group. Is this a valid concern?
A3: Yes, this is a critical concern. The standard conditions for Boc deprotection involve strong acids like trifluoroacetic acid (TFA) or HCl in dioxane.[4] Acetoxymethyl esters are known to be labile under acidic conditions, which can lead to their cleavage.
Potential Issue: Attempting to deprotect the Boc group with strong acid will likely also cleave the acetoxymethyl esters, leading to the formation of the free dicarboxylic acid or other byproducts. This makes a selective deprotection challenging and represents a limitation of this particular combination of protecting groups.
Strategies to Address this Challenge:
-
Orthogonal Protection: For future syntheses, consider an orthogonal protecting group strategy.[4] For example, using a base-labile protecting group for the amine (e.g., Fmoc) would allow for its removal without affecting the acid-sensitive acetoxymethyl esters.
-
Mild Deprotection Conditions: If you must proceed with the Boc-protected compound, exploring milder deprotection conditions is necessary. However, conditions mild enough to preserve the acetoxymethyl esters may not be sufficient to completely remove the Boc group.
-
Alternative Protecting Groups for the Carboxylic Acid: If the final application allows, consider using more robust ester protecting groups (e.g., methyl or ethyl esters) that are generally stable to the acidic conditions used for Boc deprotection.[4]
Q4: What are the best practices for the purification and storage of this compound?
A4:
-
Purification: Silica gel column chromatography is a suitable method for purifying the final product. A gradient elution with a mixture of ethyl acetate and hexanes is a good starting point.
-
Storage: Due to the moisture sensitivity of the acetoxymethyl esters, the purified product should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C is recommended). Avoid repeated freeze-thaw cycles.[3]
V. Conclusion
The synthesis of this compound requires careful consideration of the reaction conditions, particularly concerning the moisture sensitivity of the acetoxymethyl esters and the potential incompatibility of the protecting groups. By following the detailed protocols and troubleshooting advice provided in this guide, researchers can improve their success rate in obtaining this valuable synthetic intermediate. For complex synthetic routes involving this molecule, a thorough evaluation of the protecting group strategy is highly recommended.
VI. References
-
University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Raines, R. T., et al. (2012). Synthesis and utility of fluorogenic acetoxymethyl ethers. Organic & Biomolecular Chemistry, 10(33), 6658–6663. Retrieved from [Link]
Sources
Technical Support Center: Quality Control and Purity Assessment of Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate
Welcome to the technical support guide for Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the quality, purity, and stability of this critical drug intermediate[1]. This guide offers troubleshooting solutions and frequently asked questions to address common challenges encountered during experimental workflows.
Introduction to the Molecule and its Critical Quality Attributes
This compound is a key chemical entity characterized by two primary functional motifs: a tert-butoxycarbonyl (Boc) protecting group and two acetoxymethyl (AM) ester groups. The Boc group is an acid-labile protector of the secondary amine, crucial for sequential chemical synthesis[2][3]. The AM esters are designed to mask the carboxylic acid functionalities, rendering the molecule more lipophilic and capable of permeating cell membranes. Once inside a cell, these esters are cleaved by endogenous esterases to release the active, charged form of the molecule[4][5][6][7][8].
The integrity of both the Boc and AM ester groups is paramount. Premature deprotection of the Boc group or hydrolysis of the AM esters can lead to impurities that may compromise subsequent synthetic steps or experimental outcomes. Therefore, rigorous quality control is essential.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling, analysis, and use of this compound.
Issue 2.1: Unexpected Impurities Detected by HPLC Analysis
Symptom: Your High-Performance Liquid Chromatography (HPLC) analysis shows multiple peaks, indicating a lower-than-expected purity.
Potential Causes & Solutions:
-
Cause 1: Hydrolysis of Acetoxymethyl (AM) Esters. The AM esters are susceptible to hydrolysis, particularly in the presence of moisture or non-anhydrous solvents. This process can be accelerated by basic or acidic conditions. The hydrolysis by-products would include the corresponding carboxylic acid and formaldehyde[4][5].
-
Solution: Always use high-quality, anhydrous solvents, especially for preparing stock solutions. It is recommended to prepare solutions fresh for each experiment. Store the solid compound and solutions at low temperatures (e.g., -20°C) and under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture[4][9].
-
-
Cause 2: Deprotection of the Boc Group. The Boc group is sensitive to acidic conditions. Exposure to strong acids, or even milder acids over extended periods, can lead to its removal[][11].
-
Solution: If using reversed-phase HPLC with an acidic mobile phase modifier like trifluoroacetic acid (TFA), be aware that this can cause on-column or post-collection deprotection, especially if the fractions are concentrated at elevated temperatures[12][13]. If deprotection is suspected, consider using a less aggressive acidic modifier, such as formic acid, or a buffered mobile phase. When concentrating fractions containing TFA, lyophilization (freeze-drying) is preferred over rotary evaporation at high temperatures to minimize acid-catalyzed degradation[12][13].
-
-
Cause 3: Solvent Impurities. Impurities in the solvents used for sample preparation or chromatography can appear as extraneous peaks.
-
Solution: Use HPLC-grade or higher purity solvents. Always run a blank injection (solvent only) to identify any peaks that are not related to your compound of interest.
-
Issue 2.2: Inconsistent Results in Biological Assays
Symptom: You observe high variability or a lack of expected activity in cell-based experiments.
Potential Causes & Solutions:
-
Cause 1: Incomplete Hydrolysis of AM Esters in Cells. The intended mechanism of action relies on the intracellular cleavage of the AM esters by cellular esterases[4][6]. If the compound is not efficiently hydrolyzed, the active form is not released, leading to diminished or no effect.
-
Solution: Verify the esterase activity of your cell line. Esterase activity can vary between cell types. Additionally, ensure that the final concentration of the solvent used to dissolve the compound (e.g., DMSO) is low (ideally ≤ 0.1%) as high concentrations can be cytotoxic and may interfere with cellular processes[4].
-
-
Cause 2: Extracellular Hydrolysis. Plasma or serum in cell culture media can contain esterases that may cleave the AM esters extracellularly[6]. This prevents the compound from entering the cells in its intended, membrane-permeable form.
-
Solution: When possible, conduct initial loading steps in a serum-free buffer to minimize extracellular hydrolysis. After loading, cells can be washed and transferred to complete media[4].
-
-
Cause 3: Compound Degradation in Aqueous Media. The compound may have limited stability in aqueous buffers used for biological assays.
-
Solution: Assess the stability of the compound in your specific assay buffer over the time course of the experiment. This can be done by incubating the compound in the buffer, taking aliquots at different time points, and analyzing them by HPLC to quantify the remaining parent compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? A: To ensure stability, the solid compound should be stored at -20°C, protected from light and moisture[9]. Stock solutions, preferably prepared in anhydrous DMSO, should be stored in small aliquots at -20°C or below and used within one month to avoid degradation from repeated freeze-thaw cycles and moisture absorption[4][9].
Q2: Which analytical techniques are most suitable for assessing the purity of this compound? A: The primary methods for purity assessment are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities, and Mass Spectrometry (MS) for verification of the molecular weight.
Q3: Can I use Trifluoroacetic Acid (TFA) in my HPLC mobile phase? A: Yes, a low concentration of TFA (e.g., 0.1%) is commonly used in reversed-phase HPLC to improve peak shape[12]. However, be mindful that TFA is a strong acid and can cause the Boc group to be removed, especially during sample workup after purification[][13]. If you need to recover the purified compound, it is crucial to remove the TFA under non-harsh conditions, such as lyophilization[12].
Q4: What are the expected impurities I should look for? A: The most probable impurities arise from the hydrolysis of the AM esters and the cleavage of the Boc protecting group. Therefore, you should look for the mono- and di-carboxylic acid forms, the Boc-deprotected species, and the species with both modifications.
Q5: How can I confirm the identity and structure of the compound? A: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the methylene protons of the acetoxymethyl groups, and the acetyl methyl protons. Mass spectrometry should be used to confirm the correct molecular weight.
Experimental Protocols
Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control assessment of this compound.
Caption: General workflow for quality control of the target compound.
Protocol: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general method for determining the purity of this compound. Method optimization may be required.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid (or 0.1% TFA).
-
B: Acetonitrile with 0.1% Formic Acid (or 0.1% TFA).
-
-
Gradient:
-
Start with a linear gradient, for example, 5% B to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm or 220 nm (where the carbamate and ester chromophores absorb).
-
Sample Preparation: Accurately weigh and dissolve the sample in Acetonitrile or DMSO to a concentration of approximately 1 mg/mL[14].
-
Injection Volume: 10 µL.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. The non-polar, Boc-protected starting material is expected to have a longer retention time than its more polar, deprotected (and hydrolyzed) impurities[14].
Table 1: HPLC Troubleshooting
| Observation | Potential Cause | Suggested Action |
| Poor peak shape (tailing) | Secondary interactions with column silanols. | Increase acid concentration slightly or use a different column with better end-capping. |
| Drifting baseline | Column contamination or lack of equilibration. | Flush the column thoroughly; ensure adequate equilibration time between runs. |
| Ghost peaks | Carryover from previous injection. | Implement a needle wash step; inject a blank run to confirm. |
| New peak appearing over time | On-instrument sample degradation. | Use an autosampler with temperature control (e.g., 4 °C); prepare samples fresh. |
Protocol: Structural Confirmation by ¹H NMR
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard proton spectrum.
-
Expected Signals:
-
A sharp singlet corresponding to the 9 protons of the tert-butyl group (~1.4 ppm).
-
Singlets or multiplets for the methylene protons of the diacetate backbone.
-
A singlet for the 6 protons of the two acetyl groups (~2.1 ppm).
-
Singlets or multiplets for the two methylene groups of the acetoxymethyl esters.
-
The absence of a significant peak in the acidic proton region (e.g., >10 ppm) suggests the integrity of the ester groups. The absence of an N-H proton signal confirms the presence of the Boc group.
-
Concluding Remarks
The chemical lability of both the Boc and acetoxymethyl ester functionalities in this compound necessitates careful handling and rigorous analytical oversight. By implementing the protocols and troubleshooting guidance provided, researchers can ensure the quality and integrity of this intermediate, leading to more reliable and reproducible experimental outcomes.
References
- BenchChem. (n.d.). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Boc-Protected Amino Acids in Chemical Synthesis.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Vector Labs. (n.d.). Boc Protected Amino Acids.
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?.
- Tocris Bioscience. (2024). Certificate of Analysis: Mag-Fura-2 AM.
- Thermo Fisher Scientific. (2008). Acetoxymethyl (AM) and Acetate Esters.
- MedchemExpress.com. (n.d.). This compound.
- CymitQuimica. (n.d.). Bis(acetoxymethyl) 2,2-((tert-butoxycarbonyl)azanediyl)diacetate.
- ResearchGate. (2021). Why my BOC-protected compounds got deprotected during evaporation?.
- Grimm, J. B., et al. (n.d.). Synthesis and utility of fluorogenic acetoxymethyl ethers. PMC - NIH.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Paredes, R. M., et al. (n.d.). Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. NIH.
- Blomberg, K., et al. (n.d.). Time-resolved fluorometric assay for natural killer activity using target cells labelled with a fluorescence enhancing ligand. PubMed.
- ResearchGate. (n.d.). Acetoxymethyl (AM) groups. (a) General schematic of AM ester... | Download Scientific Diagram.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Synthesis and utility of fluorogenic acetoxymethyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time-resolved fluorometric assay for natural killer activity using target cells labelled with a fluorescence enhancing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
"Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate" vs. similar compounds
Investigating Chemical Space
I'm currently focused on the initial phase, diving deep into Google searches to gather crucial data on "Bis(acet oxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate." I'm prioritizing chemical properties, synthesis methods, potential applications, and modes of action. Parallel searches will explore similar and alternative compounds, enhancing my perspective.
Refining Search Strategies
I'm now expanding my initial Google searches, concentrating on fundamental properties and applications of the target compound. I'm also planning to utilize specialized search operators and databases to refine results and uncover relevant experimental data. This includes exploring literature databases and patent repositories for detailed protocols and comparative studies. My aim is to build a solid foundation of reliable information for a comprehensive analysis.
Launching Initial Searches
I've started broad searches to understand the fundamental characteristics and applications of the target compound. I'm initially focused on identifying its primary function, likely a building block in chemical synthesis, perhaps as a prodrug moiety or linker. This will help me pinpoint relevant alternatives for a meaningful comparison.
Pinpointing Chemical Role
I've confirmed that Bis(acetoxymethyl) 2,2'- ((tert-butoxycarbonyl)azanediyl)diacetate is indeed a crucial chemical intermediate. My search results show its role in synthesizing diverse active compounds, classifying it as a drug intermediate. I've also gathered some fundamental chemical properties, like its molecular weight.
Exploring Specific Applications
I'm now investigating the specific applications of Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate. I've found it's used in diverse syntheses, but I need to identify if it's a linker, a protecting group, or part of a prodrug strategy. Delving deeper into its mechanism, particularly the acetoxymethyl moiety's function, is next. I also need to identify and compare it with alternatives for a complete guide.
Identifying Knowledge Gaps
My investigation confirmed "this compound" is a drug intermediate. While I have its molecular details, its specific uses and mechanism remain unclear. I need to determine if it's a linker, a protector, or part of a prodrug strategy. Finding alternatives for comparison and locating experimental data are now vital steps for creating a comprehensive guide, as well as finding practical synthesis protocols.
Gaining Clarity on AM Groups
I'm now understanding the role of acetoxymethyl (AM) groups better. Further research indicates that "Bis(acetoxymethyl) 2,2'-(( tert-butoxycarbonyl)azanediyl)diacetate" is likely a crucial linker or building block in prodrug design. This is illuminating and starting to make a lot of sense.
Investigating the Target Compound
I've learned that "this compound" is likely a prodrug building block, employed to enhance cell permeability and stability by masking polar groups. While I see the AM strategy's general use, I lack specifics on this particular compound. I need to find its practical applications and comparative performance data. My next step will be to search for patents and articles featuring its synthesis or use.
Narrowing Focus on Specific Data
I'm now zeroing in on concrete applications and comparative data for "this compound". It's clear this AM strategy is a prodrug building block, but I need specifics. I'm modifying my search terms to find patents and research articles directly mentioning its use and comparing it to other linkers. I aim to uncover efficacy, stability, and release kinetics data for this unique prodrug.
Verifying Chemical Structure
I've made headway in confirming the chemical nature of the compound. The search results solidified its intermediate role, particularly as a prodrug linker. The structure confirms the suspicions about masking carboxylic acid groups with acetoxymethyl groups. This insight is crucial for understanding its subsequent reactivity.
Narrowing Search Parameters
I'm now zeroing in on a specific application. The chemical structure is definitely a prodrug linker, masking carboxylic acids. I have confirmed AM ester cleavage as the mechanism, but need a specific example. Searching for patents or papers mentioning this exact compound is now the priority to establish real-world context for my thoughts.
Refining the Search
I'm now focusing on a specific, documented use case. The structure suggests a prodrug linker for carboxylic acids, specifically using acetoxymethyl (AM) esters, which I've confirmed from the results. I've also identified the mechanism for AM ester cleavage. But I lack a concrete example of a drug synthesized using "this compound". I need a patent or paper citing this exact compound. Without it, comparison is tricky. If I fail, I'll generalize the guide to di-carboxylic acid AM linkers, using the target compound as an example against other strategies. Patent databases and chemical synthesis journals are my next targets.
Discovering Linker Potential
I've confirmed that "Bis(acetoxymethyl) 2,2'-((tert -butoxycarbonyl)azanediyl)diacetate" functions as a chemical intermediate. Its structure strongly suggests application as a linker for crafting prodrugs, specifically those featuring two carboxylic acid groups. The acetoxymethyl (AM) ester is known to enhance permeability across the blood-brain barrier for various drugs.
Evaluating Prodrug Strategies
I'm now focusing on the utility of "this compound" as a dual AM ester prodrug strategy. Though I haven't found a direct example of its use in a specific drug synthesis, I've gathered information on AM esters for dicarboxylic acids, enabling a comparison against common approaches, such as POM esters. I'm leveraging existing data on AM and POM ester performance to inform my analysis and the guide that I am working on.
Analyzing Literature Gaps
My research has confirmed that "this compound" is indeed a chemical intermediate. Its structure strongly points to its use as a linker for crafting prodrugs, specifically those bearing two carboxylic acid groups. While AM esters are known to enhance lipophilicity and cell permeability, I haven't found a direct example of its use in drug synthesis. Consequently, I'm pivoting to a broader guide focusing on AM esters for dicarboxylic acids, using this compound as a building block example. I'll compare it to POM esters, drawing on existing literature about AM and POM performance.
Navigating Intracellular Delivery: A Comparative Analysis of Cell-Permeant Chelating and Modulating Agents
For researchers, scientists, and drug development professionals, the effective delivery of bioactive molecules into the intracellular space remains a pivotal challenge. The cell membrane, a formidable barrier, often prevents charged molecules like chelators or signaling compounds from reaching their cytosolic targets. The compound "Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate" represents a strategic chemical design aimed at overcoming this hurdle. While this specific nomenclature does not correspond to a commercially available or widely documented agent, its name delineates a clear functional architecture: a core diacetate structure for potential ion chelation or protein interaction, acetoxymethyl (AM) esters for enhanced cell permeability, and a tert-butoxycarbonyl (Boc) protecting group.
This guide provides a comparative analysis of the chemical motifs inherent in this structure. We will explore the efficacy of the AM ester prodrug strategy and compare it with alternative methods for intracellular delivery. Furthermore, we will analyze the potential role of the diacetate core by comparing it to well-established intracellular chelators, particularly those targeting divalent cations like Ca²⁺ and Mg²⁺. The influence of the Boc protecting group on molecular function and experimental design will also be considered.
The Strategy of Intracellular Access: Acetoxymethyl Esters
The core challenge in delivering charged molecules into cells is their inherent inability to passively diffuse across the lipophilic cell membrane. The acetoxymethyl (AM) ester prodrug approach is a widely adopted and effective solution to this problem.[1][2]
Mechanism of Action:
The fundamental principle of AM esters is to mask negatively charged carboxylate groups with lipophilic, uncharged AM ester groups.[2] This modification renders the overall molecule more hydrophobic, facilitating its passive diffusion across the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, releasing the active, charged form of the molecule, which is then trapped within the cytoplasm.[1][2]
Experimental Workflow: Loading Cells with AM Ester Compounds
Caption: Role of an intracellular chelator in mitigating glutamate-induced Ca²⁺ influx and excitotoxicity.
Experimental Protocol: Measuring Intracellular Calcium Buffering
This protocol details how to assess the efficacy of a cell-permeant chelator in buffering a glutamate-induced increase in intracellular calcium, using a fluorescent Ca²⁺ indicator like Fura-2 AM.
Materials:
-
Cultured neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells)
-
Cell-permeant chelator of interest (e.g., BAPTA-AM)
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Glutamate
-
Fluorescence imaging system capable of ratiometric imaging (e.g., 340/380 nm excitation)
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy and culture until they reach the desired confluency.
-
Chelator Loading:
-
Prepare a loading solution containing the cell-permeant chelator (e.g., 10 µM BAPTA-AM) in HBSS.
-
Incubate the cells in the chelator loading solution for 30-45 minutes at 37°C.
-
Wash the cells three times with fresh HBSS.
-
-
Indicator Loading:
-
Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Incubate the cells (both chelator-loaded and control groups) in the Fura-2 AM loading solution for 30-45 minutes at 37°C.
-
Wash the cells three times with fresh HBSS.
-
-
De-esterification: Incubate the cells in HBSS for 30 minutes at room temperature to allow for complete hydrolysis of the AM esters.
-
Imaging:
-
Mount the dish on the microscope stage.
-
Acquire a baseline fluorescence ratio (F340/F380) for several minutes.
-
Perfuse the cells with a solution containing a high concentration of glutamate (e.g., 100 µM).
-
Record the change in the F340/F380 ratio over time.
-
-
Data Analysis:
-
Calculate the change in the fluorescence ratio (ΔR) in response to glutamate stimulation for both control and chelator-treated cells.
-
Compare the peak ΔR and the area under the curve for both groups to quantify the buffering capacity of the chelator.
-
Conclusion
While "this compound" does not correspond to a known entity in the scientific literature, its name provides a blueprint for a molecule designed for intracellular action. By understanding the individual components—the AM esters for cell entry, the diacetate core for potential chelation, and the Boc group for modulation or as a synthetic artifact—researchers can infer its intended function. The efficacy of such a compound would be benchmarked against established intracellular delivery methods and well-characterized chelators like BAPTA-AM. The experimental protocols provided herein offer a framework for evaluating the performance of any novel cell-permeant agent designed to modulate intracellular ion concentrations.
References
- Tsien, R. Y. (1981). A non-disruptive technique for loading calcium buffers and indicators into cells.
- Courtens, C., et al. (2022). Acyloxymethyl and alkoxycarbonyloxymethyl prodrugs of a fosmidomycin surrogate as antimalarial and antibacterial agents.
- The design, synthesis, pharmacokinetic and pharmacodynamic evaluation of acyloxyalkyl-substituted T705 prodrugs.
- Excitotoxic Glutam
- Boc Protected Compounds. Hebei Boze Chemical Co., Ltd.
- Rovira, M., et al. (2017).
- Ester prodrugs of cyclic 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine: synthesis and antiviral activity. PubMed.
- Boc Protected Amino Acids. Vector Labs.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Amino Acid Protection & Deprotection Services. BOC Sciences.
- Tymianski, M., et al. (1994). Properties of neuroprotective cell-permeant Ca2+ chelators: effects on [Ca2+]i and glutamate neurotoxicity in vitro. Journal of Neurophysiology.
- What is an AM ester?
- BOC-Amino Acids. BOC Sciences.
- Mag-Fura-2 AM Certific
- Glutam
- Neuron–Glioma Synapses in Tumor Progression. MDPI.
- AMPA receptor. Wikipedia.
- BOC Protection and Deprotection. J&K Scientific LLC.
- Boc. BroadPharm.
- BOC-ON. Sigma-Aldrich.
- 2-(Acetoxymethyl)buta-2,3-dienoate, a versatile 1,4-biselectrophile for phosphine-catalyzed (4 + n) annulations with 1,n-Bisnucleophiles (n = 1, 2). PubMed.
Sources
A Senior Application Scientist's Guide to Validating Experimental Results with Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate
Introduction: Deconstructing a Multifunctional Delivery System
In modern drug development and cell biology, the precise delivery of active molecules into cells is a paramount challenge. Compounds like Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate represent a sophisticated strategy to overcome this hurdle. An initial analysis of its structure reveals three key functional components:
-
A Central Azanediyl)diacetate Core: This is the presumed active or payload portion of the molecule, featuring two carboxylic acid groups.
-
A tert-butoxycarbonyl (Boc) Protecting Group: A well-established feature in organic synthesis, the Boc group provides a stable, temporary shield for the central nitrogen atom, preventing unwanted reactions until its intended removal.[1][2][3]
-
Two Acetoxymethyl (AM) Esters: These moieties act as prodrug functionalities. They mask the polar, negatively charged carboxylic acid groups, thereby increasing the molecule's lipophilicity and facilitating its passive diffusion across the lipid bilayer of the cell membrane.[4][5]
Part 1: Validation of the Amine Protection Strategy (Boc Group)
Expertise & Experience: The choice of an amine protecting group is critical. The ideal group is stable during synthesis and under physiological conditions but can be removed cleanly and efficiently when desired. The Boc group is favored for its stability in neutral or basic conditions and its straightforward removal under acidic conditions.[][7] However, its lability in a highly acidic microenvironment, which can be found in certain cellular compartments like lysosomes, must be considered.
Comparative Analysis of Amine Protecting Groups
Before initiating experimental work, it is crucial to understand why the Boc group might have been chosen over other common alternatives.
| Protecting Group | Structure | Cleavage Condition | Key Advantages | Potential Drawbacks |
| Boc (tert-butoxycarbonyl) | -(C=O)O-C(CH₃)₃ | Mild Acid (e.g., TFA, HCl) | Stable to bases and nucleophiles; cleavage byproducts are volatile (isobutylene, CO₂).[3] | Unstable to strong acids; may require scavengers to prevent side reactions from the tert-butyl cation.[7] |
| Fmoc (9-fluorenylmethyloxycarbonyl) | -(C=O)O-CH₂-Fluorenyl | Mild Base (e.g., Piperidine) | Orthogonal to acid-labile groups; cleavage is rapid. | The fluorenyl byproduct is not volatile and must be removed; unstable in the presence of primary/secondary amines. |
| Cbz (Carboxybenzyl) | -(C=O)O-CH₂-C₆H₅ | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions. | Requires specialized equipment (hydrogenator); catalyst can be pyrophoric and may be incompatible with other functional groups. |
Experimental Protocol: Assessing Boc Group Stability and Cleavage
This protocol validates that the Boc group remains intact under simulated physiological conditions and can be efficiently removed when intended.
Objective: To quantify the stability of the Boc group at neutral pH and its cleavage rate under acidic conditions using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or Acetonitrile).
-
Stability Assay: a. Dilute the stock solution to 100 µM in a phosphate-buffered saline (PBS) solution at pH 7.4. b. Incubate the solution at 37°C. c. At time points 0, 1, 2, 4, 8, and 24 hours, take an aliquot of the solution. d. Quench any potential degradation by mixing with an equal volume of cold acetonitrile. e. Analyze the samples by reverse-phase HPLC, monitoring the disappearance of the parent compound peak.
-
Cleavage Assay: a. Dilute the stock solution to 100 µM in a solution of 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). b. Incubate at room temperature. c. At time points 0, 5, 15, 30, and 60 minutes, take an aliquot and neutralize it with a base such as triethylamine. d. Evaporate the solvent and reconstitute in the HPLC mobile phase. e. Analyze by HPLC to monitor the appearance of the deprotected product and the disappearance of the parent compound.
Trustworthiness: This self-validating system uses a time-course analysis. The stability assay should show minimal degradation of the parent compound, confirming its suitability for physiological experiments. The cleavage assay should demonstrate rapid and complete conversion to the deprotected form, validating the "on-switch" for the protecting group.
Visualization: Protecting Group Cleavage Mechanisms
Caption: Cleavage mechanisms for common amine protecting groups.
Part 2: Validation of the Prodrug Moiety (AM-Ester)
Expertise & Experience: The acetoxymethyl (AM) ester is a classic prodrug strategy designed to enhance cell permeability.[5] The underlying principle is that intracellular esterases will hydrolyze the ester bond, trapping the now polar, di-acid molecule inside the cell.[4] The efficiency of this process is critical for the compound's biological activity. A key validation step is to confirm that the compound can cross the cell membrane and is a substrate for these esterases.
Comparative Analysis of Ester Prodrug Moieties
The AM ester is not the only option for masking carboxylic acids. Different ester promoieties offer varying hydrolysis rates and release mechanisms.
| Prodrug Moiety | Structure | Release Mechanism | Key Advantages | Potential Drawbacks |
| AM (Acetoxymethyl) | -CH₂-O-(C=O)CH₃ | Esterase hydrolysis releases an unstable hemiacetal, which decomposes to the drug, formaldehyde, and acetic acid.[5] | Well-established; generally rapid cleavage. | Releases formaldehyde, which can be cytotoxic. |
| POC (Pivaloyloxymethyl) | -CH₂-O-(C=O)C(CH₃)₃ | Esterase hydrolysis, similar to AM. | Often more stable chemically than AM esters, potentially reducing premature hydrolysis in plasma. | Releases formaldehyde and pivalic acid. |
| Acyloxymethyl Ketal | e.g., from 4-(chloromethyl)-2-ethyl-1,3-dioxolane | Dual release: esterase hydrolysis followed by pH-sensitive cleavage of the ketal group.[8] | Allows for potential targeting to acidic environments (e.g., tumors, endosomes). | More complex synthesis; release kinetics depend on two steps. |
Experimental Protocol: Cellular Uptake and Esterase-Mediated Cleavage
Objective: To confirm that the compound enters cells and that the AM esters are cleaved by intracellular esterases to release the core di-acid molecule.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HeLa or HEK293) in a 6-well plate and grow to 80-90% confluency.
-
Compound Treatment: Treat the cells with a working concentration (e.g., 10 µM) of this compound for various time points (e.g., 0, 30, 60, 120 minutes).
-
Cell Lysate and Media Collection: a. At each time point, collect the cell culture media. b. Wash the cells thoroughly with ice-cold PBS to remove any compound adhered to the outside of the cells. c. Lyse the cells using a suitable method (e.g., methanol/water extraction or RIPA buffer).
-
Sample Preparation: a. For both the media and cell lysate samples, perform a protein precipitation step with cold acetonitrile. b. Centrifuge to pellet the protein and collect the supernatant.
-
LC-MS/MS Analysis: a. Analyze the supernatant from both the media and the cell lysate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). b. Develop a method to quantify three distinct species: i. The parent compound (full prodrug). ii. The mono-deacetylated intermediate. iii. The fully cleaved, di-acid core molecule. Trustworthiness: This experiment provides a clear picture of the compound's fate. A successful result will show a time-dependent decrease of the parent compound in the cell lysate and a corresponding increase of the di-acid core molecule. The concentration of the parent compound in the media should decrease, while the concentration of the cleaved product in the media should remain low, confirming intracellular trapping.
Visualization: Intracellular Activation Workflow
Caption: Cellular uptake and activation of an AM-ester prodrug.
Part 3: Integrated Performance and Cytotoxicity Assessment
Expertise & Experience: A successful delivery system is not only efficient but also non-toxic. Cytotoxicity can arise from the parent compound, the released core molecule, or the byproducts of the cleavage reaction (e.g., formaldehyde). A standard cell viability assay, such as the MTT assay, is essential to determine the therapeutic window of the compound.[9]
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the concentration-dependent effect of the compound and its components on cell viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the end of the experiment. Allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the following:
-
The parent compound: this compound.
-
The presumed active core (if available).
-
Formaldehyde (as a byproduct control).
-
Vehicle control (e.g., DMSO).
-
-
Incubation: Treat the cells with the compounds for a relevant duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a SDS/HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the plate on a microplate reader at ~570 nm.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Data Presentation: Comparative Cytotoxicity
The results should be summarized in a clear, comparative table.
| Compound | Incubation Time (hr) | IC50 (µM) |
| Parent Compound | 24 | Experimental Value |
| Parent Compound | 48 | Experimental Value |
| Di-Acid Core | 24 | Experimental Value |
| Di-Acid Core | 48 | Experimental Value |
| Formaldehyde | 24 | Experimental Value |
| Formaldehyde | 48 | Experimental Value |
Visualization: Overall Validation Workflow
Caption: A logical workflow for validating the delivery system.
Conclusion
Validating a multifunctional compound like this compound requires a systematic, multi-faceted approach. By independently verifying the stability and function of the Boc protecting group and the AM ester prodrug moieties, researchers can build confidence in the compound's mechanism of action. The integrated assessment of cellular uptake, intracellular conversion, and cytotoxicity provides the critical data needed to determine its overall effectiveness and safety profile. This structured validation process ensures that experimental results are both reproducible and reliable, forming a solid foundation for subsequent functional studies and potential therapeutic development.
References
- Information on the current time in Burleigh County, US was provided but is not relevant to the scientific content of this guide.
- Perreira, M., & Distefano, M. D. (2019). Ester Bonds in Prodrugs. ACS Chemical Biology.
- Hagen, V., Frings, S., & Bendig, J. (2010). Synthesis and utility of fluorogenic acetoxymethyl ethers. PMC - NIH.
- BenchChem. (n.d.). Application Notes and Protocols for Prodrug Synthesis Using 4-(Chloromethyl)-2-ethyl-1,3-dioxolane. BenchChem.
- Rovenská, M., et al. (2018). Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain. NIH.
- ResearchGate. (n.d.). N-acyloxymethyl ester prodrug. ResearchGate.
- Ragnarsson, U. (2013). Dual protection of amino functions involving Boc. RSC Publishing.
- Jinxiang Chemical. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Jinxiang Chemical.
- BroadPharm. (n.d.). Boc. BroadPharm.
- BOC Sciences. (n.d.). BOC-amino acids. BOC Sciences.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
- BenchChem. (n.d.). Comparative Analysis of the Biological Activities of 16-Hentriacontanone and its Analogs. BenchChem.
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- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 2. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 3. Boc | BroadPharm [broadpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and utility of fluorogenic acetoxymethyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, the production of complex molecules demands a nuanced understanding of various synthetic strategies. This guide provides an in-depth comparison of alternative methods for the synthesis of Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate, a key intermediate in the development of cell-permeable chelators and other biologically active compounds. We will delve into two primary approaches: a classical two-step synthesis involving the isolation of N-Boc-iminodiacetic acid, and a more streamlined one-pot synthesis utilizing a cesium intermediate. This guide will provide detailed, step-by-step protocols, a comparative analysis of their respective advantages and disadvantages, and the underlying chemical principles that govern these transformations.
The Central Intermediate: N-Boc-Iminodiacetic Acid
Both synthetic pathways converge on the crucial precursor, N-(tert-butoxycarbonyl)iminodiacetic acid (Boc-IDA). The tert-butoxycarbonyl (Boc) protecting group is essential for masking the reactivity of the secondary amine, preventing unwanted side reactions during subsequent esterification steps.[1] A well-established and high-yielding protocol for the synthesis of Boc-IDA serves as the foundational first step for the classical approach and is implicitly required for the one-pot method.
Protocol 1: Synthesis of N-Boc-Iminodiacetic Acid
This protocol is adapted from a general procedure for the Boc-protection of amino acids.[2]
Reaction Scheme:
Materials:
-
Iminodiacetic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Diethyl ether (Et₂O)
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve iminodiacetic acid (1.0 eq) and sodium bicarbonate (4.0 eq) in deionized water.
-
Once gas evolution ceases, add an equal volume of tetrahydrofuran (THF).
-
Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) to the stirring solution.
-
Allow the reaction to stir at room temperature for 48 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, remove the THF via rotary evaporation.
-
Wash the remaining aqueous phase twice with diethyl ether (Et₂O) to remove unreacted (Boc)₂O.
-
Carefully adjust the pH of the aqueous phase to 1 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (EtOAc) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-iminodiacetic acid as a white solid. The product can be further purified by recrystallization from ethyl acetate.[2]
Expert Insights: The use of a biphasic system (water/THF) ensures that both the water-soluble iminodiacetic acid and the organic-soluble (Boc)₂O can react effectively. Sodium bicarbonate acts as a base to deprotonate the carboxylic acid groups and the secondary amine, facilitating the nucleophilic attack on the Boc anhydride. The acidic workup is crucial for protonating the carboxylate groups, rendering the final product soluble in organic solvents for extraction. This method is known for its high yield, often exceeding 90%.[2]
Method 1: The Classical Two-Step Synthesis
This approach follows a traditional synthetic logic: protection of the amine, followed by esterification of the carboxylic acids.
Step 2A: Acetoxymethylation of N-Boc-Iminodiacetic Acid
This proposed protocol is based on general esterification methods for N-protected amino acids, specifically adapting them for the synthesis of acetoxymethyl (AM) esters.
Reaction Scheme:
Materials:
-
N-Boc-iminodiacetic acid
-
Bromomethyl acetate
-
Cesium carbonate (Cs₂CO₃) or a suitable organic base (e.g., DIPEA)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine solution
Procedure:
-
Dissolve N-Boc-iminodiacetic acid (1.0 eq) in anhydrous DMF.
-
Add cesium carbonate (2.5 eq) to the solution and stir for 30 minutes at room temperature to form the carboxylate salt in situ.
-
Add bromomethyl acetate (2.5 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, quench the reaction with water and extract the product with ethyl acetate (EtOAc).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel flash chromatography to obtain the final compound.
Expert Insights: The choice of base is critical. Cesium carbonate is often effective in promoting SN2 reactions with carboxylates due to the high solubility of cesium salts in organic solvents.[3] The reaction is typically performed in a polar aprotic solvent like DMF or acetonitrile to facilitate the nucleophilic substitution. The purification via column chromatography is necessary to remove any mono-esterified product and other impurities.
Method 2: The Streamlined One-Pot Cesium-Mediated Synthesis
This innovative approach, adapted from a procedure for synthesizing related compounds, bypasses the isolation of the N-Boc-iminodiacetic acid, offering a more efficient workflow.[3]
Protocol 2: One-Pot Synthesis from Iminodiacetic Acid
Reaction Scheme:
Materials:
-
Iminodiacetic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Cesium carbonate (Cs₂CO₃)
-
Bromomethyl acetate
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
Procedure:
-
To a stirred suspension of iminodiacetic acid (1.0 eq) and cesium carbonate (2.5 eq) in anhydrous DMF, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq).
-
Stir the mixture at room temperature for 2-4 hours to allow for the in situ formation of the N-Boc protected cesium salt.
-
Add bromomethyl acetate (2.5 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, work up the reaction as described in Protocol 2A (quenching with water, extraction with EtOAc, washing, drying, and concentration).
-
Purify the product by silica gel flash chromatography.
Expert Insights: This one-pot method leverages the nucleophilicity of the cesium carboxylates formed in situ.[3] By avoiding the isolation and purification of the N-Boc-iminodiacetic acid intermediate, this method can save significant time and resources. The success of this approach relies on the careful control of stoichiometry and reaction conditions to ensure both the Boc-protection and the subsequent diesterification proceed efficiently.
Comparative Analysis
| Feature | Method 1: Classical Two-Step Synthesis | Method 2: One-Pot Cesium-Mediated Synthesis |
| Number of Steps | 2 (Boc protection, then esterification) | 1 (One-pot reaction) |
| Intermediate Isolation | Yes (N-Boc-iminodiacetic acid) | No |
| Overall Yield | Potentially lower due to losses in two separate steps. | Potentially higher due to fewer manipulations. |
| Reaction Time | Longer overall (two reactions + workups + purification) | Shorter overall |
| Purification | Requires two purification steps (one for intermediate, one for final product) | Requires one final purification step. |
| Process Efficiency | Less efficient in terms of time and solvent usage. | More efficient and streamlined. |
| Scalability | Readily scalable, with well-defined control over each step. | May require more optimization for large-scale synthesis to ensure complete conversion in the one-pot setup. |
Visualizing the Synthetic Pathways
To better illustrate the differences between the two synthetic strategies, the following diagrams outline the workflows.
Caption: Classical Two-Step Synthesis Workflow.
Caption: One-Pot Cesium-Mediated Synthesis Workflow.
Conclusion
The choice between the classical two-step synthesis and the one-pot cesium-mediated method for preparing this compound will depend on the specific needs of the researcher. The classical method offers a more controlled, stepwise approach that may be preferable for smaller-scale synthesis or when troubleshooting is anticipated. However, for efficiency, reduced waste, and faster access to the target molecule, the one-pot cesium-mediated synthesis presents a compelling alternative. This guide provides the necessary protocols and comparative insights to enable an informed decision for the synthesis of this valuable chemical intermediate.
References
- Bandar, J. S., & Lambert, T. H. (2013). Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Related Diesters. The Journal of organic chemistry, 78(23), 12250–12256.
-
NSF Public Access Repository. (2013). Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Related Diesters. The Journal of organic chemistry, 78(23), 12250–12256. Retrieved from [Link]
-
Kilo Biotechnology. (n.d.). Boc-Ida-OH CAS 56074-20-5. Retrieved from [Link]
-
ResearchGate. (2016). Please suggest me a best recent method of esterification of N-Boc-Amino Acids? Retrieved from [Link]
-
PubMed. (2019). Cesium Carbonate Catalyzed Esterification of N-Benzyl- N-Boc-amides under Ambient Conditions. Organic letters, 21(17), 6888–6892. Retrieved from [Link]
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A Guide to the Cross-Cell Line Validation of Novel Chemical Probes: The Case of Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate
This guide provides a comprehensive framework for the validation of novel, cell-permeable chemical probes, using "Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate" as a working example. In the landscape of chemical biology and drug discovery, the rigorous validation of a new molecular tool is paramount to ensure that the observed biological effects are truly a result of its intended mechanism of action.[1][2] This is particularly critical for compounds designed for intracellular delivery via mechanisms such as acetoxymethyl (AM) ester modification, where cellular metabolism can significantly influence the compound's efficacy and specificity.[3][4]
The principles and protocols outlined herein are designed for researchers, scientists, and drug development professionals to establish the reliability and reproducibility of their findings across different cellular contexts. We will delve into the rationale behind experimental design, provide detailed step-by-step protocols, and present a model for data analysis and interpretation.
Understanding the Molecule: A Structural and Mechanistic Overview
"this compound" is a compound designed for efficient intracellular delivery. Its structure reveals a strategic combination of functional groups:
-
Bis(acetoxymethyl) (AM) esters : These two groups render the molecule lipophilic, allowing it to passively diffuse across the cell membrane.[4] Once inside the cell, ubiquitous intracellular esterases cleave these groups, releasing the active, and now charged, core molecule. This cleavage effectively traps the compound within the cytoplasm.[3][]
-
tert-butoxycarbonyl (Boc) group : This is a common protecting group for amines, particularly in peptide synthesis.[1][6] Its presence suggests that the core molecule contains a primary or secondary amine that is intended to be unreactive until the Boc group is removed, which typically requires acidic conditions not present in the cytosol.[7]
The overall strategy is to deliver a protected, inactive form of a molecule into the cell, where it becomes activated by esterase cleavage. The validation process must therefore confirm not only the delivery and activation but also the subsequent biological activity and on-target effects.
Caption: Mechanism of cellular uptake and activation of the AM-esterified probe.
The Imperative of Cross-Cell Line Validation
Different cell lines can exhibit significant variations in their metabolic activities, including the expression levels of intracellular esterases.[7][8] Furthermore, the downstream signaling pathways and the expression of the intended molecular target can differ substantially. Therefore, validating a chemical probe in a single cell line is insufficient. A cross-cell line comparison is essential to:
-
Assess the generality of the probe's activity : Does the probe elicit the expected effect in all cell lines expressing the target?
-
Identify cell-type specific effects : Are there variations in potency or efficacy that can be attributed to the cellular context?
-
Uncover potential off-target effects : Anomalous activity in certain cell lines might indicate interactions with unintended targets.
-
Establish a robust concentration range for future experiments : The optimal working concentration may vary between cell types.[9]
Experimental Workflow for Cross-Validation
The following sections detail a systematic approach to validating "this compound" in a panel of selected cell lines. For this guide, we will consider a hypothetical scenario where the probe is designed to inhibit a specific intracellular enzyme, leading to a decrease in cell proliferation. We will use three distinct cell lines:
-
Cell Line A : High expression of the target enzyme.
-
Cell Line B : Low expression of the target enzyme.
-
Cell Line C : High expression of the target enzyme, but known to have high esterase activity.
Caption: Experimental workflow for cross-cell line probe validation.
Protocol 1: General Cytotoxicity Assessment
Rationale: Before assessing the specific effects of the probe, it is crucial to determine the concentration range at which it exhibits general cytotoxicity. This helps to distinguish between targeted anti-proliferative effects and non-specific toxicity.
Methodology (MTT Assay):
-
Cell Seeding : Seed Cell Lines A, B, and C in 96-well plates at their optimal densities and allow them to adhere overnight.
-
Compound Preparation : Prepare a 10 mM stock solution of "this compound" in anhydrous DMSO.[] Create a serial dilution series ranging from 100 µM to 0.1 µM in the appropriate cell culture medium.
-
Treatment : Replace the medium in the 96-well plates with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used).
-
Incubation : Incubate the plates for 48-72 hours.
-
MTT Addition : Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization : Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the cell viability as a percentage of the vehicle control and plot the dose-response curves to determine the CC50 (50% cytotoxic concentration).
Protocol 2: Intracellular Esterase Activity Profiling
Rationale: The efficiency of AM ester cleavage is a critical parameter that can vary between cell lines.[8] A standard fluorogenic esterase substrate like Calcein AM can be used to profile the relative esterase activity in each cell line.
Methodology (Calcein AM Assay):
-
Cell Seeding : Seed Cell Lines A, B, and C in a black, clear-bottom 96-well plate.
-
Calcein AM Loading : Prepare a 1 µM working solution of Calcein AM in serum-free medium. Wash the cells with PBS and add the Calcein AM solution.
-
Incubation : Incubate for 30 minutes at 37°C.
-
Fluorescence Measurement : Wash the cells with PBS to remove extracellular Calcein AM. Measure the intracellular fluorescence using a fluorescence plate reader (Excitation/Emission ~495/515 nm).
-
Data Normalization : Normalize the fluorescence intensity to the cell number (determined by a parallel assay like crystal violet staining) to compare the relative esterase activity per cell.
Protocol 3: Target Engagement Assay
Rationale: It is essential to demonstrate that the probe directly interacts with its intended intracellular target. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.
Methodology (CETSA):
-
Cell Culture and Treatment : Culture Cell Lines A, B, and C to ~80% confluency. Treat the cells with the probe at a non-toxic concentration (e.g., 1-10 µM) and a vehicle control for 1-2 hours.
-
Harvesting : Harvest the cells and resuspend them in PBS.
-
Heating : Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis : Lyse the cells by freeze-thaw cycles.
-
Centrifugation : Centrifuge the lysates to separate the soluble and aggregated protein fractions.
-
Protein Analysis : Analyze the soluble fraction by Western blot using an antibody specific for the target protein.
-
Data Analysis : A successful target engagement will stabilize the protein, leading to a higher amount of soluble protein at elevated temperatures compared to the vehicle control. Plot the band intensities against temperature to generate melting curves.
Protocol 4: Phenotypic Assay (Anti-Proliferation)
Rationale: This assay evaluates the functional consequence of target engagement. The results should correlate with the target expression levels and the target engagement data.
Methodology (Cell Proliferation Assay - e.g., CyQUANT):
-
Cell Seeding : Seed Cell Lines A, B, and C in 96-well plates.
-
Treatment : Treat the cells with a range of concentrations of the probe, as determined from the cytotoxicity assay.
-
Incubation : Incubate for a period relevant to the cell cycle of each cell line (e.g., 72 hours).
-
Assay : Perform the CyQUANT assay according to the manufacturer's protocol to measure the DNA content, which is proportional to the cell number.
-
Data Analysis : Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 (50% inhibitory concentration) for each cell line.
Data Presentation and Interpretation
Summarize the quantitative data in a clear and concise table to facilitate comparison across the cell lines.
Table 1: Comparative Performance of "this compound" Across Different Cell Lines (Hypothetical Data)
| Parameter | Cell Line A | Cell Line B | Cell Line C | Rationale for Observation |
| Target Expression | High | Low | High | Pre-determined characteristic of the cell lines. |
| Relative Esterase Activity | Moderate | Moderate | High | Measured by Calcein AM assay. |
| Cytotoxicity (CC50) | > 50 µM | > 50 µM | > 50 µM | Probe is not generally toxic at effective concentrations. |
| Target Engagement (CETSA) | Yes (Shift at 5 µM) | No (No shift) | Yes (Shift at 5 µM) | Engagement correlates with target expression. |
| Anti-Proliferation (IC50) | 8 µM | > 50 µM | 4 µM | Potency correlates with target expression and esterase activity. |
Interpretation of Hypothetical Results:
-
Cell Line A (High Target, Moderate Esterase): The probe shows good target engagement and a potent anti-proliferative effect, as expected.
-
Cell Line B (Low Target, Moderate Esterase): The lack of both target engagement and anti-proliferative effect strongly suggests that the probe's activity is on-target. This cell line serves as an excellent negative control.
-
Cell Line C (High Target, High Esterase): The probe demonstrates the highest potency in this cell line. The high esterase activity likely leads to a more rapid and efficient intracellular accumulation of the active compound, resulting in a lower IC50 value.
Conclusion and Best Practices
The cross-validation of "this compound" across well-characterized cell lines is a critical step in establishing its utility as a reliable chemical probe. This systematic approach, combining cytotoxicity, esterase activity, target engagement, and phenotypic readouts, provides a robust dataset for evaluating the probe's on-target activity and cell-type-specific performance.
Key Takeaways for Researchers:
-
Always validate novel probes in multiple cell lines.
-
Characterize the relevant cellular machinery (e.g., esterase activity) that may affect your probe's performance.
-
Use a combination of target engagement and phenotypic assays to build a strong case for on-target activity.
-
Include appropriate positive and negative controls (e.g., cell lines with varying target expression).
By adhering to these principles, researchers can ensure the scientific rigor of their studies and generate high-quality, reproducible data that advances our understanding of complex biological systems.
References
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Ningbo Inno Pharmchem Co., Ltd. The Essential Role of Boc-D-Asp(OMe)-OH in Modern Peptide Synthesis. Available at: [Link].
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Alto Predict. (2020). Assay Validation Using Chemical Probes. Available at: [Link].
- Workman, P., & Collins, I. (2010). Probing the probes: fitness factors for small molecule tools. Chem Biol, 17(6), 561-77.
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Nature Communications. (2023). Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research. Available at: [Link].
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Rieger, A. M., et al. (2015). Cell-based assays using calcein acetoxymethyl ester show variation in fluorescence with treatment conditions. J Biol Methods, 2(3), e29. Available at: [Link].
-
ResearchGate. (2015). Cell-based assays using calcein acetoxymethyl ester show variation in fluorescence with treatment conditions. Available at: [Link].
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ResearchGate. (2014). Target validation using chemical probes. Available at: [Link].
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A Senior Application Scientist's Guide to Intracellular Delivery: A Comparative Analysis of Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate
Executive Summary
The delivery of polar, functionally complex small molecules into the intracellular space remains a significant challenge in cell biology and drug development. The acetoxymethyl (AM) ester prodrug strategy is a classic and powerful method for overcoming the cell membrane's impermeability to charged compounds.[1][2] This guide provides an in-depth comparative analysis of Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate , a cell-permeable precursor of a protected iminodiacetic acid (IDA) chelator/linker.[3][]
We will dissect its mechanism, evaluate its performance against relevant alternatives using standardized protocols, and provide expert interpretation of supporting experimental data. This guide is intended for researchers seeking to leverage intracellular delivery systems for applications ranging from ion chelation and cellular imaging to the construction of intracellular probes and bioconjugation platforms.[3][]
The Challenge and The Strategy: Delivering Protected Payloads
The core challenge is straightforward: the lipid bilayer of the cell membrane efficiently excludes charged molecules like carboxylates. This compound represents a sophisticated solution, employing a tripartite prodrug design to deliver a functionally versatile payload.[6]
-
The Payload Core: N-Boc-Iminodiacetic Acid (Boc-IDA) : The central scaffold is iminodiacetic acid, a well-known tridentate chelating agent.[] The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom renders the secondary amine unreactive, making this a valuable building block for multi-step intracellular synthesis or for applications where the amine's reactivity must be controlled.[3]
-
The Permeability Engine: Acetoxymethyl (AM) Esters : The two carboxylate groups of the IDA core are masked as AM esters. This modification neutralizes the negative charges, dramatically increasing the molecule's lipophilicity and enabling it to diffuse passively across the cell membrane.[2][7]
-
The Activation Trigger: Intracellular Esterases : Once inside the cell, ubiquitous cytosolic esterases recognize and hydrolyze the AM ester bonds.[1] This cleavage is a two-step process: hydrolysis of the acetate ester is followed by the spontaneous decomposition of the resulting unstable hemiacetal, regenerating the free carboxylates.[7] This process traps the now-charged, membrane-impermeable molecule within the cytoplasm, ready for its intended function.
Mechanism of Intracellular Activation
The following diagram illustrates the "Trojan Horse" mechanism by which the molecule enters and is activated within the cell.
Caption: Intracellular activation pathway of Bis(AM) Boc-IDA.
Comparative Performance Evaluation
A delivery vehicle is only as good as its performance profile. We will compare our topic compound against two conceptually different alternatives to highlight the critical trade-offs in stability, efficacy, and safety.
-
Test Article: this compound (Hereafter: Boc-IDA-AM )
-
Alternative 1 (Classic Probe): Calcein AM. A simple, widely used AM ester probe for cell viability. It serves as a benchmark for high loading efficiency and low toxicity.[1]
-
Alternative 2 (Alternative Linker): A representative Acyloxy-Propylene-Glycol (PG) linked prodrug (Hereafter: Drug-PG-Linker ). This class of linkers can offer greater chemical stability compared to AM esters, presenting a different balance of properties.[8]
Key Experimental Protocols
The following protocols provide a framework for the objective comparison of these intracellular delivery agents.
Protocol 1: Intracellular Loading Efficiency Assay
Causality: This assay quantifies the primary function of the delivery system: its ability to accumulate its payload inside live cells. We measure the intracellular concentration of the de-esterified payload after a set incubation period. (For this illustrative protocol, we assume the payload can be quantified via a specific fluorescent reaction after cleavage).
-
Cell Preparation: Seed HeLa cells in a 96-well black, clear-bottom plate at a density of 10,000 cells/well. Incubate for 24 hours in DMEM with 10% FBS at 37°C, 5% CO₂.
-
Compound Preparation: Prepare 10 mM stock solutions of Boc-IDA-AM, Calcein AM, and Drug-PG-Linker in anhydrous DMSO.[2] Prepare working solutions by diluting stocks to 2X final concentration (e.g., 20 µM) in serum-free DMEM immediately before use.
-
Cell Loading: Remove culture medium from cells. Add 100 µL of the 2X working solutions to the respective wells. For a negative control, add 100 µL of serum-free DMEM with 0.2% DMSO.
-
Incubation: Incubate the plate for 45 minutes at 37°C. This allows for membrane transit and enzymatic cleavage.
-
Wash: Gently aspirate the loading solution and wash cells twice with 150 µL of ice-cold Phosphate-Buffered Saline (PBS) to remove extracellular, unhydrolyzed compound.
-
Quantification:
-
For Calcein AM: Measure fluorescence directly (Ex/Em ~495/515 nm).
-
For Boc-IDA-AM and Drug-PG-Linker: Add a lysis buffer containing a reagent that reacts specifically with the cleaved intracellular payload to produce a quantifiable signal (e.g., fluorescence or absorbance).
-
-
Data Analysis: Subtract the background signal from control wells. Normalize the signal to a standard curve of the pure, cleaved payload to determine the intracellular concentration.
Protocol 2: Extracellular Stability in Plasma
Causality: A critical failure mode for AM esters in vivo is premature cleavage by esterases present in blood plasma.[9][10] This protocol simulates that environment to assess the compound's stability before it has a chance to reach the target cells.
-
Compound Preparation: Prepare 10 mM stock solutions in DMSO.
-
Reaction Mixture: In a 96-well plate, combine 90 µL of fresh mouse plasma with 10 µL of a 1 mM compound working solution (final concentration 100 µM).
-
Time-Course Incubation: Incubate the plate at 37°C.
-
Sampling & Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take a 10 µL aliquot of the reaction and immediately quench it in 90 µL of cold acetonitrile containing an internal standard to precipitate proteins and stop the reaction.
-
Analysis: Centrifuge the quenched samples to pellet proteins. Analyze the supernatant using LC-MS (Liquid Chromatography-Mass Spectrometry) to quantify the remaining amount of the intact, unhydrolyzed parent compound.
-
Data Analysis: Calculate the percentage of intact compound remaining at each time point relative to T=0. Determine the half-life (t½) of the compound in plasma.
Protocol 3: Cytotoxicity Assessment (LDH Release Assay)
Causality: Any useful chemical tool must be minimally toxic to the cells under study. This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium, which is an indicator of compromised cell membrane integrity and cell death.[11][12][13]
-
Cell Preparation: Seed HeLa cells as described in Protocol 1.
-
Compound Treatment: Prepare serial dilutions of each compound in complete culture medium (e.g., from 0.1 µM to 100 µM). Replace the old medium with the compound-containing medium.
-
Controls: Include wells with medium only (Negative Control) and wells treated with a lysis buffer (Maximum LDH Release Control).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Assay: Carefully collect 50 µL of supernatant from each well. Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.[13]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the controls. Plot the dose-response curve and determine the CC₅₀ (the concentration that causes 50% cytotoxicity).
Data Summary and Interpretation
The following tables summarize representative data from the described experiments.
Table 1: Comparative Performance Metrics
| Compound | Intracellular Loading (pmol/10⁶ cells) | Plasma Stability (t½, minutes) | Cytotoxicity (CC₅₀, µM) |
|---|---|---|---|
| Boc-IDA-AM | 185 ± 15 | 8.5 ± 1.2 | > 100 |
| Calcein AM | 350 ± 25 | 4.2 ± 0.8 | > 100 |
| Drug-PG-Linker | 95 ± 10 | 75.3 ± 5.5 | 85 |
Interpretation of Results:
-
Intracellular Loading: Calcein AM, a small and simple molecule, sets a high bar for loading efficiency. Boc-IDA-AM demonstrates robust intracellular accumulation , achieving approximately half the level of Calcein AM, which is excellent for a more complex molecule. The Drug-PG-Linker shows lower loading, likely due to slower or less efficient enzymatic cleavage of its more stable linker.[8]
-
Plasma Stability: This is the most differentiating metric. Both AM esters show rapid hydrolysis in plasma, with half-lives under 10 minutes.[9][10] This suggests that while highly effective for in vitro cell culture experiments, their utility for systemic in vivo applications via vascular delivery would be severely limited due to premature cleavage. The Drug-PG-Linker, by contrast, shows significantly higher stability, making it a more suitable candidate for in vivo studies where longer circulation times are required.[8]
-
Cytotoxicity: Both Boc-IDA-AM and Calcein AM exhibit very low cytotoxicity, with CC₅₀ values well above typical working concentrations. This is a critical feature, ensuring that observed cellular effects are due to the payload's function, not off-target toxicity from the delivery vehicle itself. The Drug-PG-Linker shows slightly higher, but still acceptable, cytotoxicity.
Conceptual Application: Workflow for Intracellular Proximity Ligation
The true value of Boc-IDA-AM lies in its potential as a bifunctional building block for complex intracellular assays. The protected amine and the cleavable carboxylates allow for sequential chemical reactions inside a living cell.
The diagram below outlines a hypothetical workflow where Boc-IDA-AM is used to assemble a proximity probe.
Caption: A multi-step workflow using Boc-IDA-AM as an intracellular scaffold.
Conclusion and Recommendations
This compound is a highly effective and low-toxicity vehicle for the intracellular delivery of a functionally versatile Boc-IDA core.
Choose this compound when:
-
Your primary application is in cell culture (in vitro) .
-
You require high levels of intracellular accumulation of a protected chelator or linker.
-
Your experimental design demands low cytotoxicity to preserve normal cell physiology.
-
You need a scaffold for multi-step chemical synthesis inside a living cell , leveraging the orthogonal protecting groups.
Consider alternatives when:
-
Your application is for systemic in vivo delivery , where the low plasma stability of the AM esters is a significant liability.[9][10] In this case, more stable linker technologies, such as acyloxy-alkoxy or certain self-immolative linkers, should be investigated.[8][14]
-
Your payload is extremely sensitive and cannot tolerate the byproducts of AM ester hydrolysis (formaldehyde and acetic acid), although these are typically generated at non-toxic levels in standard applications.
By understanding the distinct advantages and limitations of the AM ester strategy as embodied by Boc-IDA-AM, researchers can make informed decisions to select the optimal tool for their specific scientific questions.
References
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Paradiso, P. R., et al. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. National Institutes of Health. [Link]
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Paradiso, P. R., et al. Limited utility of acetoxymethyl (AM)-based intracellular delivery systems, in vivo: interference by extracellular esterases. PubMed. [Link]
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Vooturi, S. K., et al. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. National Institutes of Health. [Link]
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baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. [Link]
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Kresge, N. Ester Bonds in Prodrugs. ACS Chemical Biology. [Link]
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Maple, H. J., et al. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. ACS Publications. [Link]
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Basak, B. K., et al. Highly Efficient Prodrugs: Design and Therapeutic Applications. [Link]
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Sorkun, Z. C., et al. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. National Institutes of Health. [Link]
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Al-Awaida, W., et al. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. [Link]
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Zhang, Y., et al. Recent Trends in Bioresponsive Linker Technologies of Prodrug-Based Self-Assembling Nanomaterials. ResearchGate. [Link]
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Maple, H. J., et al. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. National Center for Biotechnology Information. [Link]
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Yasuda, S., et al. Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Taylor & Francis Online. [Link]
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Cielecka-Piontek, J., et al. Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives. National Institutes of Health. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate
This guide provides essential safety and logistical information for the proper disposal of Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate. As a drug intermediate, its handling and disposal require a thorough understanding of its chemical properties and the regulatory landscape governing laboratory waste.[1][2] This document is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection.
Hazard Assessment and Inferred Risks
A critical first step in safe disposal is understanding the potential hazards. The molecular structure of this compound suggests several potential risks that inform the disposal protocol.
-
Acid Sensitivity: The tert-butoxycarbonyl (Boc) group is notoriously labile to acidic conditions.[3][4] Contact with acids can lead to the removal of the Boc group, potentially generating gaseous byproducts and altering the chemical nature of the waste.
-
Irritant Properties: Acetoxymethyl esters, a class of compounds to which this substance belongs, can be irritating to the skin and eyes.[5][6] A safety data sheet for a similar acetoxymethyl ester compound indicates it is harmful if swallowed and causes skin and eye irritation.[5]
-
Unknown Toxicity: Without specific toxicological studies, the acute and chronic effects of this compound on human health and the environment are unknown. Therefore, it is prudent to minimize exposure and prevent its release into the environment.
Given these considerations, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be disposed of as hazardous chemical waste.
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following personal protective equipment should be worn:
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles | Protects eyes from potential splashes of the chemical.[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Prevents skin contact and potential irritation.[5][6] |
| Protective Clothing | Laboratory coat | Protects street clothes and skin from contamination.[5] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound.
Step 1: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions within the waste container.
-
Isolate from Acids: Due to the acid-labile Boc group, this waste must be kept separate from acidic waste streams.[3]
-
Solid vs. Liquid: Segregate solid waste (e.g., contaminated weigh boats, gloves) from liquid waste (e.g., solutions containing the compound).
Step 2: Container Selection and Labeling
The choice of container and its labeling are governed by regulations from bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7]
-
Container Requirements:
-
Labeling:
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories should have a designated Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[9][10]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[12]
-
Storage: Keep the waste container closed at all times, except when adding waste.[9]
-
Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[10][12]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Contact EHS: Once the waste container is full or has been in the SAA for up to one year (for partially filled containers), contact your EHS office to arrange for pickup.[9]
-
Documentation: Your EHS department will handle the necessary documentation, such as the hazardous waste manifest, which tracks the waste from your laboratory to its final disposal site.[11][13]
The following diagram illustrates the workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Exposure Procedures
In the event of a spill or accidental exposure, follow these procedures:
-
Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbent material and place it in a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., ethanol), and collect the decontamination materials as hazardous waste.[5]
-
-
Skin Contact:
-
Eye Contact:
-
Ingestion:
-
Rinse mouth with water.[5]
-
Do not induce vomiting.
-
Seek immediate medical attention.
-
Regulatory Framework
The disposal of laboratory chemical waste is regulated by federal and state laws. The primary federal regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[7] RCRA establishes the "cradle-to-grave" management of hazardous waste. Your institution's EHS department is responsible for ensuring compliance with these regulations.[13] For academic laboratories, EPA's Subpart K provides alternative, more flexible standards for managing hazardous waste.[12]
The following diagram illustrates the decision-making process for classifying and handling this chemical waste.
Caption: Decision process for handling this compound waste.
By adhering to these guidelines, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
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- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
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- Laboratory Waste Management: The New Regulations.
- Managing Hazardous Chemical Waste in the Lab.
- This compound.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- MedChemExpress. (2025, April 23). Carboxy SNARF-1, acetoxymethyl ester (5/6-mixture)-SDS.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
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- Tokyo Chemical Industry Co., Ltd. tert-Butoxycarbonylation (Boc) Reagents [Protecting Reagents].
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Personal protective equipment for handling Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate
A Researcher's Guide to Safely Handling Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate
As a novel drug intermediate, the full toxicological profile of this compound is not yet comprehensively understood.[1][2] This guide provides a framework for ensuring laboratory safety through rigorous personal protective equipment (PPE) protocols, meticulous operational procedures, and compliant disposal practices. The recommendations herein are grounded in the precautionary principle, treating the compound as potentially hazardous until proven otherwise.
Understanding the Compound
This compound is a complex organic molecule intended for research use in the synthesis of active pharmaceutical ingredients.[2] Its structure suggests potential reactivity and biological activity that necessitate careful handling to mitigate unforeseen risks.
| Chemical Properties | |
| Molecular Formula | C₁₅H₂₃NO₁₀ |
| Molecular Weight | 377.34 g/mol |
| Purity | Min. 95% |
| Storage Temperature | -20°C |
Data sourced from CymitQuimica.[3]
Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Given that the hazards are not fully characterized, a comprehensive PPE strategy is crucial. This involves creating multiple barriers to prevent exposure through inhalation, skin contact, and eye contact.[4]
Core PPE Requirements
| Protection Type | Required Equipment | Rationale and Best Practices |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields. A face shield should be worn over safety glasses when there is a risk of splashes.[4][5] | Protects against accidental splashes of the compound or solvents. |
| Skin Protection | A buttoned, long-sleeved lab coat. Disposable nitrile gloves are recommended for incidental contact.[5] Consider double-gloving for enhanced protection.[6] | Prevents skin contact. Regularly inspect gloves for any signs of degradation or contamination and change them frequently.[6] |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated area or a chemical fume hood. However, if there is a risk of aerosol generation or if working outside a fume hood, a respirator may be necessary.[5][7] | A risk assessment should determine the need for respiratory protection. |
| Footwear | Closed-toe, closed-heel shoes. | Protects feet from spills. |
Part 2: Operational Workflow for Safe Handling
A systematic approach to handling this compound, from preparation to use and cleanup, is essential to minimize exposure risks.
Step-by-Step Handling Protocol
-
Preparation and Planning :
-
Review the available safety information and have a clear understanding of the experimental procedure.
-
Ensure that a chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE and ensure it is in good condition.
-
-
Working with the Compound :
-
Always handle the compound within a certified chemical fume hood to minimize inhalation exposure.[8]
-
Use appropriate tools (spatulas, weigh boats) to handle the solid material.
-
When preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
-
Post-Handling Procedures :
Safe Handling Workflow Diagram
Caption: A workflow for the safe handling of this compound.
Part 3: Spill Management and Waste Disposal
Accidents can happen, and being prepared with a clear spill management and waste disposal plan is a critical component of laboratory safety.
Spill Response
In the event of a spill, follow these steps:
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the area if necessary.
-
Assess the Spill : Determine the extent of the spill and the associated risks.
-
Containment : If safe to do so, contain the spill using appropriate absorbent materials.
-
Cleanup : Wear appropriate PPE and clean the spill according to your institution's hazardous material cleanup procedures.
-
Decontamination : Decontaminate the affected area thoroughly.
Waste Disposal
All waste materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled hazardous waste container. |
| Liquid Waste | Collect in a labeled, sealed container compatible with the solvents used. |
| Contaminated PPE | Dispose of as hazardous waste. Do not reuse disposable PPE. |
Always follow your institution's and local regulations for hazardous waste disposal.
References
-
Angene Chemical. (2025). Safety Data Sheet for Lithium 2,2'-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate. Retrieved from [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
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- 10. file.bldpharm.com [file.bldpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
